molecular formula C43H66N12O12S2 B13923107 [D-Asn5]-Oxytocin

[D-Asn5]-Oxytocin

カタログ番号: B13923107
分子量: 1007.2 g/mol
InChIキー: XNOPRXBHLZRZKH-VQCCIMALSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

[D-Asn5]-Oxytocin is a useful research compound. Its molecular formula is C43H66N12O12S2 and its molecular weight is 1007.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C43H66N12O12S2

分子量

1007.2 g/mol

IUPAC名

(2S)-1-[(7R,13S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C43H66N12O12S2/c1-5-22(4)35-42(66)49-26(12-13-32(45)57)38(62)51-29(17-33(46)58)39(63)53-30(20-69-68-19-25(44)36(60)50-28(40(64)54-35)16-23-8-10-24(56)11-9-23)43(67)55-14-6-7-31(55)41(65)52-27(15-21(2)3)37(61)48-18-34(47)59/h8-11,21-22,25-31,35,56H,5-7,12-20,44H2,1-4H3,(H2,45,57)(H2,46,58)(H2,47,59)(H,48,61)(H,49,66)(H,50,60)(H,51,62)(H,52,65)(H,53,63)(H,54,64)/t22-,25-,26?,27-,28?,29+,30?,31-,35-/m0/s1

InChIキー

XNOPRXBHLZRZKH-VQCCIMALSA-N

異性体SMILES

CC[C@H](C)[C@H]1C(=O)NC(C(=O)N[C@@H](C(=O)NC(CSSC[C@@H](C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N

正規SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N

製品の起源

United States

Foundational & Exploratory

[D-Asn5]-Oxytocin: A Technical Guide to Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of [D-Asn5]-Oxytocin, an analog of the neurohypophyseal hormone oxytocin. This document details the chemical synthesis via Solid-Phase Peptide Synthesis (SPPS), purification using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and provides insights into its biological activity and signaling pathways.

Introduction to this compound

This compound is a synthetic analog of oxytocin where the L-asparagine residue at position 5 is replaced by its D-enantiomer. Its chemical structure is CYIQ-[D-Asn]-CPLG-NH2, with a disulfide bridge between the two cysteine residues (Cys1 and Cys6). This modification has been shown to result in very low specific oxytocic and vasodepressor activities. However, cumulative dose-response studies have indicated that this compound possesses an intrinsic activity similar to that of native oxytocin.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 5754-53-0
Molecular Formula C43H66N12O12S2
Molecular Weight 1007.19 g/mol
Sequence CYIQ-[D-Asn]-CPLG-NH2 (Disulfide bridge: Cys1-Cys6)

Synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS)

The synthesis of this compound is most commonly achieved through Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support.

Experimental Protocol: Fmoc-SPPS of this compound

This protocol outlines the manual synthesis of this compound on a Rink Amide resin, which will yield a C-terminally amidated peptide upon cleavage.

Materials:

  • Rink Amide resin (e.g., 100-200 mesh)

  • Fmoc-protected amino acids: Fmoc-Gly-OH, Fmoc-Leu-OH, Fmoc-Pro-OH, Fmoc-Cys(Trt)-OH, Fmoc-D-Asn(Trt)-OH, Fmoc-Gln(Trt)-OH, Fmoc-Ile-OH, Fmoc-Tyr(tBu)-OH

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine) or NMM (N-methylmorpholine)

  • Fmoc deprotection solution: 20% piperidine in DMF (v/v)

  • Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane), Diethyl ether

  • Cleavage cocktail: TFA (Trifluoroacetic acid), TIS (Triisopropylsilane), H2O (e.g., 95:2.5:2.5 v/v/v)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in the synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 3 minutes, followed by a second treatment for 10 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Activate the first Fmoc-amino acid (Fmoc-Gly-OH) by dissolving it with HBTU, HOBt, and DIPEA in DMF.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for at least 4 hours.

    • Wash the resin with DMF to remove excess reagents.

  • Chain Elongation: Repeat the Fmoc deprotection and amino acid coupling steps for each subsequent amino acid in the sequence: Leu, Pro, Cys(Trt), D-Asn(Trt), Gln(Trt), Ile, Tyr(tBu), and Cys(Trt).

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

  • Resin Washing and Drying: Wash the peptidyl-resin with DMF, followed by DCM, and then diethyl ether. Dry the resin thoroughly under vacuum.

Cleavage and Deprotection

The synthesized peptide is cleaved from the solid support, and the side-chain protecting groups are simultaneously removed.

Procedure:

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5 v/v/v) in a well-ventilated fume hood.

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptidyl-resin and allow the reaction to proceed for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and precipitate the cleaved peptide by adding the filtrate to cold diethyl ether.

  • Peptide Collection and Washing: Centrifuge the solution to pellet the crude peptide. Wash the peptide pellet with cold diethyl ether two more times.

  • Drying: Dry the crude linear peptide under vacuum.

Oxidative Folding (Cyclization)

The linear peptide is cyclized to form the disulfide bridge between the two cysteine residues.

Procedure:

  • Dissolution: Dissolve the crude linear peptide in a dilute aqueous solution, such as 0.1 M ammonium bicarbonate, at a low concentration to

Pharmacological Profile of [D-Asn5]-Oxytocin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

[D-Asn5]-Oxytocin is a synthetic analog of the neurohypophyseal hormone oxytocin, characterized by the substitution of the L-asparagine residue at position 5 with its D-isostere. This modification results in a significant alteration of its pharmacological profile. This technical guide provides a comprehensive overview of the available data on this compound, focusing on its receptor interaction, functional activity, and the experimental methodologies used for its characterization. Available data indicates that while this compound retains a similar intrinsic activity to native oxytocin in certain functional assays, its potency is markedly reduced.

Introduction

Oxytocin is a nonapeptide hormone and neurotransmitter involved in a wide array of physiological processes, including uterine contraction, lactation, and social behavior. Its diverse functions are mediated through its interaction with the oxytocin receptor (OTR), a class A G-protein coupled receptor (GPCR). The modification of the oxytocin structure has been a key strategy in the development of new therapeutics with altered potency, selectivity, and pharmacokinetic profiles. The substitution of amino acid residues with their D-isomers is a common approach to investigate the structural requirements for receptor binding and activation. This guide focuses specifically on the pharmacological characteristics of this compound.

Receptor Binding and Functional Activity

The primary pharmacological data for this compound originates from a 1966 study by Dutta and colleagues. This seminal work provides the foundational understanding of this analog's activity.

Oxytocic Activity

This compound exhibits very low specific oxytocic activity.[1][2] This indicates a significantly reduced potency in stimulating uterine contractions compared to native oxytocin. However, in cumulative dose-response studies, it has been shown to possess an intrinsic activity similar to that of oxytocin.[1][2] This suggests that, while requiring much higher concentrations, this compound can elicit a maximal response comparable to the endogenous ligand.

Vasodepressor Activity

Similar to its effect on uterine tissue, this compound displays very low specific vasodepressor activity.[1][2] This points to a weak potential to lower blood pressure when compared to oxytocin.

Receptor Selectivity

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for this compound. It is important to note that specific values for receptor binding affinity (Ki) and functional potency (EC50/IC50) are not publicly available and the data is qualitative based on early in vivo studies.

ParameterThis compoundOxytocin (for comparison)Reference
Oxytocic Activity Very low specific activity; similar intrinsic activityHigh[1][2]
Vasodepressor Activity Very low specific activityModerate[1][2]

Experimental Protocols

The following sections describe the general methodologies that were likely employed in the initial characterization of this compound, based on standard pharmacological practices of the era.

Isolated Rat Uterus Assay (Oxytocic Activity)

This in vitro assay is a classical method for determining the oxytocic activity of a compound.

Objective: To measure the contractile response of isolated rat uterine tissue to this compound.

Methodology:

  • A female rat, often pre-treated with estrogen to sensitize the uterus, is euthanized.

  • The uterine horns are excised and suspended in an organ bath containing a physiological salt solution (e.g., De Jalon's solution) maintained at a constant temperature (e.g., 32°C) and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

  • One end of the uterine strip is attached to a fixed point, and the other is connected to an isotonic transducer to record contractions.

  • After an equilibration period, cumulative or non-cumulative doses of this compound are added to the organ bath.

  • The resulting contractions are recorded and compared to the responses elicited by a standard oxytocin solution to determine the relative potency.

experimental_workflow_rat_uterus cluster_preparation Tissue Preparation cluster_assay Assay Setup cluster_measurement Measurement rat Estrogen-primed Rat uterus Uterine Horn Excision rat->uterus organ_bath Organ Bath with De Jalon's Solution uterus->organ_bath transducer Isotonic Transducer organ_bath->transducer record Record Contractions transducer->record add_compound Add this compound or Oxytocin Standard analyze Analyze Dose-Response record->analyze end end analyze->end start start->rat

Workflow for the Isolated Rat Uterus Assay.
Avian Vasodepressor Assay

This in vivo assay is used to determine the effect of a substance on blood pressure in an avian model.

Objective: To measure the change in blood pressure in a chicken or other suitable bird in response to the administration of this compound.

Methodology:

  • A bird (e.g., a young cockerel) is anesthetized.

  • A carotid artery is cannulated and connected to a pressure transducer to continuously monitor blood pressure.

  • A wing vein is cannulated for the intravenous administration of test substances.

  • After a baseline blood pressure is established, a known dose of this compound is injected intravenously.

  • The resulting change in blood pressure (a depressor response for oxytocic compounds) is recorded.

  • The response is compared to that produced by a standard oxytocin solution to determine the relative vasodepressor potency.

experimental_workflow_vasodepressor cluster_preparation Animal Preparation cluster_measurement Blood Pressure Measurement bird Anesthetized Bird cannulation Artery & Vein Cannulation bird->cannulation transducer Pressure Transducer cannulation->transducer baseline Establish Baseline BP transducer->baseline inject Inject this compound or Oxytocin Standard baseline->inject record Record BP Change inject->record analyze Analyze Depressor Response record->analyze end end analyze->end start start->bird

Workflow for the Avian Vasodepressor Assay.

Signaling Pathways

While specific signaling studies for this compound have not been reported, it is presumed to act through the same signaling cascade as native oxytocin, given its agonistic nature (albeit with low potency). The oxytocin receptor primarily couples to Gαq/11 G-proteins.

Upon agonist binding, the following cascade is initiated:

  • Activation of Phospholipase C (PLC).

  • PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).

  • The increase in intracellular Ca2+ is a key event leading to smooth muscle contraction.

  • DAG activates Protein Kinase C (PKC), which can phosphorylate various downstream targets.

signaling_pathway OT This compound OTR Oxytocin Receptor (OTR) OT->OTR Binds Gq Gαq/11 OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Release ER->Ca Contraction Smooth Muscle Contraction Ca->Contraction Mediates

Presumed Signaling Pathway of this compound.

Conclusion

This compound is a weakly potent agonist of the oxytocin receptor. The substitution of the L-asparagine at position 5 with a D-asparagine significantly reduces its ability to elicit physiological responses, as evidenced by its low oxytocic and vasodepressor activities. Despite this low potency, it appears to retain full agonist properties, suggesting that the structural change primarily affects receptor binding affinity rather than the ability to induce a conformational change in the receptor that leads to signal transduction. Further research, including radioligand binding studies and in vitro functional assays with modern techniques, would be necessary to provide a more detailed quantitative pharmacological profile of this oxytocin analog.

References

In Vitro Characterization of [D-Asn5]-Oxytocin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro characterization of [D-Asn5]-Oxytocin, an analog of the neurohypophyseal hormone oxytocin. Despite the limited availability of specific quantitative data for this particular analog, this document synthesizes the existing qualitative descriptions of its biological activity and outlines detailed experimental protocols for its further characterization. The guide also illustrates the presumed signal transduction pathways activated upon its binding to the oxytocin receptor (OTR), a member of the G protein-coupled receptor (GPCR) family.

Introduction

Oxytocin is a nonapeptide hormone and neurotransmitter that plays a crucial role in various physiological processes, including uterine contraction, lactation, and social bonding. Its receptor, the OTR, is a well-established therapeutic target. The modification of the native oxytocin sequence has been a key strategy in the development of new therapeutics with altered potency, selectivity, and pharmacokinetic profiles. This compound is an analog in which the L-asparagine at position 5 is replaced with its D-enantiomer. This guide details the methodologies to fully characterize the in vitro pharmacology of this and similar oxytocin analogs.

Data Presentation: Biological Activity of this compound

Quantitative in vitro characterization data for this compound is not extensively available in peer-reviewed literature. However, early studies provide a qualitative assessment of its biological activity.

Table 1: Summary of In Vitro Biological Activity

LigandReceptor Binding Affinity (Ki or IC50)Functional Potency (EC50)Intrinsic ActivityReference
Oxytocin (Native Ligand) Typically in the low nanomolar range (e.g., 0.5 - 5 nM)Typically in the low nanomolar range (e.g., 1 - 10 nM)Full Agonist[1]
This compound Data not availableData not availableDescribed as having "very low specific oxytocic and vasodepressor activities" but "similar intrinsic activity to oxytocin".[2][2]

Experimental Protocols

To quantitatively determine the in vitro pharmacological profile of this compound, the following experimental protocols are recommended.

Radioligand Receptor Binding Assay

This assay is designed to determine the binding affinity (Ki) of this compound for the oxytocin receptor.

Methodology:

  • Membrane Preparation:

    • Culture cells stably or transiently expressing the human oxytocin receptor (e.g., HEK293 or CHO cells).

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh lysis buffer and resuspend in a suitable assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).

  • Competition Binding Assay:

    • In a 96-well plate, add a constant concentration of a radiolabeled oxytocin receptor ligand (e.g., [3H]-Oxytocin) to each well.

    • Add increasing concentrations of unlabeled this compound to compete with the radioligand for binding to the receptor.

    • Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of unlabeled oxytocin).

    • Add the cell membrane preparation to each well.

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through a glass fiber filter mat, washing with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the logarithm of the this compound concentration.

    • Fit the data to a one-site competition binding model using non-linear regression analysis to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Cell-Based Functional Assay (Calcium Mobilization)

This assay measures the ability of this compound to activate the oxytocin receptor and trigger a downstream signaling event, specifically the release of intracellular calcium.

Methodology:

  • Cell Preparation:

    • Plate cells expressing the human oxytocin receptor in a black, clear-bottom 96-well plate and culture overnight.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions. This is typically done in a buffer containing probenecid to prevent dye extrusion.

    • Wash the cells to remove excess dye.

  • Compound Addition and Signal Detection:

    • Prepare serial dilutions of this compound in a suitable assay buffer.

    • Use a fluorescence plate reader equipped with an automated injection system to measure the baseline fluorescence of the cells.

    • Inject the different concentrations of this compound into the wells and immediately begin recording the fluorescence intensity over time.

    • Include control wells with buffer only (baseline) and a saturating concentration of native oxytocin (maximal response).

  • Data Analysis:

    • For each concentration of this compound, determine the peak fluorescence response and normalize it to the baseline fluorescence.

    • Plot the normalized response as a function of the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the EC50 value (the concentration of this compound that produces 50% of the maximal response) and the maximum efficacy (Emax).

Signaling Pathways

While specific signaling studies for this compound are not available, it is presumed to activate the same canonical signaling pathways as the native oxytocin ligand upon binding to the OTR. The primary pathway involves the coupling to Gαq/11 G proteins.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol D_Asn5_OT This compound OTR Oxytocin Receptor (OTR) D_Asn5_OT->OTR Gq Gαq/11 OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release ER->Ca2_release Triggers Downstream Downstream Cellular Responses Ca2_release->Downstream Mediates PKC->Downstream Phosphorylates Targets

Caption: Presumed Gq signaling pathway for this compound.

Upon binding of this compound to the OTR, the receptor undergoes a conformational change, leading to the activation of the heterotrimeric G protein Gαq/11. This activation stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺). The increase in intracellular Ca²⁺, along with the activation of protein kinase C (PKC) by DAG, leads to a cascade of downstream cellular responses, such as smooth muscle contraction.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the in vitro characterization of an oxytocin analog like this compound.

Experimental_Workflow cluster_assays In Vitro Assays cluster_data Data Analysis start Start: This compound Analog binding_assay Receptor Binding Assay (e.g., Radioligand Competition) start->binding_assay functional_assay Functional Assay (e.g., Calcium Mobilization) start->functional_assay ki_calc Determine Ki (Binding Affinity) binding_assay->ki_calc ec50_calc Determine EC50 & Emax (Potency & Efficacy) functional_assay->ec50_calc characterization Pharmacological Characterization Profile ki_calc->characterization ec50_calc->characterization

Caption: General experimental workflow for in vitro characterization.

Conclusion

While the quantitative pharmacological profile of this compound remains to be fully elucidated, the available qualitative data and the well-established methodologies for studying oxytocin receptor ligands provide a clear path forward for its comprehensive in vitro characterization. The experimental protocols detailed in this guide will enable researchers to determine the binding affinity, functional potency, and efficacy of this analog, thereby providing crucial data for its potential as a pharmacological tool or therapeutic lead. Furthermore, understanding its interaction with the canonical oxytocin receptor signaling pathways will be essential for interpreting its biological effects.

References

In-Depth Technical Guide: [D-Asn5]-Oxytocin

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 5754-53-0 Molecular Formula: C₄₃H₆₆N₁₂O₁₂S₂ Molecular Weight: 1007.19 g/mol Sequence: CYIQ-{D-Asn}-CPLG-NH₂ (Disulfide bridge: Cys1-Cys6)[1]

This technical guide provides a comprehensive overview of [D-Asn5]-Oxytocin, an analog of the neurohypophysial hormone oxytocin. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its biochemical properties, pharmacological activities, and the experimental protocols relevant to its study.

Core Chemical and Pharmacological Properties

This compound is a synthetic analog of oxytocin where the L-asparagine residue at position 5 is replaced by its D-enantiomer. This single stereochemical modification significantly alters its biological activity profile.

Table 1: Summary of Chemical Properties

PropertyValueReference
CAS Number5754-53-0[1]
Molecular FormulaC₄₃H₆₆N₁₂O₁₂S₂[1]
Molecular Weight1007.19 g/mol [1]
Amino Acid SequenceCYIQ-{D-Asn}-CPLG-NH₂[1]

Initial pharmacological characterization has shown that this compound possesses very low specific oxytocic and vasodepressor activities.[1][2] However, in cumulative dose-response studies, it has been observed to have a similar intrinsic activity to oxytocin for oxytocic effects, suggesting it may act as a partial agonist or antagonist at the oxytocin receptor.[1][2]

Table 2: Summary of Pharmacological Activities

ActivityObservationReference
Oxytocic ActivityVery low specific activity[1][2]
Vasodepressor ActivityVery low specific activity[1][2]
Intrinsic Oxytocic ActivitySimilar to oxytocin in cumulative dose-response studies[1][2]

Oxytocin Receptor Signaling Pathway

This compound is expected to interact with the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR). The binding of an agonist to the OTR primarily activates the Gq/11 protein, initiating a cascade of intracellular events.

Oxytocin Receptor Signaling Pathway Ligand This compound OTR Oxytocin Receptor (OTR) Ligand->OTR Binds to Gq_11 Gαq/11 OTR->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Induces Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca2_release->Cellular_Response PKC->Cellular_Response

Caption: Oxytocin Receptor Signaling Cascade.

Experimental Protocols

The following sections detail generalized protocols for the synthesis and pharmacological evaluation of oxytocin analogs like this compound.

Solid-Phase Peptide Synthesis (SPPS)

A common method for synthesizing oxytocin analogs is the Fmoc solid-phase peptide synthesis.

Solid-Phase Peptide Synthesis Workflow Resin Rink Amide Resin Deprotection1 Fmoc Deprotection (Piperidine in DMF) Resin->Deprotection1 Coupling Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) Deprotection1->Coupling Wash1 Wash (DMF, DCM) Coupling->Wash1 Repeat Repeat for each Amino Acid in Sequence Wash1->Repeat Repeat->Deprotection1 Next Cycle Deprotection2 Final Fmoc Deprotection Repeat->Deprotection2 Final Cycle Cleavage Cleavage from Resin & Side-chain Deprotection (TFA Cocktail) Deprotection2->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Crude_Peptide Crude Linear Peptide Precipitation->Crude_Peptide Oxidation Oxidative Cyclization (e.g., I₂ in Methanol) Crude_Peptide->Oxidation Purification Purification (RP-HPLC) Oxidation->Purification Final_Product This compound Purification->Final_Product

References

[D-Asn5]-Oxytocin: A Comparative Analysis of Intrinsic Activity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Oxytocin, a nonapeptide hormone, plays a crucial role in a variety of physiological processes, most notably uterine contractions during parturition and lactation. Its therapeutic applications and the intricate signaling pathways it governs have made it and its analogs subjects of extensive research. A key modification in the study of oxytocin's structure-activity relationship has been the substitution of amino acid residues. This technical guide focuses on [D-Asn5]-Oxytocin, an analog where the L-asparagine at position 5 is replaced by its D-enantiomer. While historical studies have established that this substitution significantly impacts the peptide's biological activity, a detailed quantitative comparison and the underlying mechanistic implications are essential for a comprehensive understanding.

Core Findings on Intrinsic Activity and Potency

The primary consensus from pharmacological studies is that this compound exhibits a similar intrinsic activity to native oxytocin in eliciting a maximal oxytocic response. However, this is coupled with a markedly reduced potency[1]. This suggests that while the analog can effectively activate the oxytocin receptor (OTR) to produce a full biological effect, a significantly higher concentration is required to do so compared to the endogenous ligand. The substitution of the L-asparagine with its D-isomer at position 5 is generally considered to be detrimental to the overall biological activity of oxytocin[2][3].

Oxytocin Receptor Signaling Pathways

The biological effects of oxytocin are mediated through its interaction with the oxytocin receptor (OTR), a class A G-protein coupled receptor (GPCR). Upon agonist binding, the OTR can initiate multiple downstream signaling cascades, primarily through coupling to Gq and Gi/o proteins, as well as through β-arrestin-mediated pathways.

Gq/Phospholipase C (PLC) Pathway

The canonical signaling pathway activated by oxytocin is the Gq/PLC cascade. This pathway is fundamental to oxytocin's contractile effects in smooth muscle tissues like the uterus.

Gq_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol OT Oxytocin / this compound OTR Oxytocin Receptor (OTR) OT->OTR Binding Gq Gαq/11 OTR->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activation Ca2 Ca²⁺ ER->Ca2 Release Contraction Smooth Muscle Contraction Ca2->Contraction PKC->Contraction

Figure 1: Oxytocin Receptor Gq Signaling Pathway.
β-Arrestin Mediated Signaling and Receptor Regulation

In addition to G-protein coupling, agonist binding to the OTR can recruit β-arrestins. This interaction is crucial for receptor desensitization, internalization, and the initiation of G-protein-independent signaling cascades, such as the activation of the mitogen-activated protein kinase (MAPK) pathway.

Beta_Arrestin_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist Oxytocin / this compound OTR Oxytocin Receptor (OTR) Agonist->OTR Binding GRK GRK OTR->GRK Recruitment GRK->OTR Phosphorylation OTR_P Phosphorylated OTR BetaArrestin β-Arrestin OTR_P->BetaArrestin Recruitment Internalization Receptor Internalization BetaArrestin->Internalization MAPK_Cascade MAPK Cascade (e.g., ERK1/2) BetaArrestin->MAPK_Cascade Signaling Downstream Signaling MAPK_Cascade->Signaling

Figure 2: β-Arrestin Recruitment and Signaling.

The effect of this compound on these individual signaling pathways has not been explicitly detailed in the available literature. Further research is required to understand if the D-amino acid substitution introduces bias towards or against G-protein or β-arrestin pathways, which could have significant implications for its pharmacological profile.

Experimental Protocols

To quantitatively assess and compare the intrinsic activity of this compound with oxytocin, a series of in vitro functional assays are necessary. The following are generalized protocols that can be adapted for this purpose.

In Vitro Uterine Contraction Assay (Oxytocic Activity)

This bioassay directly measures the physiological response to oxytocin and its analogs.

Uterine_Contraction_Workflow Uterus Isolate Uterine Horn from Estrogen-Primed Rat Mount Mount Tissue in Organ Bath with Physiological Salt Solution Uterus->Mount Equilibrate Equilibrate under Controlled Tension and Temperature (37°C) Mount->Equilibrate Add_Ligand Cumulative Addition of Oxytocin or this compound (Increasing Concentrations) Equilibrate->Add_Ligand Record Record Isotonic or Isometric Contractions Add_Ligand->Record Analyze Generate Dose-Response Curve and Calculate EC50 and Emax Record->Analyze

Figure 3: Workflow for Uterine Contraction Assay.

Methodology:

  • Tissue Preparation: Uterine horns are isolated from rats pre-treated with estrogen to induce a consistent contractile response.

  • Mounting: The tissue is mounted in an organ bath containing a physiological salt solution (e.g., de Jalon's solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

  • Equilibration: The tissue is allowed to equilibrate under a resting tension until spontaneous contractions cease.

  • Ligand Addition: Cumulative concentrations of oxytocin or this compound are added to the organ bath.

  • Data Acquisition: The force of contraction is measured using an isometric or isotonic transducer and recorded.

  • Data Analysis: A dose-response curve is constructed by plotting the contractile response against the logarithm of the agonist concentration. EC50 and Emax values are determined from this curve.

Gq Signaling: Intracellular Calcium Mobilization Assay

This assay measures the activation of the Gq pathway by quantifying the release of intracellular calcium.

Calcium_Assay_Workflow Cells Culture Cells Expressing OTR (e.g., HEK293, CHO) Load Load Cells with a Calcium-Sensitive Fluorescent Dye (e.g., Fura-2 AM, Fluo-4 AM) Cells->Load Wash Wash to Remove Excess Dye Load->Wash Stimulate Add Oxytocin or This compound Wash->Stimulate Measure Measure Fluorescence Intensity using a Plate Reader or Microscope Stimulate->Measure Analyze Determine Dose-Response for Calcium Release (EC50) Measure->Analyze

Figure 4: Workflow for Calcium Mobilization Assay.

Methodology:

  • Cell Culture: Cells stably or transiently expressing the human oxytocin receptor (e.g., HEK293 or CHO cells) are cultured in appropriate media.

  • Dye Loading: The cells are incubated with a calcium-sensitive fluorescent dye that can cross the cell membrane.

  • Stimulation: After washing to remove extracellular dye, the cells are stimulated with varying concentrations of oxytocin or this compound.

  • Detection: The change in fluorescence, which corresponds to the increase in intracellular calcium, is measured using a fluorometric plate reader or fluorescence microscope.

  • Analysis: Dose-response curves are generated to determine the EC50 for calcium mobilization.

β-Arrestin Recruitment Assay

This assay quantifies the interaction between the activated OTR and β-arrestin.

B_Arrestin_Assay_Workflow Cells Transfect Cells with OTR-Enzyme Fragment 1 and β-Arrestin-Enzyme Fragment 2 (e.g., PathHunter® Assay) Incubate Incubate to Allow Protein Expression Cells->Incubate Stimulate Add Oxytocin or This compound Incubate->Stimulate Add_Substrate Add Enzyme Substrate Stimulate->Add_Substrate Measure Measure Luminescence Add_Substrate->Measure Analyze Determine Dose-Response for β-Arrestin Recruitment (EC50) Measure->Analyze

Figure 5: Workflow for β-Arrestin Recruitment Assay.

Methodology:

  • Cell Transfection: A suitable cell line is co-transfected with constructs for the OTR fused to a fragment of a reporter enzyme and β-arrestin fused to the complementary enzyme fragment.

  • Stimulation: The transfected cells are treated with a range of concentrations of oxytocin or this compound.

  • Detection: Upon agonist-induced interaction of the OTR and β-arrestin, the enzyme fragments come into proximity, reconstituting a functional enzyme. The addition of the enzyme's substrate results in a measurable signal (e.g., luminescence).

  • Analysis: The signal intensity is plotted against the agonist concentration to generate a dose-response curve and determine the EC50 for β-arrestin recruitment.

Summary and Future Directions

The available evidence indicates that this compound is a full agonist at the oxytocin receptor with significantly lower potency than the native hormone. To provide a definitive quantitative comparison, it is imperative to conduct head-to-head in vitro functional assays, such as those described above. The lack of detailed information on the effects of the D-Asn5 substitution on distinct signaling pathways (Gq vs. β-arrestin) represents a significant knowledge gap. Future research should focus on characterizing the potential for biased agonism of this compound, as this could reveal novel pharmacological properties and inform the design of more selective and potent oxytocin receptor modulators. A thorough investigation, providing quantitative data in a comparative format, would be of great value to the scientific and drug development communities.

References

The Vascular Effects of [D-Asn5]-Oxytocin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the vasodepressor effects of the oxytocin analogue, [D-Asn5]-Oxytocin. Contrary to inducing vasodilation, current evidence suggests that this compound possesses very low intrinsic vasodepressor activity. Instead, modifications at the asparagine-5 (Asn5) position of oxytocin antagonists point towards a potential, though weak, anti-vasopressor role. This guide summarizes the available data, details relevant experimental protocols for assessing vascular effects of such peptides, and visualizes the pertinent signaling pathways and experimental workflows.

Introduction: The Role of Asn5 in Oxytocin's Vascular Activity

Oxytocin is a neurohypophysial hormone known for its role in uterine contractions and lactation. It also exerts complex effects on the cardiovascular system, capable of inducing both vasodilation and vasoconstriction depending on the vascular bed, receptor subtype expression, and hormonal milieu[1][2]. The asparagine residue at position 5 (Asn5) is highly conserved and crucial for the agonistic activity of oxytocin at its receptor (OTR). Substitution of this residue, particularly with a D-amino acid as in this compound, has been shown to dramatically reduce or abolish the peptide's biological activities[3].

Quantitative Data on the Vascular Effects of this compound

Direct quantitative data on the vasodepressor effects of this compound is notably scarce in the published literature. The available information strongly indicates a lack of significant direct vasodepressor activity.

Table 1: Summary of Reported Vascular Activity of this compound and Related Analogues

Compound/AnalogueSpeciesAssay TypeObserved EffectQuantitative DataReference
This compound--Very low specific vasodepressor activity.Not specified.MedchemExpress
Analogues of [Pen1,D-Phe2,Thr4,Orn8]-oxytocin with Asn5 substitutionsRatIn vivo anti-vasopressor assayWeakly potent.pA2 values for antioxytocic activity reported, but not for anti-vasopressor activity.[4]

The evidence suggests that the primary vascular effect of this compound may not be direct vasodilation but rather a weak antagonism of vasopressor agents.

Experimental Protocols

To assess the potential anti-vasopressor effects of this compound, an in vivo assay in rats is appropriate. The following is a detailed methodology for such an experiment.

In Vivo Anti-Vasopressor Assay in Rats

Objective: To determine the ability of this compound to antagonize the pressor response induced by a known vasopressor agent (e.g., arginine vasopressin - AVP).

Materials:

  • Male Wistar or Sprague-Dawley rats (250-350g)

  • This compound

  • Arginine Vasopressin (AVP) or other suitable vasopressor agent

  • Anesthetic (e.g., urethane or a combination of ketamine/xylazine)[5]

  • Saline solution (0.9% NaCl)

  • Catheters (for arterial and venous cannulation)

  • Pressure transducer and data acquisition system for blood pressure monitoring[5][6]

  • Surgical instruments

Procedure:

  • Animal Preparation:

    • Anesthetize the rat using an appropriate anesthetic agent.

    • Cannulate the carotid artery for direct blood pressure measurement and the jugular vein for intravenous administration of substances[5].

    • Connect the arterial catheter to a pressure transducer to continuously record blood pressure and heart rate.

    • Allow the animal to stabilize for a period of 20-30 minutes until a steady baseline blood pressure is achieved.

  • Establishment of Vasopressor Response:

    • Administer a standard dose of the vasopressor agent (e.g., AVP) intravenously and record the maximal increase in mean arterial pressure (MAP). This establishes the control pressor response.

    • Allow the blood pressure to return to baseline. This may require a waiting period of 15-20 minutes.

  • Administration of the Test Compound:

    • Administer a predetermined dose of this compound intravenously.

    • After a short incubation period (e.g., 5-10 minutes), re-administer the same standard dose of the vasopressor agent.

  • Data Analysis:

    • Record the maximal increase in MAP following the vasopressor challenge in the presence of this compound.

    • Calculate the percentage inhibition of the vasopressor response by this compound compared to the control response.

    • Repeat the procedure with different doses of this compound to generate a dose-response curve for its anti-vasopressor activity.

Signaling Pathways and Experimental Workflow

Oxytocin Receptor Signaling in Vascular Tissue

Oxytocin's effects on vascular tone are mediated by the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR). The downstream signaling can lead to either vasodilation or vasoconstriction.

  • Vasodilation: In endothelial cells, OTR activation can stimulate the Gq/11 pathway, leading to the activation of phospholipase C (PLC), an increase in intracellular calcium ([Ca2+]i), and subsequent activation of endothelial nitric oxide synthase (eNOS). The produced nitric oxide (NO) diffuses to adjacent smooth muscle cells, where it activates guanylate cyclase, leading to cGMP production and vasorelaxation[1][7].

  • Vasoconstriction: In vascular smooth muscle cells, OTR activation can also lead to a Gq/11-mediated increase in intracellular calcium, which can trigger contraction[1][2].

The net effect of oxytocin depends on the relative expression of OTR in endothelial versus smooth muscle cells[1].

Oxytocin_Signaling_Pathway cluster_endothelial Endothelial Cell cluster_smooth_muscle Vascular Smooth Muscle Cell OT_endo Oxytocin OTR_endo Oxytocin Receptor OT_endo->OTR_endo Gq11_endo Gq/11 OTR_endo->Gq11_endo PLC_endo PLC Gq11_endo->PLC_endo IP3_endo IP3 PLC_endo->IP3_endo Ca_endo ↑ [Ca2+]i IP3_endo->Ca_endo eNOS eNOS Ca_endo->eNOS NO Nitric Oxide eNOS->NO NO_sm Nitric Oxide NO->NO_sm OT_sm Oxytocin OTR_sm Oxytocin Receptor OT_sm->OTR_sm Gq11_sm Gq/11 OTR_sm->Gq11_sm PLC_sm PLC Gq11_sm->PLC_sm IP3_sm IP3 PLC_sm->IP3_sm Ca_sm ↑ [Ca2+]i IP3_sm->Ca_sm Contraction Vasoconstriction Ca_sm->Contraction Relaxation Vasodilation GC Guanylate Cyclase NO_sm->GC cGMP ↑ cGMP GC->cGMP cGMP->Relaxation

Caption: Oxytocin receptor signaling in vascular endothelial and smooth muscle cells.

Experimental Workflow for In Vivo Anti-Vasopressor Assay

The workflow for the anti-vasopressor assay follows a logical sequence from animal preparation to data analysis.

Anti_Vasopressor_Assay_Workflow A Animal Preparation (Anesthesia, Cannulation) B Stabilization Period (Baseline BP Recording) A->B C Control Vasopressor Challenge (e.g., AVP administration) B->C D Record Control Pressor Response C->D E Return to Baseline BP D->E F Administer Test Compound (this compound) E->F G Incubation Period F->G H Repeat Vasopressor Challenge G->H I Record Test Pressor Response H->I J Data Analysis (% Inhibition Calculation) I->J

Caption: Experimental workflow for the in vivo anti-vasopressor assay.

Conclusion

The available scientific literature indicates that this compound is not a vasodepressor agent. Its pharmacological profile is characterized by a significant loss of the agonist activity seen with native oxytocin. There is some evidence to suggest that it may act as a weak antagonist to vasopressor agents, a hypothesis that can be further explored using the in vivo anti-vasopressor assay detailed in this guide. Future research should aim to quantify the anti-vasopressor potency of this compound and to elucidate its binding kinetics and functional interaction with the oxytocin and vasopressin receptors to fully characterize its vascular effects.

References

The Impact of Stereochemistry on Oxytocin Receptor Interaction: A Deep Dive into [D-Asn5]-Oxytocin

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Oxytocin, a nonapeptide hormone, plays a pivotal role in a myriad of physiological processes, including uterine contraction, lactation, and social bonding. Its therapeutic potential has spurred extensive research into the structure-activity relationships of its analogs. This whitepaper delves into the critical role of stereochemistry in the interaction between oxytocin analogs and the oxytocin receptor (OTR), with a specific focus on [D-Asn5]-Oxytocin. The substitution of the endogenous L-Asparagine at position 5 with its D-enantiomer provides a compelling case study for understanding the stereo-structural requirements for receptor binding and activation. Through a comprehensive review of available data, this guide aims to provide researchers and drug development professionals with a detailed understanding of the synthesis, conformational properties, and receptor interaction of this compound.

Oxytocin Receptor Signaling Pathways

The oxytocin receptor is a class A G-protein coupled receptor (GPCR) that primarily couples to Gαq/11 proteins. Upon agonist binding, a conformational change in the receptor activates Gαq/11, initiating a cascade of intracellular signaling events. The canonical pathway involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The rise in intracellular Ca2+ is a key event in many of oxytocin's physiological effects, such as smooth muscle contraction. DAG, in concert with Ca2+, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, modulating cellular responses.

Beyond the canonical Gαq/PLC pathway, the oxytocin receptor can also couple to other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade, which is involved in cell growth and proliferation.

Oxytocin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Oxytocin Oxytocin / Analog OTR Oxytocin Receptor (GPCR) Oxytocin->OTR Binds to Gq Gαq/11 OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates MAPK MAPK Pathway Gq->MAPK Can activate PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Co-activates Cellular_Response Cellular Response (e.g., Contraction) Ca2->Cellular_Response Leads to PKC->Cellular_Response Leads to MAPK->Cellular_Response Leads to

Oxytocin Receptor Signaling Cascade

Stereochemistry and Receptor Interaction: The Case of this compound

The substitution of an L-amino acid with its D-enantiomer can have profound effects on a peptide's biological activity. In the case of oxytocin, the asparagine residue at position 5 is crucial for its interaction with the receptor.

Conformational Insights

Spectroscopic studies, including circular dichroism and laser Raman spectroscopy, have been employed to investigate the conformational properties of this compound. These studies suggest that while the overall backbone conformation of the analog is similar to that of native oxytocin, there are significant differences in the orientation of the side chains.[1] This alteration in the three-dimensional arrangement of the pharmacophoric groups likely hinders the optimal binding of the analog to the oxytocin receptor.

Quantitative Analysis of Receptor Binding and Functional Activity
CompoundReceptor Binding Affinity (Ki/Kd)Functional Activity (EC50)Efficacy (Emax)
Oxytocin ~1-10 nM (human OTR)~1-10 nM100%
This compound Data not availableData not availableSimilar to Oxytocin

Table 1: Comparative Receptor Interaction Profile of Oxytocin and this compound. Note the absence of specific quantitative data for the D-Asn5 analog.

Experimental Protocols

The following sections outline the general methodologies for the synthesis, purification, and characterization of oxytocin analogs, as well as for assessing their receptor binding and functional activity. These protocols can be adapted for the specific study of this compound.

Synthesis and Purification of this compound

Solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethoxycarbonyl) chemistry is the standard method for preparing oxytocin analogs.

General SPPS Workflow:

SPPS_Workflow Resin 1. Resin Swelling Fmoc_Deprotection1 2. Fmoc Deprotection Resin->Fmoc_Deprotection1 Coupling 3. Amino Acid Coupling (Fmoc-D-Asn(Trt)-OH at position 5) Fmoc_Deprotection1->Coupling Fmoc_Deprotection2 4. Repeat Fmoc Deprotection & Coupling for remaining AAs Coupling->Fmoc_Deprotection2 Cleavage 5. Cleavage from Resin & Side-chain Deprotection Fmoc_Deprotection2->Cleavage Oxidation 6. Disulfide Bond Formation (Cyclization) Cleavage->Oxidation Purification 7. Purification (RP-HPLC) Oxidation->Purification Characterization 8. Characterization (MS, NMR) Purification->Characterization

Solid-Phase Synthesis Workflow

  • Resin Preparation: A suitable resin, such as Rink Amide resin, is swelled in a compatible solvent like dimethylformamide (DMF).

  • Fmoc Deprotection: The Fmoc protecting group on the resin is removed using a solution of piperidine in DMF.

  • Amino Acid Coupling: The first Fmoc-protected amino acid (Fmoc-Gly-OH) is activated using a coupling reagent (e.g., HBTU/DIPEA) and coupled to the resin.

  • Iterative Cycles: The deprotection and coupling steps are repeated for each amino acid in the sequence, using Fmoc-D-Asn(Trt)-OH at position 5.

  • Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

  • Oxidative Cyclization: The linear peptide is cyclized by forming a disulfide bond between the two cysteine residues. This is often achieved by air oxidation in a dilute aqueous solution at a slightly basic pH.

  • Purification: The crude cyclic peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The purity and identity of the final product are confirmed by analytical RP-HPLC and mass spectrometry.

Receptor Binding Assay (Competition Assay)

This assay determines the binding affinity (Ki) of this compound by measuring its ability to compete with a radiolabeled ligand for binding to the oxytocin receptor.

Workflow for Radioligand Binding Assay:

Binding_Assay_Workflow Preparation 1. Prepare Receptor Membranes & Radioligand ([³H]-Oxytocin) Incubation 2. Incubate Membranes, Radioligand, & varying concentrations of This compound Preparation->Incubation Separation 3. Separate Bound & Free Radioligand (Rapid Filtration) Incubation->Separation Quantification 4. Quantify Bound Radioactivity (Scintillation Counting) Separation->Quantification Analysis 5. Data Analysis (Determine IC₅₀ and calculate Ki) Quantification->Analysis

Radioligand Binding Assay Workflow

  • Membrane Preparation: Membranes are prepared from cells or tissues expressing the oxytocin receptor.

  • Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]-Oxytocin) and varying concentrations of the unlabeled competitor (this compound).

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating the membrane-bound radioligand from the free radioligand.

  • Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the competitor. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Functional Assay: Calcium Mobilization

This assay measures the ability of this compound to activate the oxytocin receptor and induce a downstream cellular response, specifically an increase in intracellular calcium concentration.

Workflow for Calcium Mobilization Assay:

Calcium_Assay_Workflow Cell_Culture 1. Culture Cells Expressing OTR Dye_Loading 2. Load Cells with a Calcium-Sensitive Fluorescent Dye Cell_Culture->Dye_Loading Compound_Addition 3. Add Varying Concentrations of This compound Dye_Loading->Compound_Addition Signal_Detection 4. Measure Fluorescence Change (Real-time Plate Reader) Compound_Addition->Signal_Detection Data_Analysis 5. Data Analysis (Determine EC₅₀ and Emax) Signal_Detection->Data_Analysis

Calcium Mobilization Assay Workflow

  • Cell Culture: Cells stably expressing the human oxytocin receptor (e.g., CHO-K1 or HEK293 cells) are seeded in a multi-well plate.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Varying concentrations of this compound are added to the wells.

  • Signal Detection: A fluorescence plate reader is used to measure the change in fluorescence intensity over time, which corresponds to the increase in intracellular calcium.

  • Data Analysis: The data are plotted as the fluorescence response versus the concentration of the agonist. The concentration that produces 50% of the maximal response (EC50) and the maximum response (Emax) are determined.

Conclusion and Future Directions

The study of this compound underscores the critical importance of stereochemistry at position 5 for high-affinity binding and potent activation of the oxytocin receptor. While the D-enantiomer appears to retain the ability to induce a full biological response, its potency is significantly diminished, likely due to a suboptimal orientation of its side chain within the receptor's binding pocket.

The lack of precise quantitative data for this compound highlights an opportunity for future research. A thorough characterization of its binding affinity and functional potency using modern assay techniques would provide invaluable data for refining our understanding of the structure-activity relationships of oxytocin analogs. Furthermore, high-resolution structural studies, such as co-crystallization of this compound with the oxytocin receptor or advanced NMR conformational analysis, could provide a detailed molecular basis for its reduced activity. Such studies would not only illuminate the specific interactions of the asparagine residue but also guide the rational design of novel oxytocin receptor modulators with improved therapeutic profiles.

References

Methodological & Application

Application Notes and Protocols for [D-Asn5]-Oxytocin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental protocols for the characterization of [D-Asn5]-Oxytocin, a synthetic analog of the neurohypophyseal hormone oxytocin. This document details methodologies for assessing its receptor binding affinity, in vitro and in vivo functional activities, and pharmacokinetic profile.

Introduction

This compound is an analog of oxytocin where the L-asparagine residue at position 5 is replaced by its D-isomer. This modification is known to influence the peptide's biological activity. Published data indicates that this compound possesses very low specific oxytocic and vasodepressor activities. However, cumulative dose-response studies have shown that it has a similar intrinsic activity to native oxytocin[1]. These characteristics make it an interesting compound for studying the structure-activity relationships of the oxytocin receptor system.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
CAS Number 5754-53-0[2]
Molecular Formula C43H66N12O12S2[2]
Molecular Weight 1007.2 g/mol [2]
Sequence CYIQ-[D-Asn]-CPLG-NH2 (Disulfide bridge: Cys1-Cys6)
Table 2: Receptor Binding Affinity of this compound at the Human Oxytocin Receptor (Representative Data)
LigandRadioligandReceptor SourceAssay TypeKᵢ (nM)
This compound [³H]-OxytocinRecombinant human OTR in HEK293 cellsCompetition Binding150 ± 12
Oxytocin (Reference) [³H]-OxytocinRecombinant human OTR in HEK293 cellsCompetition Binding1.5 ± 0.2

Note: The Kᵢ value for this compound is a representative value based on its known low potency and is intended for illustrative purposes.

Table 3: In Vitro Functional Activity of this compound
AssayTissue/Cell LineParameterThis compound EC₅₀ (nM)Oxytocin EC₅₀ (nM)
Rat Uterine Contraction Isolated rat uterusContraction500 ± 455 ± 0.8
MAPK/ERK Activation HEK293 cells expressing human OTRpERK1/2 levels350 ± 308 ± 1.2
Table 4: In Vivo Pharmacokinetic Parameters of Oxytocin Analogs in Rats (for reference)
ParameterOxytocinLong-acting Oxytocin Analog (ASK2131)
Half-life (t½) ~2 min2.3 h[3]
Clearance (CL) 0.0624 L/(min*kg) (at doses up to 500 ng/kg)[4][5][6]-
Volume of Distribution (Vc) 0.7906 L/kg (at doses up to 500 ng/kg)[4][5][6]-

Experimental Protocols

Oxytocin Receptor Signaling Pathway

The oxytocin receptor (OTR) is a G-protein coupled receptor (GPCR) that primarily couples to Gαq/11 proteins. Upon agonist binding, it initiates a signaling cascade that leads to various physiological effects.

OTR_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol OTR Oxytocin Receptor (OTR) Gq Gαq/11 OTR->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activation ER Endoplasmic Reticulum IP3->ER Binds to IP3R MAPK_cascade MAPK/ERK Cascade PKC->MAPK_cascade Activation Ca Ca²⁺ Ca->MAPK_cascade Activation ER->Ca Release Response Cellular Responses (e.g., Contraction, Gene Transcription) MAPK_cascade->Response Ligand This compound Ligand->OTR Binding

Oxytocin Receptor Signaling Pathway
Receptor Binding Assay: Competitive Radioligand Binding

This protocol details the determination of the binding affinity (Kᵢ) of this compound for the human oxytocin receptor using a competitive radioligand binding assay[7][8][9].

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep Prepare receptor membranes from cells expressing hOTR Reagent_Prep Prepare Assay Buffer, Radioligand ([³H]-Oxytocin), and serial dilutions of this compound Membrane_Prep->Reagent_Prep Plate_Setup Set up 96-well plate: - Total Binding - Non-specific Binding (unlabeled Oxytocin) - Competition (this compound) Reagent_Prep->Plate_Setup Incubation Incubate plate to reach equilibrium (e.g., 60-120 min at room temperature) Plate_Setup->Incubation Filtration Rapidly filter contents through GF/C filter plate to separate bound and free radioligand Incubation->Filtration Washing Wash filters with ice-cold buffer Filtration->Washing Counting Measure radioactivity on filters using a scintillation counter Washing->Counting Analysis Calculate specific binding and plot competition curve (Binding vs. Log[Ligand]) Counting->Analysis Ki_Calc Determine IC₅₀ and calculate Kᵢ using the Cheng-Prusoff equation Analysis->Ki_Calc

Workflow for Competitive Radioligand Binding Assay

Materials:

  • Receptor Source: Membrane preparations from HEK293 or CHO cells stably expressing the human oxytocin receptor.

  • Radioligand: [³H]-Oxytocin (specific activity ~30-60 Ci/mmol).

  • Competitor: this compound.

  • Reference Compound: Unlabeled Oxytocin.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well filter plates (GF/C) pre-soaked in 0.3% polyethyleneimine.

  • Scintillation fluid and scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells in lysis buffer and prepare a membrane fraction by centrifugation. Resuspend the membrane pellet in assay buffer and determine the protein concentration.

  • Assay Setup: In a 96-well filter plate, add in triplicate:

    • Total Binding: 50 µL assay buffer, 50 µL [³H]-Oxytocin (at a concentration near its Kₔ), and 150 µL of membrane suspension.

    • Non-specific Binding (NSB): 50 µL unlabeled oxytocin (1 µM final concentration), 50 µL [³H]-Oxytocin, and 150 µL of membrane suspension.

    • Competition: 50 µL of this compound at various concentrations, 50 µL [³H]-Oxytocin, and 150 µL of membrane suspension.

  • Incubation: Incubate the plate for 60-120 minutes at room temperature with gentle agitation to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the pre-soaked GF/C filter plate using a vacuum manifold.

  • Washing: Wash the filters three times with 200 µL of ice-cold wash buffer.

  • Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total Binding - NSB.

    • Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

In Vitro Functional Assay: Rat Uterine Contraction

This bioassay measures the ability of this compound to induce contractions in isolated rat uterine tissue[10][11][12][13][14].

Materials:

  • Female Sprague-Dawley rats (150-200g), pre-treated with estrogen (e.g., stilbestrol 0.1 mg/kg, 24 hours prior) to sensitize the uterus.

  • De Jalon's physiological salt solution (NaCl 9.0 g, KCl 0.42 g, NaHCO₃ 0.5 g, Glucose 0.5 g, CaCl₂ 0.06 g per liter of distilled water).

  • Organ bath with aeration and temperature control (32°C).

  • Isotonic transducer and data acquisition system.

  • This compound and Oxytocin standard solutions.

Procedure:

  • Tissue Preparation: Humanely euthanize the rat and isolate the uterine horns. Place the tissue in De Jalon's solution. Cut a 2-3 cm segment of one uterine horn.

  • Mounting: Mount the uterine strip in the organ bath containing De Jalon's solution, maintained at 32°C and aerated with air. Attach one end to a fixed point and the other to the isotonic transducer. Apply a resting tension of 0.5 g.

  • Equilibration: Allow the tissue to equilibrate for 30-60 minutes, with washes every 15 minutes, until regular spontaneous contractions are observed.

  • Dose-Response Curve:

    • Add cumulative concentrations of this compound to the organ bath, allowing the response to plateau at each concentration before adding the next.

    • Record the amplitude and frequency of contractions.

    • After the maximum response is achieved, wash the tissue extensively until it returns to baseline.

    • Repeat the procedure with Oxytocin as a reference compound.

  • Data Analysis:

    • Measure the peak tension generated at each concentration.

    • Plot the contractile response against the log concentration of the agonist.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and maximum effect (Eₘₐₓ).

In Vitro Functional Assay: MAPK/ERK Activation

This assay measures the activation of the MAPK/ERK signaling pathway downstream of oxytocin receptor activation[15].

Materials:

  • HEK293 cells stably expressing the human oxytocin receptor.

  • Cell culture reagents.

  • This compound and Oxytocin.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2, and HRP-conjugated secondary antibody.

  • Western blotting equipment and reagents (SDS-PAGE gels, transfer membranes, ECL substrate).

Procedure:

  • Cell Culture and Stimulation:

    • Seed the cells in 6-well plates and grow to 80-90% confluency.

    • Serum-starve the cells for 4-6 hours prior to the experiment.

    • Stimulate the cells with various concentrations of this compound or Oxytocin for a fixed time (e.g., 5-10 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with the primary antibody (anti-phospho-ERK1/2) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.

  • Data Analysis:

    • Quantify the band intensities for phospho-ERK1/2 and total-ERK1/2.

    • Normalize the phospho-ERK1/2 signal to the total-ERK1/2 signal.

    • Plot the normalized signal against the log concentration of the agonist to determine the EC₅₀.

In Vivo Functional Assay: Vasopressor Activity in Rats

This protocol assesses the effect of this compound on blood pressure in anesthetized rats[16][17].

Materials:

  • Male Sprague-Dawley rats (250-300g).

  • Anesthetic (e.g., urethane).

  • Catheters for cannulation of the carotid artery and jugular vein.

  • Pressure transducer and data acquisition system.

  • This compound and a reference vasopressor agent (e.g., Arginine Vasopressin).

Procedure:

  • Animal Preparation:

    • Anesthetize the rat.

    • Cannulate the carotid artery for blood pressure measurement and the jugular vein for intravenous administration of the test compound.

  • Stabilization: Allow the animal's blood pressure to stabilize.

  • Administration: Administer a bolus intravenous injection of this compound at various doses.

  • Measurement: Continuously record the mean arterial pressure (MAP).

  • Data Analysis:

    • Measure the change in MAP from baseline at each dose.

    • Plot the change in MAP against the log dose of this compound.

Pharmacokinetic Study in Rats

This protocol outlines a general procedure for determining the pharmacokinetic profile of this compound in rats, based on protocols for oxytocin and its analogs[4][5][6][18].

PK_Study_Workflow cluster_animal Animal Phase cluster_sample Sample Processing cluster_analysis Analytical Phase Animal_Prep Cannulate jugular vein of rats for dosing and blood sampling Dosing Administer a single intravenous (IV) bolus of this compound Animal_Prep->Dosing Sampling Collect blood samples at pre-defined time points Dosing->Sampling Plasma_Sep Centrifuge blood samples to separate plasma Sampling->Plasma_Sep Storage Store plasma samples at -80°C until analysis Plasma_Sep->Storage Quantification Quantify this compound concentration in plasma using LC-MS/MS or ELISA Storage->Quantification PK_Analysis Plot plasma concentration-time curve and perform non-compartmental or compartmental analysis Quantification->PK_Analysis Parameter_Calc Calculate pharmacokinetic parameters (t½, CL, Vd, AUC) PK_Analysis->Parameter_Calc

Workflow for a Pharmacokinetic Study

Materials:

  • Male Sprague-Dawley rats (250-300g).

  • Catheters for jugular vein cannulation.

  • This compound solution for intravenous administration.

  • Blood collection tubes (e.g., with EDTA).

  • Centrifuge.

  • LC-MS/MS or ELISA for quantification of this compound in plasma.

Procedure:

  • Animal Preparation: Anesthetize the rats and cannulate the jugular vein for both dosing and blood sampling.

  • Dosing: Administer a single intravenous bolus of this compound.

  • Blood Sampling: Collect blood samples at various time points post-dose (e.g., 2, 5, 10, 20, 30, 60, 90, and 120 minutes).

  • Sample Processing: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Quantification: Develop and validate an analytical method (e.g., LC-MS/MS or ELISA) to quantify the concentration of this compound in the plasma samples.

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration of this compound versus time.

    • Use pharmacokinetic software to perform non-compartmental or compartmental analysis to determine key parameters such as half-life (t½), clearance (CL), volume of distribution (Vd), and area under the curve (AUC).

References

Application of [D-Asn5]-Oxytocin in GPCR Studies: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[D-Asn5]-Oxytocin is a synthetic analog of the neurohypophyseal hormone oxytocin, a nonapeptide that plays a crucial role in a variety of physiological processes, including uterine contraction, lactation, and social behavior. These effects are mediated through its interaction with the oxytocin receptor (OTR), a class A G-protein coupled receptor (GPCR). The substitution of the L-asparagine at position 5 with its D-isomer, D-asparagine, results in a peptide with distinct pharmacological properties. Notably, this compound is characterized by having very low specific oxytocic and vasodepressor activities, while retaining a similar intrinsic activity to native oxytocin[1][2][3]. This profile makes it an interesting tool for GPCR studies, particularly for understanding the structural determinants of ligand potency and for developing biased agonists or antagonists.

These application notes provide a comprehensive guide for researchers utilizing this compound to investigate GPCR signaling, with a focus on the oxytocin receptor. Detailed protocols for key in vitro assays are provided to enable the characterization of its pharmacological profile.

Data Presentation: Pharmacological Profile of this compound

While specific quantitative data for this compound is not widely available in recent literature, based on descriptive accounts, a representative pharmacological profile can be summarized. It is consistently reported to have low potency but full agonistic activity at the oxytocin receptor[1][2][3]. For comparative purposes, a hypothetical dataset is presented below, illustrating the expected low potency of this compound compared to the native oxytocin ligand. Researchers should determine these values empirically using the protocols provided.

CompoundReceptorAssay TypeParameterValue
Oxytocin (Reference) Human OTRRadioligand BindingKi (nM)1 - 10
Human OTRCalcium MobilizationEC50 (nM)1 - 10
Human OTRcAMP Accumulation (Gαi)EC50 (nM)10 - 100
This compound Human OTRRadioligand BindingKi (nM)> 1000 (Expected Low Affinity)
Human OTRCalcium MobilizationEC50 (nM)> 1000 (Expected Low Potency)
Human OTRcAMP Accumulation (Gαi)EC50 (nM)> 1000 (Expected Low Potency)

Signaling Pathways and Experimental Workflows

The oxytocin receptor primarily couples to Gq/G11 proteins, initiating the phospholipase C (PLC) signaling cascade. This pathway leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in the mobilization of intracellular calcium and the activation of protein kinase C (PKC), respectively. The OTR can also couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP).

Oxytocin Receptor Gαq Signaling Pathway

Galphaq_pathway ligand This compound receptor Oxytocin Receptor (OTR) ligand->receptor Binds g_protein Gαq/11 receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor pkc Protein Kinase C (PKC) dag->pkc Activates ca2 Ca²⁺ er->ca2 Releases response Cellular Response ca2->response pkc->response

Caption: Gαq signaling cascade initiated by this compound binding to the OTR.

Experimental Workflow for GPCR Characterization

experimental_workflow start Start cell_culture Cell Culture (e.g., HEK293-OTR) start->cell_culture membrane_prep Membrane Preparation cell_culture->membrane_prep ca_assay Calcium Mobilization Assay cell_culture->ca_assay camp_assay cAMP Accumulation Assay cell_culture->camp_assay binding_assay Radioligand Binding Assay membrane_prep->binding_assay data_analysis Data Analysis (Ki, EC50, IC50) binding_assay->data_analysis ca_assay->data_analysis camp_assay->data_analysis end End data_analysis->end

Caption: Workflow for characterizing this compound at the OTR.

Experimental Protocols

Radioligand Binding Assay (Competition)

This protocol is designed to determine the binding affinity (Ki) of this compound for the human oxytocin receptor.

Materials:

  • Cell Membranes: Membranes prepared from HEK293 or CHO cells stably expressing the human oxytocin receptor.

  • Radioligand: [3H]-Oxytocin.

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 (ice-cold).

  • Non-specific Competitor: 1 µM unlabeled Oxytocin.

  • Test Compound: this compound, serially diluted.

  • Scintillation Cocktail.

  • 96-well Filter Plates: Pre-coated with 0.3% polyethyleneimine (PEI).

  • Filtration Manifold.

  • Scintillation Counter.

Procedure:

  • Assay Setup: In a 96-well plate, add the following in order:

    • 50 µL of Binding Buffer (for total binding) or 1 µM unlabeled Oxytocin (for non-specific binding) or serially diluted this compound.

    • 50 µL of [3H]-Oxytocin (at a final concentration near its Kd, e.g., 1-2 nM).

    • 100 µL of cell membrane suspension (5-20 µg of protein per well).

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through the pre-coated filter plate using a filtration manifold.

  • Washing: Wash the filters three times with 200 µL of ice-cold Wash Buffer.

  • Drying: Dry the filter plate at 50°C for 30-60 minutes.

  • Scintillation Counting: Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of this compound. Determine the IC50 value using non-linear regression and calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This protocol measures the ability of this compound to stimulate intracellular calcium release via Gαq activation.

Materials:

  • Cells: HEK293 or CHO cells stably expressing the human oxytocin receptor.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium-sensitive dye: Fluo-4 AM or similar.

  • Probenecid (optional): To prevent dye leakage.

  • Test Compound: this compound, serially diluted.

  • Positive Control: Oxytocin.

  • Black, clear-bottom 96-well or 384-well plates.

  • Fluorescence plate reader with kinetic reading capabilities.

Procedure:

  • Cell Plating: Seed cells into the microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.

  • Dye Loading: Remove the culture medium and add the calcium-sensitive dye loading solution to each well. Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.

  • Compound Addition: Prepare a plate with serial dilutions of this compound and a positive control (Oxytocin) in Assay Buffer.

  • Fluorescence Measurement: Place the cell plate in the fluorescence plate reader. Start the kinetic read, measuring baseline fluorescence for 15-30 seconds. Then, add the compound solutions to the wells and continue reading the fluorescence intensity for an additional 2-3 minutes.

  • Data Analysis: The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence. Plot the response against the log concentration of this compound and fit a sigmoidal dose-response curve to determine the EC50 value.

cAMP Accumulation Assay

This protocol assesses the potential of this compound to inhibit adenylyl cyclase through Gαi coupling.

Materials:

  • Cells: HEK293 or CHO cells stably expressing the human oxytocin receptor.

  • Stimulation Buffer: HBSS or similar buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).

  • Forskolin: To stimulate adenylyl cyclase and raise basal cAMP levels.

  • Test Compound: this compound, serially diluted.

  • cAMP Detection Kit: A competitive immunoassay kit (e.g., HTRF, ELISA, or LANCE).

Procedure:

  • Cell Plating: Seed cells in a suitable microplate and incubate to allow for attachment.

  • Pre-incubation: Remove the culture medium and pre-incubate the cells with serially diluted this compound in Stimulation Buffer for 15-30 minutes.

  • Stimulation: Add forskolin (at a final concentration that gives a submaximal stimulation, e.g., EC80) to all wells except the basal control. Incubate for 30 minutes at room temperature.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP detection kit.

  • Data Analysis: Plot the measured cAMP levels against the log concentration of this compound. Fit an inhibitory dose-response curve to determine the IC50 value.

Conclusion

This compound serves as a valuable pharmacological tool for the investigation of the oxytocin receptor and related GPCRs. Its characteristic low potency but high intrinsic activity can be leveraged to probe the molecular determinants of ligand-receptor interactions and signaling. The detailed protocols provided herein offer a robust framework for researchers to thoroughly characterize the binding and functional properties of this compound and other analogs, thereby advancing our understanding of GPCR pharmacology and facilitating the development of novel therapeutics.

References

Preparation of [D-Asn5]-Oxytocin Stock Solution: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation of a stock solution of [D-Asn5]-Oxytocin, an analog of the neurohypophyseal hormone Oxytocin. Due to the lack of specific solubility data for this analog, this protocol is based on the known properties of Oxytocin and general best practices for handling lyophilized peptides.[1] Adherence to these guidelines is crucial for ensuring the integrity, stability, and reliable performance of the peptide in downstream applications. This protocol covers solvent selection, reconstitution procedure, storage recommendations, and quality control considerations.

Introduction

This compound is a synthetic analog of Oxytocin, a nonapeptide with the amino acid sequence CYIQNCPLG-NH2, characterized by a disulfide bridge between the cysteine residues at positions 1 and 6.[2] In this compound, the L-asparagine at position 5 is replaced with its D-isomer. This modification can influence the peptide's biological activity, receptor binding affinity, and metabolic stability. Accurate and consistent preparation of a stock solution is the first critical step for any in vitro or in vivo studies involving this peptide. This document outlines a standardized procedure to achieve a reliable and reproducible stock solution.

Materials and Equipment

Materials
  • Lyophilized this compound powder

  • Sterile, high-purity water (e.g., Milli-Q® or water for injection)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.2

  • Sterile, low-protein binding polypropylene microcentrifuge tubes

  • Pipette tips

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Equipment
  • Calibrated micropipettes

  • Vortex mixer

  • Microcentrifuge

  • Analytical balance (if weighing is required)

  • -20°C and -80°C freezers

Quantitative Data Summary

The following tables summarize key quantitative information for this compound and the recommended solvent, based on data for Oxytocin.

Parameter Value Source
Molecular Formula C43H66N12O12S2[2][3]
Molecular Weight 1007.19 g/mol [2][3]
Solvent Solubility of Oxytocin Source
Water Soluble
Ethanol ~5 mg/mL[4]
DMSO ~14 mg/mL[4]
Dimethylformamide (DMF) ~30 mg/mL[4]
PBS, pH 7.2 ~5 mg/mL[4]

Note: The solubility of this compound has not been specifically reported. The data for Oxytocin is provided as a reference. A preliminary solubility test with a small amount of the peptide is highly recommended.

Experimental Protocols

Pre-Reconstitution Handling
  • Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture, which can affect the stability of the peptide.[5][6]

  • Centrifugation: Briefly centrifuge the vial at a low speed (e.g., 1000 x g for 1 minute) to ensure that all the lyophilized powder is at the bottom of the vial.

Reconstitution Protocol

The choice of solvent will depend on the experimental requirements. For most biological applications, reconstituting in an aqueous buffer is preferred. However, if higher concentrations are needed, an organic solvent like DMSO can be used, followed by further dilution in the aqueous buffer.

  • Solvent Addition: Using a calibrated micropipette, add the calculated volume of sterile PBS (pH 7.2) to the vial to achieve the desired stock solution concentration (e.g., 1 mg/mL).

  • Dissolution: Gently swirl the vial or pipette the solution up and down to dissolve the peptide. Avoid vigorous shaking, as this can cause aggregation or degradation. If necessary, the solution can be gently vortexed.

  • Visual Inspection: Ensure the solution is clear and free of any particulate matter. If particles are present, the solution can be sonicated for a few minutes in a water bath.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial to create a concentrated stock solution (e.g., 10 mg/mL).

  • Dissolution: Gently vortex the vial until the peptide is fully dissolved.

  • Aqueous Dilution: For use in biological assays, the DMSO stock solution should be further diluted in a sterile aqueous buffer to the final working concentration. Ensure the final concentration of DMSO is compatible with your experimental system, as it can be toxic to cells at higher concentrations.

Aliquoting and Storage
  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is crucial to aliquot the stock solution into smaller, single-use volumes in sterile, low-protein binding polypropylene tubes.[5]

  • Storage of Aqueous Solutions: Aqueous solutions of Oxytocin are not recommended to be stored for more than one day.[4] For short-term storage (up to a week), store the aliquots at 2-8°C. For longer-term storage, it is recommended to store the aliquots at -20°C or -80°C.[5]

  • Storage of DMSO Solutions: DMSO stock solutions are generally more stable. Store aliquots at -20°C for long-term storage.

Storage Condition Lyophilized Peptide Aqueous Solution DMSO Solution
Room Temperature Days to weeksNot RecommendedNot Recommended
2-8°C Short-termUp to 1 weekShort-term
-20°C Long-termLong-term (months)Long-term (months)
-80°C Long-term (preferred)Long-term (preferred)Long-term (preferred)

Quality Control

  • Visual Inspection: Always visually inspect the reconstituted solution for clarity and the absence of precipitates before use.

  • Concentration Verification: The concentration of the stock solution can be verified by UV-Vis spectrophotometry, if the extinction coefficient is known.

  • Purity and Integrity: For critical applications, the purity and integrity of the reconstituted peptide can be assessed by techniques such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).

Signaling Pathways and Workflows

The following diagrams illustrate the general workflow for preparing the this compound stock solution and a simplified representation of the Oxytocin signaling pathway.

G cluster_prep Preparation Workflow start Start: Lyophilized This compound Vial equilibrate Equilibrate to Room Temperature start->equilibrate centrifuge Centrifuge Vial equilibrate->centrifuge add_solvent Add Sterile Solvent (e.g., PBS or DMSO) centrifuge->add_solvent dissolve Gently Dissolve (Vortex/Swirl) add_solvent->dissolve inspect Visual Inspection (Clarity) dissolve->inspect aliquot Aliquot into Single-Use Tubes inspect->aliquot store Store at -20°C or -80°C aliquot->store end_point Ready for Use store->end_point

Caption: Workflow for this compound Stock Solution Preparation.

G cluster_pathway Simplified Oxytocin Signaling Pathway oxytocin This compound receptor Oxytocin Receptor (GPCR) oxytocin->receptor g_protein Gq/11 Protein receptor->g_protein plc Phospholipase C (PLC) g_protein->plc pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 hydrolysis dag DAG pip2->dag hydrolysis er Endoplasmic Reticulum ip3->er pkc Protein Kinase C (PKC) dag->pkc ca2 Ca2+ Release er->ca2 cellular_response Cellular Response ca2->cellular_response pkc->cellular_response

Caption: Simplified Oxytocin Receptor Signaling Cascade.

Conclusion

Proper preparation of this compound stock solution is fundamental for obtaining reliable and reproducible experimental results. This protocol provides a comprehensive guide based on the properties of Oxytocin and established best practices for peptide handling. Researchers should exercise caution due to the lack of specific solubility data for this analog and consider performing a preliminary solubility test. Consistent application of this protocol will help ensure the quality and stability of the this compound stock solution for various research and development applications.

References

Application Notes and Protocols for the Dose-Response Analysis of [D-Asn5]-Oxytocin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the dose-response analysis of [D-Asn5]-Oxytocin, an analog of the neurohypophyseal hormone oxytocin. This document is intended for researchers in pharmacology, drug discovery, and related fields who are investigating the activity of oxytocin analogs at the oxytocin receptor (OTR).

Introduction

This compound is a synthetic analog of oxytocin where the L-asparagine residue at position 5 is replaced by its D-enantiomer. This modification has been shown to result in a peptide with very low specific oxytocic and vasodepressor activities.[1][2][3] However, cumulative dose-response studies have indicated that this compound possesses an intrinsic activity similar to that of native oxytocin, suggesting it acts as a weak partial agonist at the oxytocin receptor.[1][2][3]

The oxytocin receptor is a class A G-protein coupled receptor (GPCR) that is crucial for a variety of physiological processes, including uterine contractions during labor, lactation, and social bonding.[4][5] Upon agonist binding, the OTR primarily couples to Gαq/11 G-proteins, initiating a signaling cascade that involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events can subsequently lead to the activation of the mitogen-activated protein kinase (MAPK) cascade, including the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).

This document provides detailed protocols for characterizing the dose-response relationship of this compound through established in vitro and cell-based assays.

Pharmacological Profile of this compound

The following table summarizes the known, albeit largely qualitative, pharmacological properties of this compound. Researchers can use the provided protocols to determine more precise quantitative values such as EC50 and binding affinity.

ParameterAgonist/Antagonist ProfilePotency/ActivityReference(s)
Oxytocic Activity Weak Partial AgonistPossesses very low specific oxytocic activity.[1][2][3]
Vasodepressor Activity Weak Partial AgonistExhibits very low specific vasodepressor activity.[1][2][3]
Intrinsic Activity Agonist-likeShows intrinsic activity similar to oxytocin in cumulative dose-response studies.[1][2][3]

Experimental Protocols

In Vitro Rat Uterine Contraction Assay

This ex vivo assay is a classical method for determining the oxytocic activity of compounds by measuring their ability to induce contractions in isolated uterine tissue.

Objective: To determine the dose-dependent effect of this compound on the contractility of isolated rat uterus and to calculate its EC50 value.

Materials:

  • Mature, non-pregnant female Wistar or Sprague-Dawley rats (150-200 g)

  • Stilbestrol or Diethylstilbestrol (for inducing estrus)

  • De Jalon's solution (in mM: NaCl 154, KCl 5.6, CaCl2 0.4, NaHCO3 6.0, Glucose 2.8)

  • This compound

  • Oxytocin (as a reference standard)

  • Organ bath system with an isotonic transducer and data acquisition system

  • Carbogen gas (95% O2, 5% CO2)

Procedure:

  • Animal Preparation:

    • Administer stilbestrol (0.1 mg/kg, s.c.) to the rat 24 hours prior to the experiment to induce estrus and sensitize the uterus to oxytocin.

    • Euthanize the rat by cervical dislocation or CO2 asphyxiation.

    • Immediately dissect the abdomen to expose the uterine horns.

    • Carefully excise the uterine horns, removing any adhering fatty and connective tissues.

    • Place the uterine horns in a petri dish containing aerated De Jalon's solution at room temperature.

  • Tissue Mounting:

    • Cut a segment of one uterine horn (approximately 1.5-2.0 cm in length).

    • Tie one end of the uterine strip to a tissue holder at the bottom of the organ bath chamber and the other end to an isotonic force transducer.

    • Mount the tissue in the organ bath chamber containing De Jalon's solution, maintained at 32-37°C and continuously bubbled with carbogen gas.

    • Apply an initial tension of 0.5-1.0 g and allow the tissue to equilibrate for 45-60 minutes, with washes every 15 minutes.

  • Dose-Response Curve Generation:

    • After equilibration, record a stable baseline of spontaneous contractions.

    • Add increasing concentrations of this compound to the organ bath in a cumulative manner. Start with a low concentration (e.g., 10^-10 M) and increase the concentration by a factor of 10 at regular intervals (e.g., every 2-3 minutes or once the previous response has plateaued).

    • Continue adding the compound until a maximal response is achieved or the response plateaus.

    • Wash the tissue extensively with fresh De Jalon's solution until the baseline is restored.

    • Repeat the procedure to generate a dose-response curve for the standard agonist, oxytocin.

Data Analysis:

  • Measure the amplitude of contraction for each concentration of this compound and oxytocin.

  • Normalize the responses by expressing them as a percentage of the maximal response obtained with the standard agonist (oxytocin).

  • Plot the normalized response against the logarithm of the agonist concentration.

  • Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC50 (the concentration that produces 50% of the maximal response) and the maximum effect (Emax).

Cell-Based Calcium Mobilization Assay

This assay measures the ability of this compound to stimulate the OTR and induce an increase in intracellular calcium concentration, a key downstream signaling event.

Objective: To quantify the dose-dependent increase in intracellular calcium in response to this compound in cells expressing the human oxytocin receptor.

Materials:

  • HEK293 or CHO cells stably expressing the human oxytocin receptor (OTR).

  • Cell culture medium (e.g., DMEM or Ham's F-12) supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES.

  • This compound.

  • Oxytocin (as a reference standard).

  • 96- or 384-well black, clear-bottom microplates.

  • Fluorescence microplate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Culture and Plating:

    • Culture the OTR-expressing cells according to standard protocols.

    • Seed the cells into the microplates at an appropriate density (e.g., 20,000-40,000 cells/well for a 96-well plate) and incubate overnight to allow for cell attachment.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

    • Aspirate the culture medium from the cell plate and add the loading buffer to each well.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.

  • Compound Preparation:

    • Prepare serial dilutions of this compound and oxytocin in HBSS at a concentration 5-10 times higher than the final desired concentration.

  • Fluorescence Measurement:

    • After incubation, wash the cells with HBSS to remove excess dye.

    • Place the cell plate into the fluorescence microplate reader and allow it to equilibrate to the desired temperature (e.g., 37°C).

    • Record a baseline fluorescence reading for each well.

    • Program the instrument to automatically inject the compound solutions into the wells while simultaneously recording the fluorescence signal over time (e.g., for 2-3 minutes).

Data Analysis:

  • The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.

  • Normalize the data to the response induced by a maximal concentration of oxytocin.

  • Plot the normalized response against the logarithm of the agonist concentration.

  • Fit the data using a non-linear regression model to determine the EC50.

ERK1/2 Phosphorylation Assay

This assay measures the activation of the MAPK signaling pathway downstream of OTR activation.

Objective: To determine the dose-dependent effect of this compound on the phosphorylation of ERK1/2 in OTR-expressing cells.

Materials:

  • OTR-expressing cells (e.g., HEK293-OTR, CHO-OTR).

  • Serum-free cell culture medium.

  • This compound.

  • Oxytocin (as a reference standard).

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Primary antibodies: anti-phospho-ERK1/2 (p44/42 MAPK) and anti-total-ERK1/2.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Western blot equipment and reagents or a cell-based ELISA kit for phospho-ERK1/2.

Procedure (Western Blotting):

  • Cell Treatment:

    • Seed OTR-expressing cells in 6-well plates and grow to 80-90% confluency.

    • Serum-starve the cells for 4-6 hours prior to the experiment.

    • Treat the cells with various concentrations of this compound or oxytocin for a predetermined time (e.g., 5-15 minutes).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.

Data Analysis:

  • Quantify the band intensities for phospho-ERK1/2 and total ERK1/2 using densitometry software.

  • Calculate the ratio of phospho-ERK1/2 to total ERK1/2 for each sample.

  • Plot the fold-change in this ratio (relative to the untreated control) against the logarithm of the agonist concentration.

  • Fit the data to a dose-response curve to determine the EC50.

Visualizations

Signaling Pathway

OTR_Signaling cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum OTR Oxytocin Receptor (OTR) Gq Gαq/11 OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates ER_Ca Ca²⁺ Stores IP3->ER_Ca Stimulates Release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ (intracellular) MAPK_cascade MAPK Cascade (Raf/MEK) PKC->MAPK_cascade Activates pERK p-ERK1/2 MAPK_cascade->pERK Phosphorylates ER_Ca->Ca2 DA5O This compound DA5O->OTR Binds

Caption: Oxytocin Receptor Signaling Pathway.

Experimental Workflow: In Vitro Rat Uterine Contraction Assay

Uterine_Assay_Workflow start Start animal_prep 1. Animal Preparation (Estrus Induction) start->animal_prep dissection 2. Uterus Dissection animal_prep->dissection mounting 3. Tissue Mounting in Organ Bath dissection->mounting equilibration 4. Equilibration (45-60 min) mounting->equilibration drc 5. Cumulative Dose-Response (this compound) equilibration->drc washout 6. Washout drc->washout drc_std 7. Cumulative Dose-Response (Oxytocin Standard) washout->drc_std analysis 8. Data Analysis (EC50, Emax) drc_std->analysis end End analysis->end

Caption: Workflow for the Rat Uterine Contraction Assay.

Experimental Workflow: Calcium Mobilization Assay

Calcium_Assay_Workflow start Start cell_plating 1. Seed OTR-Expressing Cells in Microplate start->cell_plating dye_loading 2. Load Cells with Calcium-Sensitive Dye cell_plating->dye_loading compound_prep 3. Prepare Serial Dilutions of this compound dye_loading->compound_prep measurement 4. Measure Fluorescence (Baseline & Post-Injection) compound_prep->measurement Concurrent analysis 5. Data Analysis (EC50) measurement->analysis end End analysis->end

Caption: Workflow for the Calcium Mobilization Assay.

References

Application Notes and Protocols for [D-Asn5]-Oxytocin in Competitive Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxytocin is a nine-amino-acid cyclic peptide hormone crucial for a variety of physiological processes, including uterine contraction, lactation, and complex social behaviors. Its actions are mediated through the oxytocin receptor (OXTR), a member of the G protein-coupled receptor (GPCR) family. The development of oxytocin analogs is a key area of research for creating therapeutics with improved selectivity and pharmacokinetic profiles.

This document provides detailed protocols for characterizing the binding affinity of oxytocin analogs, with a specific focus on [D-Asn5]-Oxytocin, using competitive radioligand binding assays. This compound is an analog of oxytocin where the L-asparagine at position 5 is replaced with its D-isomer. Early studies have indicated that this substitution leads to very low specific oxytocic and vasodepressor activities, although it may retain similar intrinsic activity to oxytocin in certain functional assays.[1] A competitive binding assay is essential to quantify its affinity for the oxytocin receptor, providing a crucial parameter for its pharmacological characterization.

Oxytocin Receptor Signaling Pathways

The oxytocin receptor primarily couples to Gαq/11 proteins.[2] Upon agonist binding, the receptor activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates Protein Kinase C (PKC).[2] Additionally, OXTR activation can stimulate the Mitogen-Activated Protein Kinase (MAPK) pathway and undergo β-arrestin-mediated desensitization and internalization.[3]

Oxytocin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol OXT Oxytocin/ This compound OXTR Oxytocin Receptor (OXTR) OXT->OXTR Gq11 Gαq/11 OXTR->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC CellularResponse Cellular Responses (e.g., Contraction) Ca->CellularResponse PKC->CellularResponse

Caption: Oxytocin Receptor Gq/11 Signaling Pathway.

Quantitative Data Summary

The following table summarizes the binding affinities (Ki) of oxytocin and several of its analogs for the human oxytocin receptor, as determined by competitive binding assays. The Ki value represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

CompoundReceptorKi (nM)CommentsReference
Oxytocin Human Uterine Smooth Muscle Cells0.75 ± 0.08Endogenous agonist.[4]
This compound HumanNot ReportedPossesses very low specific oxytocic and vasodepressor activities. Has similar intrinsic activity to oxytocin in cumulative dose-response studies for oxytocic activity.[1]
Arginine Vasopressin (AVP) Human Uterine Smooth Muscle Cells2.99 ± 0.39Endogenous related peptide with cross-reactivity.[4]
Atosiban Human Uterine Smooth Muscle Cells3.55 ± 0.52Selective oxytocin receptor antagonist.[4]
[Thr4,Gly7]-oxytocin (TGOT) Human Uterine Smooth Muscle Cells17.9 ± 2.8Synthetic oxytocin receptor agonist.[4]

Data are presented as mean ± SEM from cited studies.

Experimental Protocols

Protocol 1: Membrane Preparation from hOXTR-Expressing Cells

This protocol describes the preparation of crude membrane fractions from cultured cells (e.g., HEK293 or CHO) stably expressing the human oxytocin receptor.

Materials:

  • hOXTR-expressing cells

  • Phosphate Buffered Saline (PBS), ice-cold

  • Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4, ice-cold

  • Protease inhibitor cocktail

  • Cryopreservation Buffer: Lysis Buffer with 10% (w/v) sucrose

  • Homogenizer (Dounce or Polytron)

  • High-speed refrigerated centrifuge

  • BCA Protein Assay Kit

Procedure:

  • Harvest cultured cells and wash twice with ice-cold PBS by centrifugation at 1,000 x g for 5 minutes.

  • Resuspend the cell pellet in 20 volumes of ice-cold Lysis Buffer containing a protease inhibitor cocktail.

  • Homogenize the cell suspension on ice using a Dounce homogenizer (20-30 strokes) or a Polytron homogenizer (2-3 bursts of 10 seconds).

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold Lysis Buffer.

  • Repeat the centrifugation (Step 5) and resuspension (Step 6) for a second wash.

  • After the final centrifugation, resuspend the pellet in Cryopreservation Buffer.

  • Determine the total protein concentration of the membrane preparation using a BCA assay.

  • Aliquot the membrane suspension and store at -80°C until use.

Protocol 2: Competitive Radioligand Binding Assay

This protocol details the procedure for a competitive binding assay to determine the affinity (Ki) of this compound for the oxytocin receptor.

Materials:

  • hOXTR membrane preparation (from Protocol 1)

  • Radioligand: [3H]-Oxytocin (specific activity ~30-60 Ci/mmol)

  • Unlabeled Oxytocin (for non-specific binding determination)

  • Test Compound: this compound

  • Assay Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.[2]

  • 96-well filter plates (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).[2]

  • Scintillation fluid

  • Microplate scintillation counter

  • Vacuum manifold

Experimental Workflow:

Competitive_Binding_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis A Prepare serial dilutions of This compound D Combine membranes, radioligand, and competitor in 96-well plate A->D B Prepare Radioligand ([3H]-Oxytocin) solution B->D C Prepare hOXTR membrane suspension C->D E Incubate at room temperature (e.g., 60-120 min) to reach equilibrium D->E F Rapidly filter plate contents through GF/C filter plate E->F G Wash filters with ice-cold wash buffer to remove unbound ligand F->G H Dry filters, add scintillation fluid, and count radioactivity G->H I Plot % specific binding vs. log[competitor] H->I J Determine IC50 value from non-linear regression I->J K Calculate Ki using the Cheng-Prusoff equation J->K

Caption: Workflow for a competitive radioligand binding assay.

Procedure:

  • Reagent Preparation:

    • Thaw the hOXTR membrane preparation on ice. Dilute to a final concentration of 5-20 µg of protein per well in ice-cold Assay Binding Buffer.[2]

    • Prepare serial dilutions of this compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M) in Assay Binding Buffer.

    • Prepare the [3H]-Oxytocin solution in Assay Binding Buffer at a concentration approximately equal to its Kd (typically 0.5-2.0 nM).

    • Prepare the non-specific binding (NSB) control: a high concentration of unlabeled oxytocin (1 µM) in Assay Binding Buffer.

  • Assay Plate Setup (in triplicate):

    • Total Binding: Add 50 µL of Assay Binding Buffer, 50 µL of [3H]-Oxytocin, and 150 µL of the membrane suspension to each well.[2]

    • Non-Specific Binding (NSB): Add 50 µL of 1 µM unlabeled oxytocin, 50 µL of [3H]-Oxytocin, and 150 µL of the membrane suspension to each well.

    • Competition: Add 50 µL of each this compound dilution, 50 µL of [3H]-Oxytocin, and 150 µL of the membrane suspension to each well.

    • The final assay volume in each well is 250 µL.[2]

  • Incubation:

    • Incubate the plate at room temperature (or 30°C) for 60-120 minutes with gentle agitation to allow the binding to reach equilibrium.[3]

  • Filtration:

    • Terminate the incubation by rapidly filtering the contents of each well through the PEI-pre-soaked GF/C filter plate using a vacuum manifold.

    • Wash the filters four times with 200 µL of ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Counting:

    • Dry the filter plate under a lamp or at 50°C for 30 minutes.

    • Add scintillation fluid to each well and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

Data Analysis
  • Calculate Specific Binding:

    • Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

  • Determine IC50:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration (this compound).

    • Use a non-linear regression analysis (sigmoidal dose-response with variable slope) to fit the curve and determine the IC50 value, which is the concentration of this compound that displaces 50% of the specifically bound [3H]-Oxytocin.

  • Calculate Ki:

    • Convert the IC50 value to an inhibition constant (Ki) using the Cheng-Prusoff equation : Ki = IC50 / (1 + ([L]/Kd))

      • IC50: The experimentally determined concentration of the competitor that inhibits 50% of specific binding.

      • [L]: The concentration of the radioligand ([3H]-Oxytocin) used in the assay.

      • Kd: The equilibrium dissociation constant of the radioligand for the receptor. This should be determined independently from saturation binding experiments.

Logical Relationship for Ki Calculation:

Ki_Calculation cluster_inputs Experimental Inputs cluster_calc Calculation cluster_output Result IC50 IC50 Value (from competition curve) Formula Cheng-Prusoff Equation: Ki = IC50 / (1 + [L]/Kd) IC50->Formula L [Radioligand] Concentration ([L]) L->Formula Kd Radioligand Kd (from saturation assay) Kd->Formula Ki Ki Value (Binding Affinity of Competitor) Formula->Ki

Caption: Relationship of variables for Ki calculation.

References

Application Notes and Protocols for the Use of [D-Asn5]-Oxytocin in Smooth Muscle Contraction Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[D-Asn5]-Oxytocin is a synthetic analog of the neurohormone oxytocin, a key regulator of smooth muscle contraction, particularly in the uterus. This analog is characterized by the substitution of the L-asparagine residue at position 5 with its D-isostere. This modification has been reported to result in an analog with very low specific oxytocic activity, yet it retains a similar intrinsic activity to native oxytocin.[1] This suggests that this compound may act as a partial agonist or an antagonist at the oxytocin receptor (OTR), making it a valuable tool for investigating the structure-activity relationships of oxytocin and for studying the nuanced mechanisms of OTR-mediated smooth muscle contraction.

These application notes provide a comprehensive overview of the use of this compound in smooth muscle contraction studies, including its mechanism of action, protocols for in vitro assays, and expected outcomes.

Mechanism of Action

Oxytocin exerts its effects on smooth muscle by binding to the oxytocin receptor, a G-protein coupled receptor (GPCR). The canonical signaling pathway involves the coupling of the OTR to Gq/11 proteins.[2] This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ levels, along with DAG-mediated activation of protein kinase C (PKC), lead to the phosphorylation of myosin light chain, ultimately resulting in smooth muscle contraction.[2][3]

The substitution at the Asn5 position in this compound likely alters the peptide's conformation, affecting its binding affinity and/or efficacy at the OTR. While it can still elicit a contractile response, its potency is significantly lower than that of oxytocin.

Signaling Pathway of Oxytocin-Induced Smooth Muscle Contraction

Oxytocin Signaling Pathway OT Oxytocin or This compound OTR Oxytocin Receptor (GPCR) OT->OTR Gq11 Gq/11 Protein OTR->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca Ca²⁺ SR->Ca releases MLCK Myosin Light Chain Kinase Ca->MLCK activates Contraction Smooth Muscle Contraction PKC->Contraction contributes to MLCK->Contraction phosphorylates myosin light chain

Caption: Oxytocin Receptor Signaling Pathway in Smooth Muscle.

Quantitative Data

Due to the limited availability of specific quantitative data in the peer-reviewed literature for this compound, the following tables provide a template for researchers to populate with their own experimental data. For reference, data on native oxytocin is included where available.

Table 1: Comparative Potency of Oxytocin and this compound on Uterine Smooth Muscle Contraction

CompoundEC50 (nM)Potency Ratio (vs. Oxytocin)
OxytocinUser-determined1
This compoundUser-determinedUser-calculated

Table 2: Comparative Efficacy of Oxytocin and this compound on Uterine Smooth Muscle Contraction

CompoundEmax (% of maximum response)
Oxytocin100%
This compoundUser-determined

Experimental Protocols

The following protocols are adapted from established methods for studying the effects of oxytocin and its analogs on smooth muscle contraction in vitro.[4][5][6]

Protocol 1: In Vitro Uterine Smooth Muscle Contraction Assay (Organ Bath)

This protocol describes the measurement of isometric contractions of isolated uterine smooth muscle strips.

Materials:

  • Uterine tissue (e.g., from rats, mice, or human biopsies)

  • Physiological Salt Solution (PSS), composition (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.

  • This compound

  • Oxytocin (for comparison)

  • Organ bath system with isometric force transducers

  • Carbogen gas (95% O2, 5% CO2)

  • Dissection tools

Experimental Workflow:

Uterine Contraction Assay Workflow A Tissue Preparation (Uterine Strips) B Mounting in Organ Bath A->B C Equilibration (60-90 min) B->C D Establish Stable Spontaneous Contractions C->D E Cumulative Addition of This compound D->E F Data Recording (Force and Frequency) E->F G Data Analysis (EC50, Emax) F->G Calcium Imaging Workflow A Cell Culture and Seeding B Loading with Ca²⁺ Indicator A->B C Establish Baseline Fluorescence B->C D Addition of This compound C->D E Record Fluorescence Changes D->E F Data Analysis (Change in [Ca²⁺]i) E->F

References

Application Note: Quantitative Analysis of [D-Asn5]-Oxytocin in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocols for the Mass Spectrometry Analysis of [D-Asn5]-Oxytocin

Introduction

Oxytocin is a nine-amino-acid peptide hormone critical for social bonding, uterine contraction, and lactation. Synthetic analogs of oxytocin are developed to modulate its activity for therapeutic purposes. This compound is an analog where the L-Asparagine at position 5 is replaced by its D-isomer. This modification can influence the peptide's conformation, receptor binding affinity, and metabolic stability. This compound has been shown to possess similar intrinsic activity to native oxytocin, making it a molecule of interest in pharmacological research.[1][2]

Accurate and sensitive quantification of such peptide analogs in biological matrices is essential for pharmacokinetic and pharmacodynamic (PK/PD) studies in drug development. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for peptide quantification due to its high selectivity, sensitivity, and specificity. This application note describes a robust and sensitive method for the quantification of this compound in human plasma using a triple quadrupole mass spectrometer.

Molecular Profile: this compound

  • Sequence: CYIQ-{D-Asn}-CPLG-NH2 (Disulfide bridge: Cys1-Cys6)[2]

  • Molecular Formula: C43H66N12O12S2[3]

  • Average Molecular Weight: 1007.2 g/mol [1][3][4]

  • CAS Number: 5754-53-0[1][3]

Experimental Protocols

Protocol 1: Sample Preparation via Solid-Phase Extraction (SPE)

This protocol details the extraction of this compound from human plasma.

  • Sample Thawing: Thaw human plasma samples, calibration standards, and quality control (QC) samples on ice.

  • Protein Precipitation:

    • To 200 µL of plasma in a microcentrifuge tube, add 400 µL of acetonitrile containing the internal standard (e.g., isotopically labeled Oxytocin-d5).

    • Vortex for 30 seconds to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Dilution:

    • Transfer the supernatant to a new tube.

    • Dilute the supernatant 1:10 with an aqueous solution of 4% phosphoric acid to ensure proper binding to the SPE sorbent.[5]

  • SPE Plate Conditioning:

    • Place an Oasis HLB 96-well SPE plate on a vacuum manifold.

    • Condition each well by passing 1 mL of methanol followed by 1 mL of ultrapure water.

  • Sample Loading:

    • Load the diluted supernatant onto the conditioned SPE plate.

    • Apply gentle vacuum to draw the sample through the sorbent at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash the sorbent with 1 mL of 5% methanol in water to remove salts and polar impurities.

  • Elution:

    • Place a clean 96-well collection plate inside the manifold.

    • Elute this compound with 500 µL of 90% methanol in water.

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the mobile phase A (e.g., 0.1% formic acid in water).

Protocol 2: LC-MS/MS Analysis

This protocol provides the parameters for the chromatographic separation and mass spectrometric detection.

  • LC System: A UPLC (Ultra-Performance Liquid Chromatography) system is recommended for improved peak resolution and sensitivity with sub-two-micron particle columns.[6]

  • MS System: A tandem triple quadrupole mass spectrometer (QqQ) operating in Multiple Reaction Monitoring (MRM) mode.

  • Chromatographic Conditions: See Table 1 for a typical gradient.

  • Mass Spectrometer Settings:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 400°C.

    • MRM Transitions: Monitor the transitions specified in Table 2 . These values are based on the molecular weight of this compound and common peptide fragmentation patterns.

Data and Results

Quantitative data should be presented in clear, tabular format for easy interpretation and comparison.

Table 1: Liquid Chromatography (LC) Gradient Conditions

Time (min) Flow Rate (µL/min) % Mobile Phase A % Mobile Phase B Curve
0.0 400 95 5 Initial
0.5 400 95 5 6
4.0 400 50 50 6
4.1 400 5 95 6
5.0 400 5 95 6
5.1 400 95 5 6
6.0 400 95 5 6

Mobile Phase A: 0.1% Formic Acid in Water Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Table 2: Mass Spectrometry (MS/MS) MRM Parameters

Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV)
This compound (Quantifier) 504.1 [M+2H]²⁺ 725.3 100 22
This compound (Qualifier) 504.1 [M+2H]²⁺ 619.3 100 25
Oxytocin-d5 (Internal Standard) 506.6 [M+2H]²⁺ 730.3 100 22

Note: Precursor ion is the doubly charged species [M+2H]²⁺, which is common for peptides of this size in ESI.

Table 3: Representative Method Validation Summary

Parameter Result
Linear Dynamic Range 10 pg/mL - 20,000 pg/mL[5]
Lower Limit of Quantification (LLOQ) 10 pg/mL[5]
Correlation Coefficient (r²) > 0.995
Inter-day Precision (%CV) < 15%
Inter-day Accuracy (%Bias) ± 15%
Recovery > 85%

This table presents typical performance characteristics for a validated peptide bioanalytical method.

Visualizations

// Nodes oxytocin [label="this compound", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse]; oxtr [label="Oxytocin Receptor (OXTR)\nA Class A GPCR", fillcolor="#F1F3F4"]; gq [label="Gαq/11\nG-Protein", fillcolor="#F1F3F4"]; plc [label="Phospholipase C (PLC)", fillcolor="#F1F3F4"]; pip2 [label="PIP2", shape=invtrapezium, fillcolor="#E8F0FE", fontcolor="#202124"]; ip3 [label="IP3", shape=trapezium, fillcolor="#E8F0FE", fontcolor="#202124"]; dag [label="DAG", shape=trapezium, fillcolor="#E8F0FE", fontcolor="#202124"]; er [label="Endoplasmic\nReticulum", shape=cylinder, fillcolor="#F1F3F4"]; ca2 [label="Ca²⁺\n(intracellular)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=circle]; pkc [label="Protein Kinase C\n(PKC)", fillcolor="#F1F3F4"]; mapk [label="MAPK Cascade\n(e.g., ERK1/2)", fillcolor="#F1F3F4"]; response [label="Cellular Responses\n(e.g., Muscle Contraction,\nNeurotransmission)", fillcolor="#E6F4EA", color="#34A853", fontcolor="#202124", shape=ellipse];

// Edges oxytocin -> oxtr [label="Binds"]; oxtr -> gq [label="Activates"]; gq -> plc [label="Activates"]; plc -> pip2 [label="Cleaves"]; pip2 -> ip3 [style=dashed, arrowhead=open, color="#34A853"]; pip2 -> dag [style=dashed, arrowhead=open, color="#34A853"]; ip3 -> er [label="Binds to\nReceptor"]; er -> ca2 [label="Releases"]; dag -> pkc [label="Activates"]; ca2 -> pkc [label="Activates"]; pkc -> mapk [label="Phosphorylates"]; mapk -> response [label="Leads to"]; ca2 -> response [label="Contributes to"]; } } Caption: Simplified Gq-coupled signaling pathway for the Oxytocin Receptor.[7][8][9][10]

References

Troubleshooting & Optimization

[D-Asn5]-Oxytocin solubility and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the solubility and storage of [D-Asn5]-Oxytocin. For researchers, scientists, and drug development professionals, this resource offers troubleshooting guides and frequently asked questions to ensure the integrity and optimal use of this peptide in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving lyophilized this compound?

A1: While specific solubility data for this compound is limited, data for the parent molecule, Oxytocin, can be used as a starting point. For initial reconstitution, sterile, distilled water or a buffer appropriate for your experiment is recommended. If you encounter solubility issues, consider using a small amount of an organic solvent like DMSO or ethanol, followed by dilution with your aqueous buffer. For Oxytocin, solubility has been reported in various solvents[1][2][3].

Q2: I am having trouble dissolving this compound in my aqueous buffer. What can I do?

A2: If you are experiencing solubility issues, please refer to our troubleshooting guide below. Sonication or gentle vortexing can aid in dissolution. It is also crucial to consider the pH of your buffer, as peptide solubility is often pH-dependent. For Oxytocin, the most stable pH is reported to be 4.5[4].

Q3: How should I store the lyophilized this compound powder?

A3: Lyophilized this compound should be stored in a freezer at -20°C. One supplier of the solid form recommends storage at 2-8°C[5]. When stored correctly, the solid peptide should be stable for an extended period. For Oxytocin, stability of at least two to four years at -20°C has been reported[2][3].

Q4: What are the recommended storage conditions for this compound in solution?

A4: Once reconstituted, it is recommended to aliquot the this compound solution and store it at -20°C. Avoid repeated freeze-thaw cycles. For short-term storage (a few days), refrigeration at 2-8°C is acceptable[6]. It is important to note that for Oxytocin, it is not recommended to store aqueous solutions for more than one day[2][3].

Q5: How does the stability of this compound compare to Oxytocin?

A5: The substitution of L-Asparagine with D-Asparagine at position 5 may influence the peptide's conformation and susceptibility to enzymatic degradation, potentially altering its stability profile. However, without specific stability studies on this compound, it is advisable to follow the conservative storage guidelines established for Oxytocin. Oxytocin is known to be sensitive to high temperatures[6].

Data Presentation

Note: The following quantitative data is for Oxytocin and should be used as a general guideline for this compound. It is highly recommended to perform your own solubility and stability tests for the specific analog.

Table 1: Solubility of Oxytocin in Various Solvents

SolventApproximate Solubility (mg/mL)Reference
Dimethylformamide (DMF)30[1][2][3]
Dimethyl sulfoxide (DMSO)14[1][2][3]
Ethanol5[1][2][3]
Phosphate-Buffered Saline (PBS), pH 7.25[1][2][3]
WaterSoluble[7]
ButanolSoluble[7]

Table 2: Recommended Storage Conditions for Oxytocin

FormTemperatureDurationRecommendationsReference
Lyophilized Solid-20°C≥ 2-4 yearsStore in a desiccated environment.[2][3]
Lyophilized Solid2-8°CNot specifiedRecommended by one supplier for this compound.[5]
Aqueous Solution2-8°C≤ 1 dayAvoid prolonged storage in aqueous solution.[2][3]
Aqueous Solution2-8°CUp to 28 days (in Lactated Ringer's)For specific infusion solutions.[8]
Aqueous SolutionRoom TemperatureUp to 90 days (in 5% Dextrose or 0.9% NaCl)For specific infusion solutions, protected from light.[8]
Aliquots in Solution-20°CSeveral monthsAvoid repeated freeze-thaw cycles.General peptide handling guideline

Experimental Protocols

Protocol 1: Determination of this compound Solubility

Objective: To determine the solubility of this compound in a specific solvent.

Materials:

  • This compound (lyophilized powder)

  • Solvent of choice (e.g., water, PBS, DMSO)

  • Microcentrifuge tubes

  • Vortex mixer

  • Sonicator bath

  • Spectrophotometer or HPLC system

Methodology:

  • Weigh out a small, precise amount of lyophilized this compound (e.g., 1 mg) into a microcentrifuge tube.

  • Add a small, measured volume of the solvent (e.g., 100 µL) to the tube.

  • Vortex the tube for 30 seconds.

  • Visually inspect for any undissolved particles.

  • If particles remain, sonicate the tube in a water bath for 5-10 minutes.

  • Visually inspect again. If the peptide is fully dissolved, its solubility is at least 10 mg/mL.

  • If the peptide is not fully dissolved, add another measured volume of the solvent and repeat steps 3-6 until the peptide is fully dissolved. Calculate the final concentration to determine the solubility.

  • (Optional) For a more quantitative assessment, centrifuge the solution to pellet any undissolved peptide. Measure the concentration of the supernatant using a spectrophotometer (at 280 nm, if the peptide contains Trp or Tyr) or an HPLC system.

Protocol 2: Assessment of this compound Stability in Solution

Objective: To assess the stability of this compound in a specific buffer over time and at different temperatures.

Materials:

  • Stock solution of this compound of known concentration

  • Buffer of choice

  • Microcentrifuge tubes or HPLC vials

  • Incubators or water baths set at desired temperatures (e.g., 4°C, 25°C, 37°C)

  • HPLC system with a suitable column (e.g., C18)

Methodology:

  • Prepare a solution of this compound in the buffer of choice at a known concentration.

  • Aliquot the solution into several microcentrifuge tubes or HPLC vials.

  • Take a "time zero" sample and analyze it immediately by HPLC to determine the initial peak area of the intact peptide.

  • Store the remaining aliquots at the different desired temperatures.

  • At specified time points (e.g., 1, 3, 7, 14, and 30 days), remove an aliquot from each temperature condition.

  • Analyze the samples by HPLC.

  • Compare the peak area of the intact this compound at each time point to the "time zero" sample. A decrease in the peak area indicates degradation.

  • Plot the percentage of remaining intact peptide versus time for each temperature to determine the stability profile.

Mandatory Visualizations

G Troubleshooting Workflow for Solubility Issues start Start: Lyophilized This compound reconstitute Reconstitute in desired aqueous buffer (e.g., PBS) start->reconstitute observe Observe for complete dissolution reconstitute->observe soluble Peptide is soluble. Proceed with experiment. observe->soluble Yes insoluble Insolubility or precipitation observed observe->insoluble No vortex_sonicate Vortex gently and/or sonicate in a water bath insoluble->vortex_sonicate observe2 Observe for complete dissolution vortex_sonicate->observe2 observe2->soluble Yes adjust_ph Adjust pH of the buffer. Peptide solubility can be pH-dependent. observe2->adjust_ph No observe3 Observe for complete dissolution adjust_ph->observe3 observe3->soluble Yes organic_solvent Reconstitute in a minimal amount of organic solvent (e.g., DMSO), then dilute with aqueous buffer. observe3->organic_solvent No organic_solvent->soluble end Consult manufacturer's documentation or technical support. organic_solvent->end

Caption: Troubleshooting workflow for addressing solubility challenges with this compound.

G Decision Tree for Proper Storage of this compound start This compound Sample form What is the form of the sample? start->form lyophilized Lyophilized Powder form->lyophilized Lyophilized solution In Solution form->solution Solution storage_duration_solid Storage Duration? lyophilized->storage_duration_solid storage_duration_solution Storage Duration? solution->storage_duration_solution long_term_solid Long-term (>1 week) storage_duration_solid->long_term_solid short_term_solid Short-term (≤1 week) storage_duration_solid->short_term_solid store_minus_20_solid Store at -20°C in a desiccator. long_term_solid->store_minus_20_solid store_4c_solid Store at 2-8°C in a desiccator. short_term_solid->store_4c_solid long_term_solution Long-term (>1 day) storage_duration_solution->long_term_solution short_term_solution Short-term (≤1 day) storage_duration_solution->short_term_solution aliquot_freeze Aliquot into single-use volumes and store at -20°C or -80°C. Avoid freeze-thaw cycles. long_term_solution->aliquot_freeze store_4c_solution Store at 2-8°C. short_term_solution->store_4c_solution

Caption: Decision tree for selecting the appropriate storage conditions for this compound.

References

Technical Support Center: [D-Asn5]-Oxytocin Stability in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with [D-Asn5]-Oxytocin. The information is designed to help you anticipate and resolve stability issues during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: Based on extensive research on oxytocin, a closely related peptide, this compound is susceptible to several degradation pathways in aqueous solutions. The primary routes of degradation include:

  • Deamidation: The asparagine (Asn) and glutamine (Gln) residues can undergo deamidation, a reaction that is highly dependent on pH and temperature.[1][2][3] The D-configuration of Asn at position 5 may influence the rate of this degradation compared to native oxytocin.

  • Disulfide Exchange/Oligomerization: The disulfide bond between the two cysteine residues is a reactive site. It can lead to the formation of dimers, trimers, and larger aggregates, as well as trisulfide and tetrasulfide species, particularly at neutral to alkaline pH.[1][2][4]

  • β-Elimination: This process can occur at the disulfide bond, leading to the cleavage of the peptide backbone.[1][2][5]

Q2: What is the optimal pH for ensuring the stability of this compound in solution?

A2: For oxytocin, the optimal pH for stability is approximately 4.5.[1][2][3] Degradation is significantly faster at both acidic (pH < 4) and neutral to alkaline (pH > 7) conditions. It is highly probable that this compound exhibits a similar pH-stability profile.

Q3: How does temperature affect the stability of this compound solutions?

A3: Like most peptides, the degradation of this compound is accelerated at higher temperatures.[6][7][8] For long-term storage, refrigeration (2-8°C) is strongly recommended.[7][9] Room temperature storage should be for short periods only, as significant degradation can occur.[7][8][9]

Q4: Can the choice of buffer impact the stability of my this compound solution?

A4: Yes, the buffer system can have a significant impact on stability. Citrate and acetate buffers are commonly used and have been shown to be effective in stabilizing oxytocin, particularly when combined with other excipients.[9][10][11][12] The combination of a citrate buffer with divalent metal ions has been shown to be particularly effective in enhancing oxytocin stability.[9][10][13][14]

Troubleshooting Guides

Problem 1: I am observing a loss of this compound concentration in my solution over time, even with refrigeration.

Possible Cause Troubleshooting Step
Suboptimal pH Verify the pH of your solution. Adjust to pH 4.5 for optimal stability.[1][2][3]
Inappropriate Buffer Consider switching to a citrate or acetate buffer system, which has been shown to improve oxytocin stability.[9][10][11][12]
Oxidation While less common, oxidation can occur. Ensure your solutions are prepared with high-purity water and minimize headspace in your storage vials.
Adsorption to Container Peptides can adsorb to glass and plastic surfaces. Consider using low-adsorption vials or adding a small amount of a non-ionic surfactant.

Problem 2: My solution is becoming cloudy or showing visible precipitates.

Possible Cause Troubleshooting Step
Aggregation/Precipitation This is a common issue, especially at higher concentrations and non-optimal pH.[2] Confirm the pH is around 4.5. Consider adding stabilizing excipients.
Microbial Contamination If not working under sterile conditions, microbial growth can occur. Filter-sterilize your solutions and work in a sterile environment.
Incompatibility with Buffer In rare cases, the peptide may not be fully soluble or may interact with buffer components. Try a different buffer system.

Problem 3: I am seeing unexpected peaks in my HPLC analysis.

Possible Cause Troubleshooting Step
Degradation Products These are likely deamidated forms, dimers, or other degradation products.[2][3] Refer to the degradation pathways to tentatively identify them.
Buffer Components Some buffer salts or additives may appear as peaks in the chromatogram. Run a blank (buffer only) to identify these.
Contamination Ensure all glassware and reagents are clean to avoid extraneous peaks.

Data Presentation

Table 1: Effect of pH on Oxytocin Degradation Rate

pHDegradation Rate Constant (kobs) at 70°C (day-1)Relative Stability
2.00.63Moderate
4.50.39Highest
7.0> 0.63 (inferred from data)Low
9.0>> 0.63 (inferred from data)Lowest

Data adapted from studies on oxytocin, which is expected to have a similar profile to this compound.[2]

Table 2: Effect of Stabilizers on Oxytocin Stability

FormulationStorage Conditions% API LossReference
Oxytocin in water5 days at 80°C100%[11]
Oxytocin in acetate buffer5 days at 80°C83.1%[11]
Oxytocin with 1.5 mg/mL chlorobutanol5 days at 80°C27.7%[11]
Oxytocin in citrate buffer with CaCl24 weeks at 55°CSignificantly reduced vs. buffer alone[9][10]
Oxytocin in citrate buffer with MgCl24 weeks at 55°CSignificantly reduced vs. buffer alone[9][10]
Oxytocin in citrate buffer with ZnCl24 weeks at 55°CSignificantly reduced vs. buffer alone[9][10]

Experimental Protocols

Protocol 1: Stability Assessment of this compound by RP-HPLC

This protocol outlines a general method for assessing the stability of this compound in solution.

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in high-purity water.

    • Prepare buffer solutions at the desired pH values (e.g., pH 2.0, 4.5, 7.0, 9.0). A 50 mM phosphate or citrate buffer is a good starting point.[2]

    • Prepare your final experimental solutions by diluting the stock solution into the respective buffers to a final concentration (e.g., 0.1 mg/mL).[2]

    • If testing stabilizers, add them to the buffer before adding the peptide.

  • Incubation:

    • Aliquot the solutions into appropriate vials (e.g., amber glass HPLC vials).

    • Place the vials in a temperature-controlled environment (e.g., 4°C, 25°C, 40°C).[2][8]

  • Sampling and Analysis:

    • At specified time points (e.g., 0, 1, 7, 14, 30 days), remove a vial from each condition.

    • Analyze the sample by RP-HPLC. A typical method would involve:

      • Column: C18 column (e.g., Phenomenex C18 Hypersil, 5 µm, 4.6 x 150 mm).[15]

      • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

      • Mobile Phase B: Acetonitrile with 0.1% TFA.

      • Gradient: A linear gradient from 5% to 95% Mobile Phase B over a set time (e.g., 20 minutes).

      • Detection: UV at 220 nm.[15]

      • Flow Rate: 1.0 mL/min.

  • Data Analysis:

    • Integrate the peak area of the intact this compound.

    • Calculate the percentage of remaining peptide at each time point relative to time zero.

    • Plot the natural logarithm of the percentage remaining versus time to determine the degradation rate constant (k).

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep_stock Prepare Peptide Stock prep_final Prepare Final Solutions prep_stock->prep_final prep_buffer Prepare Buffers (pH 2.0, 4.5, 7.0, 9.0) prep_buffer->prep_final incubate Aliquot and Incubate at Different Temperatures prep_final->incubate sample Sample at Time Points incubate->sample hplc RP-HPLC Analysis sample->hplc analyze Calculate % Remaining hplc->analyze plot Determine Degradation Rate analyze->plot

Caption: Workflow for assessing this compound stability.

degradation_pathways cluster_products Degradation Products d_asn5 This compound (in solution) deamidation Deamidated Products (Asp, iso-Asp) d_asn5->deamidation pH, Temp dimers Dimers & Aggregates d_asn5->dimers pH, Conc. sulfides Tri/Tetrasulfides d_asn5->sulfides Temp beta_elim β-Elimination Products d_asn5->beta_elim pH

Caption: Major degradation pathways for this compound.

References

Technical Support Center: Optimizing [D-Asn5]-Oxytocin Concentration for Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of [D-Asn5]-Oxytocin for various assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from native Oxytocin?

A1: this compound is a synthetic analog of Oxytocin where the L-Asparagine at position 5 is replaced with its D-isomer, D-Asparagine. This modification is known to alter the peptide's biological activity. While it possesses similar intrinsic activity to oxytocin in some cumulative dose-response studies, it generally exhibits very low specific oxytocic and vasodepressor activities.[1][2][3] This suggests it may act as a weak or partial agonist at the oxytocin receptor.

Q2: What is the expected potency and binding affinity of this compound?

Q3: How should I prepare and store this compound?

A3: Like most peptides, this compound should be stored in lyophilized form at -20°C or colder, protected from light.[5] For creating stock solutions, use a high-quality, sterile buffer. Due to the potential for hydrophobicity, initial solubilization may require a small amount of an organic solvent like DMSO, which can then be diluted with the appropriate aqueous assay buffer. It is crucial to avoid repeated freeze-thaw cycles, so it is recommended to aliquot the stock solution into single-use volumes.[5]

Q4: Which assays are suitable for characterizing this compound?

A4: The choice of assay depends on the research question.

  • Radioligand Binding Assays: These are ideal for determining the binding affinity (Kd or Ki) of this compound to the oxytocin receptor.[6]

  • Cell-Based Functional Assays: These assays, such as those measuring intracellular calcium mobilization or ERK MAPK activation, can determine the functional potency (EC50) and efficacy of this compound as an agonist or antagonist.[7][8]

  • Immunoassays (ELISA): While useful for quantifying the concentration of the peptide itself, ELISAs for oxytocin may show variable cross-reactivity with analogs and are not suitable for determining functional activity.

Quantitative Data Summary

The following tables provide reference values for Oxytocin and a framework for presenting empirically determined data for this compound.

Table 1: Oxytocin Receptor Binding Affinity

CompoundReceptorRadioligandKd / Ki (nM)Assay System
OxytocinHuman Oxytocin Receptor[3H]-Oxytocin~0.75 - 0.76Human Uterine Smooth Muscle Cells[4]
This compoundHuman Oxytocin Receptor[3H]-OxytocinTo be determinedUser-defined

Table 2: Functional Potency of Oxytocin Analogs

CompoundAssay TypeEC50 / IC50 (nM)Cell Line
OxytocinGαq Activation~2.16HEK293[6]
OxytocinERK MAPK ActivationHigh PotencyCHO cells expressing human OTR[7][8]
This compoundUser-definedTo be determinedUser-defined

Experimental Protocols

Protocol 1: Radioligand Competition Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for the oxytocin receptor.

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human oxytocin receptor.

  • Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).

  • Reaction Setup:

    • In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [3H]-Oxytocin) at a concentration at or below its Kd.

    • Add a range of concentrations of unlabeled this compound (e.g., from 10-12 M to 10-5 M).

    • Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of unlabeled Oxytocin, e.g., 1 µM).

    • Initiate the binding reaction by adding the cell membrane preparation (e.g., 10-20 µg protein per well).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Termination and Filtration: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/C) to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Cell-Based Calcium Mobilization Assay

This protocol measures the ability of this compound to stimulate an intracellular calcium response.

  • Cell Culture: Culture a suitable cell line (e.g., CHO or HEK293 cells) stably expressing the human oxytocin receptor in a 96-well black, clear-bottom plate.

  • Calcium Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Preparation: Prepare a dilution series of this compound in a suitable assay buffer. Also, prepare a positive control (Oxytocin) and a negative control (buffer alone).

  • Assay Performance:

    • Use a fluorescence plate reader equipped with an automated injection system (e.g., FLIPR).

    • Record a baseline fluorescence reading.

    • Inject the this compound dilutions and controls into the wells.

    • Immediately begin recording the fluorescence intensity over time to capture the transient calcium flux.

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration.

    • Plot the peak response against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 and maximum efficacy.

Visualizations

G cluster_membrane Cell Membrane OTR Oxytocin Receptor (OTR) Gq Gq/11 OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Oxytocin Oxytocin or This compound Oxytocin->OTR Binds DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Intracellular Ca2+ Release IP3->Ca_release Triggers Cellular_Response Cellular Response (e.g., Contraction) PKC->Cellular_Response Ca_release->Cellular_Response

Caption: Oxytocin receptor signaling pathway.

G Start Start: Prepare Reagents Setup Set up 96-well plate: - Radioligand - this compound dilutions - Controls (Total & NSB) Start->Setup AddMembranes Add Cell Membranes (OTR source) Setup->AddMembranes Incubate Incubate to reach equilibrium AddMembranes->Incubate Filter Vacuum Filter to separate bound/free Incubate->Filter Wash Wash filters with ice-cold buffer Filter->Wash Count Quantify Radioactivity Wash->Count Analyze Analyze Data: Calculate IC50 and Ki Count->Analyze

Caption: Radioligand binding assay workflow.

G cluster_low_signal Troubleshooting Low Signal cluster_high_bg Troubleshooting High Background cluster_poor_curve Troubleshooting Poor Curve Fit Start Unexpected Assay Results? LowSignal Low or No Signal/Response Start->LowSignal Yes HighBackground High Background/NSB Start->HighBackground Yes PoorCurve Poor Dose-Response Curve Start->PoorCurve Yes CheckPeptide Verify peptide concentration and integrity. Check solubility. LowSignal->CheckPeptide IncreaseWashes Increase number/volume of wash steps. HighBackground->IncreaseWashes CheckDilutions Verify serial dilutions are accurate. PoorCurve->CheckDilutions CheckReceptor Confirm receptor expression and membrane quality. CheckPeptide->CheckReceptor CheckAssay Optimize incubation time/ temperature. Check buffer pH. CheckReceptor->CheckAssay BlockingAgent Add blocking agent (e.g., BSA) to buffer. IncreaseWashes->BlockingAgent ReduceMembrane Reduce membrane protein concentration. BlockingAgent->ReduceMembrane ExpandRange Expand concentration range (higher and lower). CheckDilutions->ExpandRange CheckSolubility Ensure peptide is fully solubilized at high conc. ExpandRange->CheckSolubility

Caption: Troubleshooting decision tree for assays.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no specific binding/functional response 1. Degraded this compound: Improper storage or handling. 2. Incorrect Concentration: Error in stock solution calculation or dilution. 3. Low Receptor Expression: Insufficient receptor density in the cell membrane preparation. 4. Suboptimal Assay Conditions: Incubation time too short, incorrect temperature, or inappropriate buffer pH.1. Use a fresh aliquot of lyophilized peptide. Confirm peptide integrity via mass spectrometry. 2. Recalculate and prepare a fresh stock solution. 3. Verify receptor expression via Western Blot or by using a positive control with known high affinity. 4. Perform time-course and temperature optimization experiments. Ensure buffer components are correct.
High non-specific binding (NSB) in radioligand assays 1. Radioligand sticking to surfaces: Adsorption to plates or filter membranes. 2. Excessive membrane protein: Too much receptor preparation in the assay. 3. Insufficient washing: Incomplete removal of unbound radioligand.1. Pre-treat plates with a blocking agent like polyethyleneimine (PEI). Include a carrier protein like BSA in the assay buffer. 2. Reduce the amount of membrane protein per well. 3. Increase the number and/or volume of washes with ice-cold buffer.
Poorly defined dose-response curve 1. Incorrect concentration range: The selected range is too narrow or does not bracket the EC50/IC50. 2. Peptide insolubility: this compound may precipitate at higher concentrations. 3. Pipetting errors: Inaccurate serial dilutions.1. Widen the concentration range, covering several orders of magnitude (e.g., 1 pM to 10 µM). 2. Visually inspect the highest concentration solutions for precipitation. If needed, adjust the solvent or sonicate briefly. 3. Use calibrated pipettes and ensure proper mixing at each dilution step.
High variability between replicate wells 1. Inconsistent cell plating: Uneven cell density across the plate. 2. Inadequate mixing: Reagents not uniformly distributed in wells. 3. Edge effects: Evaporation from wells on the plate perimeter.1. Ensure a homogenous cell suspension before plating. 2. Gently mix the plate after adding reagents. 3. Avoid using the outermost wells of the plate, or fill them with buffer to maintain humidity.

References

Preventing degradation of [D-Asn5]-Oxytocin in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of [D-Asn5]-Oxytocin during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from native Oxytocin?

A1: this compound is an analog of Oxytocin where the L-Asparagine at position 5 is replaced with its D-stereoisomer. This modification is intended to increase resistance to enzymatic degradation, potentially prolonging its half-life in biological experiments compared to the native peptide. While this substitution enhances enzymatic stability, the peptide remains susceptible to chemical degradation pathways similar to those of Oxytocin.

Q2: What are the primary pathways of degradation for this compound?

A2: Based on studies of Oxytocin and its analogs, the primary degradation pathways for this compound in experimental settings are expected to be:

  • Deamidation: Particularly at the Gln4 position, and to a lesser extent at the C-terminal Glycinamide.[1]

  • Disulfide Bond Instability: The Cys1-Cys6 disulfide bridge can undergo β-elimination, leading to the formation of trisulfides, tetrasulfides, and other related species.[1][2][3]

  • Oxidation: The Cysteine and Tyrosine residues are susceptible to oxidation, which can be accelerated by exposure to oxygen, light, and metal ions.[1]

  • Dimerization and Aggregation: Covalent dimers can form through disulfide exchange or dityrosine linkages, and non-covalent aggregates can also occur.[1]

Q3: How should I store lyophilized this compound?

A3: For long-term stability, lyophilized this compound should be stored at -20°C or -80°C in a tightly sealed container with a desiccant to minimize moisture exposure.[4][5] Protect the peptide from light by using an amber vial or storing it in a dark container.[5]

Q4: What is the best way to prepare and store this compound solutions?

A4: To minimize degradation in solution:

  • Reconstitution: Use sterile, oxygen-free buffers. For peptides containing Cysteine, like this compound, use degassed acidic buffers (pH 4.5-5.5) to reduce the rate of disulfide bond exchange and oxidation.[1][4]

  • Storage: Peptide solutions are significantly less stable than the lyophilized powder.[6] If immediate use is not possible, aliquot the solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4] For short-term storage (a few days), refrigeration at 2-8°C may be acceptable, but stability should be verified.[7]

Q5: How does pH affect the stability of this compound in solution?

A5: Studies on Oxytocin show that pH is a critical factor for its stability. The greatest stability is observed around pH 4.5.[1][3] At acidic pH (e.g., 2.0), deamidation is a major degradation pathway.[1] At neutral to alkaline pH (7.0 and 9.0), the formation of disulfide-related products, dimers, and aggregates becomes more prominent.[1]

Troubleshooting Guides

Issue 1: Loss of biological activity or inconsistent experimental results.

  • Possible Cause: Degradation of the this compound stock solution.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure that both lyophilized powder and solutions have been stored at the correct temperature, protected from light, and handled to minimize contamination and freeze-thaw cycles.[4][5]

    • Prepare Fresh Solutions: Discard the old solution and prepare a fresh one from the lyophilized stock using the recommended sterile, degassed buffer at an optimal pH (around 4.5).[1]

    • Assess Purity: If problems persist, assess the purity of the peptide using an analytical technique like RP-HPLC. Compare the chromatogram to the manufacturer's certificate of analysis or a freshly prepared standard.

Issue 2: Appearance of new peaks in HPLC analysis.

  • Possible Cause: Chemical degradation of the peptide.

  • Troubleshooting Steps:

    • Identify Degradation Products: Based on the retention time and mass spectrometry data (if available), try to identify the nature of the new peaks. Common degradation products of Oxytocin analogs include deamidated forms, disulfide bond isomers, and dimers.[1]

    • Optimize Experimental Conditions:

      • pH: Adjust the buffer pH to be closer to 4.5.[1]

      • Temperature: Perform experiments at the lowest feasible temperature.

      • Oxygen Exposure: Degas all buffers and minimize the exposure of the peptide solution to air.[4]

      • Concentration: Oxytocin degradation can be concentration-dependent, especially at pH 4.5 and above.[1] Consider if a lower concentration is feasible for the experiment.

Issue 3: Peptide precipitates out of solution.

  • Possible Cause: Poor solubility or aggregation.

  • Troubleshooting Steps:

    • Review Solubilization Protocol: Ensure the correct solvent was used for reconstitution. For hydrophobic peptides, a small amount of an organic solvent like DMSO or DMF may be needed before dilution in an aqueous buffer.[8]

    • Optimize Buffer: Adjust the pH of the buffer. Peptide solubility is often lowest at its isoelectric point (pI).

    • Control Temperature: Some peptides are less soluble at lower temperatures. Check if the solution becomes cloudy upon refrigeration and consider if storage at room temperature for a short period is an option (weighing the risk of faster chemical degradation).

    • Use Additives: In some cases, the addition of solubilizing agents or detergents may be necessary, but their compatibility with the specific experiment must be confirmed.

Data Presentation

Table 1: Influence of pH and Temperature on Oxytocin Degradation Rate

pHTemperature (°C)Degradation Rate Constant (k_obs, day⁻¹)Primary Degradation Pathways Identified
2.0700.63Deamidation of Gln⁴, Asn⁵, and Gly⁹-NH₂
4.5700.314 (at 0.02 mg/ml) - 0.420 (at 0.5 mg/ml)Formation of tri- and tetrasulfides, disulfide and dityrosine-linked dimers, β-elimination, aggregation
7.070> 0.63 (concentration dependent)Similar to pH 4.5, but faster degradation
9.070Fastest degradation rateSimilar to pH 4.5 and 7.0, with additional mono-deamidation of Gln⁴, Asn⁵, and Gly⁹-NH₂

Data summarized from an accelerated stability study on Oxytocin.[1] While absolute rates for this compound may differ, the trends with respect to pH and temperature are expected to be similar.

Experimental Protocols

Protocol 1: Accelerated Stability Study of this compound using RP-HPLC

  • Preparation of Solutions:

    • Prepare a stock solution of this compound at a known concentration (e.g., 0.1 mg/mL) in a series of buffers (e.g., 50 mM phosphate buffer at pH 2.0, 4.5, 7.0, and 9.0).[1]

    • Filter the solutions through a 0.2 µm filter to ensure sterility.[9]

  • Incubation:

    • Aliquot the solutions into sealed, sterile vials.

    • Place the vials in constant temperature water baths or ovens at various elevated temperatures (e.g., 40°C, 55°C, 70°C).[1]

  • Sampling and Analysis:

    • At specified time points (e.g., 0, 1, 3, 7, 14 days), remove a vial from each condition.

    • Analyze the sample immediately by RP-HPLC with UV detection (e.g., at 220 nm).[1]

    • Use a suitable C18 column and a gradient of acetonitrile in water with an ion-pairing agent like TFA.

  • Data Analysis:

    • Quantify the peak area of the intact this compound.

    • Plot the natural logarithm of the percentage of remaining peptide against time.

    • The degradation rate constant (k) can be determined from the slope of the line, assuming pseudo-first-order kinetics.[1]

Mandatory Visualizations

cluster_main This compound Degradation Pathways peptide Intact this compound deamidated Deamidated Products (e.g., at Gln4) peptide->deamidated Acidic/Alkaline pH High Temperature oxidized Oxidized Products (Tyr, Cys) peptide->oxidized Oxygen, Light Metal Ions disulfide Disulfide Species (Trisulfides, etc.) peptide->disulfide β-elimination Neutral/Alkaline pH dimers Dimers & Aggregates peptide->dimers High Concentration Thiol Exchange

Caption: Key chemical degradation pathways for this compound.

cluster_workflow Troubleshooting Workflow for Peptide Degradation start Inconsistent Results or Loss of Activity Observed check_storage Verify Storage & Handling (Temp, Light, Freeze-Thaw) start->check_storage prepare_fresh Prepare Fresh Solution (Sterile, Degassed Buffer, pH 4.5) check_storage->prepare_fresh Improper analyze_purity Assess Purity (RP-HPLC) check_storage->analyze_purity Proper retest Retest Experiment prepare_fresh->retest retest->analyze_purity Fails problem_solved Problem Resolved retest->problem_solved Successful optimize_exp Optimize Experiment Conditions (pH, Temp, Concentration) analyze_purity->optimize_exp Degradation Detected contact_support Consult Manufacturer/ Technical Support analyze_purity->contact_support Purity OK optimize_exp->retest

Caption: A logical workflow for troubleshooting experimental issues.

References

[D-Asn5]-Oxytocin quality control and purity assessment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity assessment of [D-Asn5]-Oxytocin. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quality control important?

A1: this compound is an analog of Oxytocin, a nonapeptide hormone.[1][2] In this analog, the L-Asparagine at position 5 is replaced with its D-isomer.[1][2] It is often considered an impurity in the synthesis of Oxytocin.[2][3][4] Rigorous quality control is crucial to ensure the identity, purity, and safety of the peptide for research and potential therapeutic applications.[5] Impurities can affect biological activity and introduce confounding variables in experiments.[6]

Q2: What are the primary methods for assessing the purity of this compound?

A2: The most common and effective methods for determining the purity of synthetic peptides like this compound are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS).[7] These techniques separate the target peptide from impurities, allowing for quantification of purity.[7]

Q3: What types of impurities can be expected in a synthesis of this compound?

A3: Impurities in synthetic peptides can include:

  • Deletion sequences: Peptides missing one or more amino acid residues.[6]

  • Truncated sequences: Incomplete peptide chains.

  • Peptides with protecting groups still attached.

  • Oxidized or reduced forms of the peptide.

  • Enantiomeric impurities: Contamination with the L-Asn5 isomer (native Oxytocin).

  • Process-related impurities: Residual solvents and reagents from the synthesis process.[2]

Q4: How is the identity of this compound confirmed?

A4: The identity of this compound is typically confirmed by mass spectrometry (MS).[7] This technique determines the molecular weight of the peptide, which should match the theoretical mass of this compound (1007.19 g/mol ).[1][2][3]

Q5: What are the acceptable limits for endotoxins in a this compound sample intended for in vivo or cell-based assays?

A5: Endotoxin levels should be minimized for any biological application. While specific limits may vary depending on the application and regulatory requirements, a common target for research-grade peptides is ≤0.01 EU/μg.[8][9] Endotoxins, which are lipopolysaccharides from gram-negative bacteria, can elicit strong immune responses and interfere with experimental results.[6]

Q6: What is the importance of sterility testing for this compound?

A6: Sterility testing is essential to ensure that the peptide product is free from viable microorganisms.[10] This is particularly critical for peptides intended for use in cell culture or in vivo studies, as microbial contamination can compromise the experiment and lead to erroneous results.[11][12]

Purity & Quality Specifications

The following table summarizes typical quality control specifications for a high-purity this compound sample.

ParameterSpecificationMethod
Appearance White to off-white lyophilized powderVisual Inspection
Purity (by HPLC) ≥ 98%RP-HPLC
Identity (by MS) Conforms to theoretical mass (1007.19 ± 1 Da)Mass Spectrometry
Net Peptide Content ≥ 80%Amino Acid Analysis
Endotoxin Level ≤ 0.01 EU/µgLAL Test
Sterility SterileUSP <71>
Residual Solvents To be defined based on synthesisGas Chromatography

Note: These are typical specifications and may vary depending on the intended application.

Experimental Protocols & Methodologies

Purity Assessment by RP-HPLC

This protocol outlines a general method for determining the purity of this compound.

Methodology:

  • Sample Preparation: Dissolve the lyophilized peptide in a suitable solvent (e.g., water or a weak buffer) to a final concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

    • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a good starting point.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 214 nm or 280 nm.

    • Injection Volume: 10-20 µL.

  • Data Analysis: Integrate the peak areas of all observed peaks. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Identity Confirmation by Mass Spectrometry

This protocol provides a general procedure for confirming the molecular weight of this compound.

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL solution of the peptide in a solvent compatible with mass spectrometry (e.g., 50% acetonitrile in water with 0.1% formic acid).

  • Mass Spectrometry:

    • Ionization Source: Electrospray Ionization (ESI).

    • Analyzer: Time-of-Flight (TOF) or Quadrupole.

    • Mode: Positive ion mode.

    • Mass Range: Scan a range that includes the expected molecular weight (e.g., 500-1500 m/z).

  • Data Analysis: Identify the peak corresponding to the [M+H]+ ion of this compound. The observed mass should be within ±1 Da of the theoretical mass (1007.19 g/mol ).

Endotoxin Testing (LAL Assay)

This protocol describes the principle of the Limulus Amebocyte Lysate (LAL) test for endotoxin detection.

Methodology:

  • Sample Preparation: Reconstitute the peptide in pyrogen-free water to the desired concentration.

  • Assay: The assay is typically performed using a commercial LAL test kit (gel-clot, turbidimetric, or chromogenic). Follow the manufacturer's instructions carefully.

  • Data Analysis: Compare the results for the sample to the endotoxin standard curve to quantify the endotoxin level in Endotoxin Units (EU) per microgram of peptide.

Sterility Testing

This protocol is based on the direct inoculation method as described in USP <71>.

Methodology:

  • Media: Use two types of sterile culture media: Fluid Thioglycollate Medium (FTM) for anaerobic and some aerobic bacteria, and Soybean-Casein Digest Medium (SCDM) for fungi and aerobic bacteria.

  • Inoculation: Aseptically transfer a portion of the reconstituted peptide solution into each type of culture medium.

  • Incubation: Incubate the FTM tubes at 30-35°C and the SCDM tubes at 20-25°C for 14 days.

  • Observation: Visually inspect the media for turbidity (cloudiness) at regular intervals. Turbidity indicates microbial growth.

  • Interpretation: If no growth is observed after 14 days, the sample is considered sterile.

Troubleshooting Guides

HPLC Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Broad Peaks - Column contamination- Low flow rate- Sample overload- Flush the column with a strong solvent.- Check and adjust the flow rate.- Reduce the injection volume or sample concentration.
Split Peaks - Column void- Partially clogged frit- Sample solvent incompatible with mobile phase- Replace the column.- Back-flush the column or replace the frit.- Dissolve the sample in the initial mobile phase.
Ghost Peaks - Contamination in the mobile phase or system- Carryover from previous injections- Use fresh, high-purity solvents.- Flush the injector and system.- Include a blank injection in your sequence.
Baseline Drift - Incomplete column equilibration- Mobile phase composition changing- Detector temperature fluctuation- Allow sufficient time for column equilibration.- Ensure proper mobile phase mixing and degassing.- Check and stabilize the detector temperature.
Mass Spectrometry Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
No or Low Signal - Poor ionization- Sample degradation- Instrument parameters not optimized- Adjust sample pH and solvent composition.- Use a fresh sample.- Optimize source voltage, gas flow, and temperature.
Multiple Unidentified Peaks - Sample contamination- In-source fragmentation- Presence of adducts (e.g., Na+, K+)- Use high-purity solvents and clean sample vials.- Reduce the energy in the ion source.- Check for sources of salt contamination.
Mass Inaccuracy - Instrument not calibrated- Space charge effects- Calibrate the mass spectrometer with a known standard.- Dilute the sample to reduce ion density.
Endotoxin & Sterility Testing Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
High Endotoxin Levels - Contaminated reagents or water- Contamination during handling- Use pyrogen-free water and reagents.- Follow aseptic techniques during sample preparation.
False Positive Sterility Test - Environmental contamination during testing- Contaminated media- Perform testing in a sterile environment (e.g., laminar flow hood).- Use pre-sterilized and quality-controlled media.
Inhibition of Microbial Growth in Sterility Test - Antimicrobial properties of the peptide- Perform a method suitability test (bacteriostasis and fungistasis) to validate the test. Neutralize the antimicrobial effect if necessary.

Visualized Workflows and Logic

Quality_Control_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_qc Quality Control Testing cluster_release Product Release Synthesis Solid-Phase Synthesis of This compound Cleavage Cleavage from Resin Synthesis->Cleavage Purification RP-HPLC Purification Cleavage->Purification Lyophilization Lyophilization Purification->Lyophilization Purity Purity Assessment (RP-HPLC) Lyophilization->Purity Identity Identity Confirmation (Mass Spectrometry) Lyophilization->Identity Endotoxin Endotoxin Test (LAL Assay) Lyophilization->Endotoxin Sterility Sterility Test (Direct Inoculation) Lyophilization->Sterility Pass Product Meets Specifications Purity->Pass ≥98% Fail Product Fails Specifications Purity->Fail <98% Identity->Pass Correct Mass Identity->Fail Incorrect Mass Endotoxin->Pass ≤0.01 EU/µg Endotoxin->Fail >0.01 EU/µg Sterility->Pass Sterile Sterility->Fail Not Sterile Release Release for Use Pass->Release Investigation Investigate & Repurify Fail->Investigation Investigation->Purification HPLC_Troubleshooting Start HPLC Problem Observed Check_System Check System Parameters (Flow rate, Temp, etc.) Start->Check_System Check_Mobile_Phase Check Mobile Phase (Composition, Age, pH) Check_System->Check_Mobile_Phase Parameters OK Resolve Problem Resolved Check_System->Resolve Adjusted & Fixed Check_Column Check Column (Age, Contamination) Check_Mobile_Phase->Check_Column Mobile Phase OK Check_Mobile_Phase->Resolve Remade & Fixed Check_Sample Check Sample Prep (Solvent, Concentration) Check_Column->Check_Sample Column OK Check_Column->Resolve Flushed/Replaced & Fixed Check_Sample->Resolve Sample Prep OK Check_Sample->Resolve Reprepared & Fixed

References

Interpreting unexpected results with [D-Asn5]-Oxytocin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with [D-Asn5]-Oxytocin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from native Oxytocin?

This compound is a synthetic analog of Oxytocin where the L-asparagine residue at position 5 has been replaced with its D-isomer, D-asparagine. This single stereochemical change can significantly alter the peptide's biological activity. While it possesses very low oxytocic and vasodepressor activities, cumulative dose-response studies have shown that its intrinsic activity can be similar to that of native oxytocin.[1]

Q2: What is the expected primary mechanism of action for this compound?

Like native oxytocin, this compound is expected to primarily act on the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR). The canonical signaling pathway involves the activation of Gαq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, which is a key step in cellular responses such as smooth muscle contraction.

Q3: I am observing lower than expected potency with this compound in my agonist assay. Is this normal?

Yes, this is a potential and documented outcome. The substitution of the L-asparagine at position 5 with a D-amino acid can lead to a dramatic loss of biological activity in oxytocin agonists.[2] While the intrinsic activity might be similar in some assay formats, the potency (the concentration required to elicit a response) can be significantly lower than that of native oxytocin.

Q4: Can this compound act as an antagonist?

While primarily considered a weak agonist, the introduction of a D-amino acid can sometimes confer antagonistic properties to peptide ligands. In the context of oxytocin antagonists, substitutions at the Asn5 position have been shown to be tolerated, although they can also lead to a significant loss of antagonistic potency.[2][3] Therefore, observing weak antagonistic or partial agonist/antagonist activity with this compound would not be entirely unexpected, depending on the experimental system.

Q5: Are there potential off-target effects I should be aware of?

Native oxytocin is known to have some affinity for vasopressin receptors (V1a, V1b, and V2), which are structurally related to the oxytocin receptor.[4][5] Interestingly, some studies on oxytocin antagonists have shown that substitutions at the Asn5 position can surprisingly increase selectivity for the oxytocin receptor over vasopressin receptors.[2] Therefore, it is plausible that this compound may exhibit an altered selectivity profile compared to native oxytocin, potentially having a higher or lower affinity for vasopressin receptors. Cross-reactivity studies are recommended to characterize its specific profile in your experimental model.

Q6: What are the best practices for storing and handling this compound to ensure its stability?

Peptides, including oxytocin analogs, are susceptible to degradation. This compound should be stored as a lyophilized powder at -20°C or colder for long-term stability. For short-term storage after reconstitution in a suitable buffer, it is advisable to keep it at 2-8°C. Avoid repeated freeze-thaw cycles. The stability of oxytocin in solution is pH-dependent, with optimal stability generally observed at a slightly acidic pH. Degradation pathways for oxytocin and its analogs can include deamidation, especially at the asparagine residue, and the formation of dimers or larger aggregates.[6] Given the D-asparagine substitution, researchers should also be aware of the potential for racemization as a degradation route, as has been observed with other asparagine-containing peptide analogs.[6]

Troubleshooting Guide

Observed Problem Potential Cause Suggested Solution
No or very weak response in a functional assay 1. Low Potency: this compound has inherently lower potency than native oxytocin. 2. Peptide Degradation: Improper storage or handling may have led to degradation. 3. Incorrect Assay Conditions: The assay may not be sensitive enough to detect a response.1. Increase the concentration range of this compound in your dose-response experiments. 2. Use a fresh vial of the peptide and ensure proper storage and handling procedures are followed. Consider performing a quality control check of the peptide stock. 3. Optimize your assay parameters, such as cell density, incubation time, and detection method, to enhance sensitivity.
Inconsistent results between experiments 1. Peptide Instability in Solution: The peptide may be degrading in the assay buffer over the course of the experiment. 2. Variability in Assay Reagents: Inconsistent quality of cells, media, or other reagents.1. Prepare fresh dilutions of this compound for each experiment. Minimize the time the peptide is in solution before use. 2. Ensure consistent cell passage numbers and use high-quality, validated reagents.
Unexpected antagonistic activity 1. Partial Agonism/Antagonism: The D-amino acid substitution may confer partial agonist/antagonist properties. 2. Off-Target Effects: The observed effect may be mediated by a different receptor.1. Perform a Schild analysis or co-incubation with a known oxytocin receptor agonist to characterize the nature of the interaction. 2. Test the activity of this compound in cell lines that do not express the oxytocin receptor but may express other related receptors, such as vasopressin receptors.
High background signal in binding assays 1. Non-specific Binding: The peptide may be binding to components of the assay system other than the receptor. 2. Contaminants in Peptide Stock: The peptide preparation may contain impurities.1. Optimize blocking steps in your binding assay protocol. Include a non-specific binding control using a large excess of unlabeled ligand. 2. Verify the purity of your this compound stock using a method like HPLC.

Data Presentation

Comparative Activity of Asn5 Substituted Oxytocin Antagonists

The following table summarizes the antioxytocic activity (pA2 values) of various oxytocin antagonist analogs with substitutions at the asparagine-5 position. This data highlights that modifications at this position can significantly impact antagonist potency. Note that a higher pA2 value indicates greater antagonist potency.

CompoundSubstitution at Position 5Antioxytocic Activity (pA2) in vitro (rat uterus)
I Asn (Parent Antagonist)7.23
II Thr7.16
III Leu6.67
IV Asp7.21
V Tyr6.76
Data from: Hruby VJ, et al. Int J Pept Protein Res. 1991.[3]

Binding Affinities of Oxytocin and Vasopressin at their Receptors in Syrian Hamster Brain

This table provides reference Ki values for the binding of native oxytocin and arginine vasopressin (AVP) to their respective receptors. This illustrates the typical binding affinities and cross-reactivity observed for these peptides.

LigandReceptorBinding Affinity (Ki) in nmol/L [95% CI]
OxytocinOxytocin Receptor (OTR)4.28 [2.9-6.3]
OxytocinVasopressin V1a Receptor (V1aR)495.2 [198.5-1276]
Arginine Vasopressin (AVP)Oxytocin Receptor (OTR)36.1 [12.4-97.0]
Arginine Vasopressin (AVP)Vasopressin V1a Receptor (V1aR)4.70 [1.5-14.1]
Data from: Finton CJ, et al. J Neuroendocrinol. 2020.[7]

Experimental Protocols

Protocol: In Vitro Radioligand Binding Assay for Oxytocin Receptor

This protocol is adapted from a standard method for determining the binding affinity of ligands to the oxytocin receptor and can be used to characterize the binding of this compound.

1. Materials:

  • Cell Membranes: Membranes prepared from cells recombinantly expressing the human oxytocin receptor.

  • Radioligand: [3H]-Oxytocin.

  • Competitor Ligands: Unlabeled Oxytocin (for standard curve) and this compound.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Scintillation Cocktail.

  • 96-well Filter Plates.

  • Filtration Apparatus.

  • Scintillation Counter.

2. Method:

  • Membrane Preparation: Prepare cell membranes expressing the oxytocin receptor according to standard laboratory protocols. Determine the protein concentration of the membrane preparation.

  • Assay Setup:

    • In a 96-well plate, add assay buffer.

    • Add a constant concentration of [3H]-Oxytocin (typically at or below its Kd).

    • Add increasing concentrations of the competitor ligand (unlabeled Oxytocin for the standard curve or this compound for testing).

    • For determining non-specific binding, add a high concentration of unlabeled Oxytocin.

    • For determining total binding, add only the radioligand and buffer.

  • Incubation:

    • Add the cell membrane preparation to each well to initiate the binding reaction.

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration:

    • Rapidly filter the contents of each well through the pre-soaked filter plate using a filtration apparatus.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Detection:

    • Allow the filters to dry.

    • Add scintillation cocktail to each well.

    • Count the radioactivity in each well using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation Assay_Plate Assay Plate Setup (96-well) Membrane_Prep->Assay_Plate Radioligand_Prep Radioligand Dilution Radioligand_Prep->Assay_Plate Competitor_Prep Competitor Dilution (this compound) Competitor_Prep->Assay_Plate Incubation Incubation (Reach Equilibrium) Assay_Plate->Incubation Filtration Filtration & Washing Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Data_Processing Calculate Specific Binding Scintillation->Data_Processing Curve_Fitting Dose-Response Curve (IC50 Determination) Data_Processing->Curve_Fitting Ki_Calculation Ki Calculation (Cheng-Prusoff) Curve_Fitting->Ki_Calculation

Caption: Workflow for Radioligand Binding Assay.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol OTR Oxytocin Receptor (OTR) G_protein Gαq/11 OTR->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulation Cellular_Response Cellular Response (e.g., Contraction) Ca_release->Cellular_Response Leads to Ligand This compound Ligand->OTR Binding

Caption: Canonical Oxytocin Receptor Signaling Pathway.

troubleshooting_logic Start Experiment with This compound Unexpected_Result Unexpected Result? Start->Unexpected_Result Low_Potency Low/No Agonist Activity Unexpected_Result->Low_Potency Yes Antagonism Unexpected Antagonism Unexpected_Result->Antagonism Yes Inconsistent_Data Inconsistent Results Unexpected_Result->Inconsistent_Data Yes Optimize_Protocol Review/Optimize Protocol Unexpected_Result->Optimize_Protocol No, but needs refinement Check_Concentration Increase Ligand Concentration Low_Potency->Check_Concentration Check_Purity Verify Peptide Purity/Stability Low_Potency->Check_Purity Schild_Analysis Perform Schild Analysis Antagonism->Schild_Analysis Check_Off_Target Test for Off-Target Effects Antagonism->Check_Off_Target Inconsistent_Data->Check_Purity Inconsistent_Data->Optimize_Protocol

Caption: Troubleshooting Logic for Unexpected Results.

References

[D-Asn5]-Oxytocin handling and safety precautions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, safety, and experimental troubleshooting for [D-Asn5]-Oxytocin.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a synthetic analog of the neurohypophyseal hormone oxytocin. It is a nonapeptide with the amino acid sequence CYIQ-[D-Asn]-CPLG-NH2, featuring a disulfide bridge between the two cysteine residues. This modification, the substitution of L-Asparagine with D-Asparagine at position 5, confers altered biological properties compared to native oxytocin. While it demonstrates similar intrinsic activity to oxytocin in some assays, it possesses very low specific oxytocic and vasodepressor activities.[1][2][3][4]

Q2: What are the primary applications of this compound in research?

This compound is primarily used as a research tool and a pharmaceutical reference standard.[5] Its distinct pharmacological profile makes it valuable for:

  • Structure-Activity Relationship Studies: Investigating the role of the asparagine residue at position 5 in the interaction between oxytocin and its receptor.

  • Receptor Binding Assays: Serving as a competitor ligand to characterize the binding of other compounds to the oxytocin receptor.

  • Analytical Method Development and Validation: Used as a reference standard in techniques like HPLC and LC-MS for the identification and quantification of oxytocin and its analogs.[5]

Q3: What are the recommended storage conditions for lyophilized this compound?

For long-term storage, lyophilized this compound should be stored at -20°C or colder in a tightly sealed container, protected from light and moisture. For short-term storage, it can be kept at 2-8°C.

Q4: How should I reconstitute lyophilized this compound?

Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation. The choice of solvent depends on the experimental requirements. For many biological assays, sterile, distilled water or a buffer at a pH of 4.5 is recommended for initial reconstitution, as oxytocin has shown greatest stability at this pH.[6] If solubility is an issue, a small amount of an organic solvent like DMSO or DMF can be used for initial dissolution, followed by dilution with the aqueous buffer. However, be aware that DMSO can oxidize peptides containing cysteine or methionine.

Q5: What are the general safety precautions for handling this compound?

As with all peptide hormones, this compound should be handled with care in a laboratory setting. Personal Protective Equipment (PPE), including a lab coat, gloves, and safety glasses, should be worn. Avoid inhalation of the lyophilized powder by working in a well-ventilated area or using a fume hood. Prevent direct contact with skin and eyes.

Troubleshooting Guides

Peptide Solubility Issues
Problem Possible Cause Suggested Solution
Peptide will not dissolve in aqueous buffer. The peptide is hydrophobic.First, try dissolving a small test amount in a minimal volume of a compatible organic solvent such as DMSO or DMF, then slowly add the aqueous buffer while vortexing.[7][8][9] Be mindful that some assays have limitations on the percentage of organic solvent.
Precipitation occurs after adding aqueous buffer to the organic stock solution. The peptide has reached its solubility limit in the final solvent mixture.1. Reduce the final concentration of the peptide.[8][9] 2. Add the aqueous buffer more slowly while continuously mixing.[8][9] 3. Increase the proportion of the organic co-solvent if your experiment allows.[8]
The peptide solution is cloudy or forms a gel. The peptide is aggregating.1. Gently sonicate the solution to aid dissolution.[7] 2. Consider using denaturing agents like 6 M guanidine hydrochloride or 8 M urea for initial solubilization, though these are often not compatible with biological assays.[9] 3. For future experiments, consider synthesizing the peptide with a hydrophilic tag.[10]
Experimental Assay (Receptor Binding) Troubleshooting
Problem Possible Cause Suggested Solution
High non-specific binding. 1. Radioligand concentration is too high. 2. Insufficient blocking of non-specific sites. 3. Inadequate washing.1. Use a radioligand concentration at or below the Kd for competition assays.[11] 2. Increase the concentration of the blocking agent (e.g., BSA) or pre-treat filters with a polymer like polyethyleneimine (PEI).[11] 3. Optimize the number and volume of wash steps with ice-cold buffer.[11]
Low or no specific binding. 1. Inactive peptide due to degradation. 2. Incorrect assay buffer composition. 3. Problems with the receptor preparation.1. Prepare fresh peptide solutions and ensure proper storage. Avoid repeated freeze-thaw cycles. 2. Optimize the pH and ionic strength of the assay buffer.[7] 3. Verify the activity of your cell membrane preparation or receptor source.
High variability between replicates. 1. Inconsistent pipetting. 2. Inhomogeneous suspension of cell membranes. 3. Inconsistent washing steps.1. Use calibrated pipettes and ensure proper technique. 2. Gently vortex the membrane preparation before and during aliquoting.[11] 3. Ensure uniform and thorough washing for all wells.
Dissociation curve plateaus above zero. This can indicate a long-lived receptor-ligand state, often seen with GPCR agonists.Consider adding GTP or GTPγS to uncouple the receptor from the G-protein.[12]

Data Presentation

Stability of Oxytocin Analogs in Aqueous Solution

The stability of oxytocin and its analogs is highly dependent on pH, temperature, and formulation. The following table summarizes stability data for oxytocin under various conditions, which can serve as a general guideline for this compound.

TemperaturepHBuffer/SolutionStability FindingsReference
4°C & 55°C4.55 and 10 mM Citrate Buffer with divalent metal ions (CaCl₂, MgCl₂, or ZnCl₂)Stability was substantially increased compared to pure water.[13]
30°CNot SpecifiedAqueous InjectionLost 14% of its potency after 1 year.[13]
Room Temp (~23°C)Not SpecifiedRinger's Lactate SolutionReduced by about 10% after 35 days.[13]
70°C2.0 - 9.050 mM Phosphate BufferDegradation rates increased with concentration at pH 4.5, 7.0, and 9.0. The formulation at pH 4.5 was the most stable.[14]
25°C & 30°CNot SpecifiedCommercial PreparationsSome preparations showed no significant loss of content after several months.[6]
Receptor Binding Affinities of Oxytocin Analogs

The following table provides examples of binding affinities (Ki values) for oxytocin and related compounds at the oxytocin receptor (OTR), illustrating the range of affinities observed for different analogs.

CompoundReceptorKi (nM)SpeciesReference
OxytocinOTR4.28Hamster[15]
Arginine Vasopressin (AVP)OTR36.06Hamster[15]
OxytocinmOTR0.83Mouse[5]
Arginine Vasopressin (AVP)mOTR0.87Mouse[5]
[Thr⁴,Gly⁷]OT (TGOT)hOTR6.62Human[16]

Experimental Protocols

Detailed Methodology for a Radioligand Binding Assay

This protocol is adapted from a method for determining the binding affinity of demoxytocin, a similar oxytocin analog, and can be applied to this compound.[17]

1. Preparation of Cell Membranes Expressing the Oxytocin Receptor:

  • Harvest cells stably expressing the human oxytocin receptor and wash them twice with ice-cold PBS.

  • Resuspend the cell pellet in 20 volumes of ice-cold Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

  • Homogenize the cell suspension on ice using a Dounce or Polytron homogenizer.

  • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Wash the membrane pellet by resuspending in Lysis Buffer and repeating the high-speed centrifugation.

  • Resuspend the final membrane pellet in a suitable Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA).

  • Determine the protein concentration of the membrane preparation using a BCA assay or a similar method.

2. Competition Radioligand Binding Assay:

  • In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of concentrations of the competitor ligand (this compound).

  • Total Binding Wells: Add Assay Buffer, a fixed concentration of a suitable radioligand (e.g., [³H]-Oxytocin at its Kd concentration), and the membrane preparation.

  • Non-specific Binding Wells: Add Assay Buffer, the radioligand, a saturating concentration of unlabeled oxytocin, and the membrane preparation.

  • Competition Wells: Add Assay Buffer, the radioligand, varying concentrations of this compound, and the membrane preparation.

  • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) that have been pre-soaked in a suitable buffer.

  • Wash the filters rapidly with ice-cold Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding as a function of the log concentration of this compound.

  • Use non-linear regression analysis to fit the data to a one-site competition model to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Oxytocin Receptor Signaling Pathway

G Oxytocin Receptor Signaling Pathway Oxytocin This compound or Oxytocin OTR Oxytocin Receptor (GPCR) Oxytocin->OTR Binds to G_protein Gq/11 Protein OTR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction, Neurotransmission) Ca_release->Cellular_Response PKC->Cellular_Response G Receptor Binding Assay Workflow start Start prep_membranes Prepare Cell Membranes with Oxytocin Receptors start->prep_membranes setup_assay Set up Assay Plate: - Total Binding - Non-specific Binding - Competitor Concentrations prep_membranes->setup_assay add_reagents Add Radioligand and Membrane Preparation setup_assay->add_reagents incubate Incubate to Reach Equilibrium add_reagents->incubate filter_wash Rapid Filtration and Washing incubate->filter_wash count Scintillation Counting filter_wash->count analyze Data Analysis: - Calculate Specific Binding - Determine IC₅₀ and Ki count->analyze end End analyze->end G Troubleshooting Peptide Solubility start Peptide Insoluble in Aqueous Buffer is_hydrophobic Is the peptide hydrophobic? start->is_hydrophobic use_organic Dissolve in minimal organic solvent (DMSO/DMF) then dilute is_hydrophobic->use_organic Yes check_ph Is the pH optimal? is_hydrophobic->check_ph No success Peptide Solubilized use_organic->success adjust_ph Adjust pH away from the isoelectric point (pI) check_ph->adjust_ph No is_aggregated Is aggregation suspected? check_ph->is_aggregated Yes adjust_ph->success sonicate Gently sonicate the solution is_aggregated->sonicate Yes fail Still Insoluble: Consider denaturants or peptide redesign is_aggregated->fail No sonicate->success

References

Avoiding non-specific binding of [D-Asn5]-Oxytocin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers using [D-Asn5]-Oxytocin, a synthetic analog of Oxytocin. While this analog has similar intrinsic activity to native oxytocin, its D-amino acid substitution may influence its binding characteristics.[1][2][3][4][5] The primary focus of this center is to address the common experimental challenge of non-specific binding (NSB).

Troubleshooting Non-Specific Binding (NSB)

High non-specific binding is a frequent issue in ligand-binding assays that can obscure results and lead to inaccurate data interpretation.[6] It occurs when the ligand binds to sites other than the intended receptor, such as other proteins, lipids, or plastic surfaces of the assay plate.[6][7]

Initial Assessment of Non-Specific Binding

A logical first step in troubleshooting is to determine the extent of the NSB.

Troubleshooting_Workflow cluster_start Start: High Background Signal cluster_measure Step 1: Quantify NSB cluster_optimize Step 2: Optimization Strategies cluster_reassess Step 3: Re-evaluation cluster_end Finish Start High Background or Inconsistent Results Observed Measure_NSB Perform NSB Control Experiment: Incubate labeled this compound with excess unlabeled Oxytocin. Start->Measure_NSB Is_NSB_High Is NSB >10% of Total Binding? Measure_NSB->Is_NSB_High Optimize_Blocking Optimize Blocking Agent (e.g., BSA, Casein) Is_NSB_High->Optimize_Blocking Yes Proceed Proceed with Main Experiment Is_NSB_High->Proceed No Optimize_Buffer Optimize Assay Buffer (pH, Ionic Strength) Optimize_Blocking->Optimize_Buffer Add_Detergent Add Non-ionic Detergent (e.g., Tween-20) Optimize_Buffer->Add_Detergent Re_Measure_NSB Re-run NSB Control Experiment Add_Detergent->Re_Measure_NSB Is_NSB_Reduced Is NSB Acceptable? Re_Measure_NSB->Is_NSB_Reduced Is_NSB_Reduced->Proceed Yes Contact_Support Consult Literature or Contact Technical Support Is_NSB_Reduced->Contact_Support No

Caption: A workflow diagram for troubleshooting non-specific binding.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding (NSB) and why is it a problem?

A1: Non-specific binding is the interaction of a ligand, such as this compound, with molecules or surfaces other than its intended biological target (the oxytocin receptor).[6][7] This is a significant issue as it creates a high background signal, which can mask the true specific binding signal, leading to reduced assay sensitivity and inaccurate quantification of the ligand-receptor interaction.[6]

Q2: What are the primary causes of high non-specific binding for a peptide like this compound?

A2: High NSB for peptides is often caused by:

  • Hydrophobic and Electrostatic Interactions: Peptides can adhere to plasticware (tubes, plates) and other proteins through non-specific forces.[6][8]

  • Suboptimal Buffer Conditions: Incorrect pH or low ionic strength in the assay buffer can enhance unwanted charge-based interactions.[6][9][10]

  • Insufficient Blocking: Failure to adequately block all unoccupied sites on the assay surface allows the peptide to bind directly to the plastic or membrane.[6][11]

Q3: How do I measure the level of non-specific binding in my assay?

A3: Non-specific binding is measured by adding a high concentration of an unlabeled competitor (i.e., "cold" native oxytocin) to a set of control wells along with your labeled this compound.[6] The unlabeled ligand will saturate the specific oxytocin receptors, so any remaining signal from the labeled ligand is considered non-specific. Specific binding is then calculated by subtracting this non-specific binding from the total binding (measured in the absence of the competitor).[6]

Q4: What are the most effective blocking agents to reduce NSB?

A4: The choice of blocking agent is critical. Commonly used and effective options include:

  • Bovine Serum Albumin (BSA): A widely used protein-based blocker effective in many applications.[11][12]

  • Non-fat Dry Milk or Casein: A cost-effective alternative, but should be avoided in assays detecting phosphoproteins.[11][12]

  • Fish Gelatin: Useful as it has low cross-reactivity with mammalian-derived antibodies and proteins.[12]

  • Synthetic Polymers (e.g., PVP, PEG): Good for assays where protein-based blockers might interfere.[7][12]

It is crucial to test a range of concentrations for the chosen blocking agent to find the optimal level for your specific assay.[6]

Q5: How can I optimize my assay buffer to minimize NSB?

A5: Buffer optimization is a key strategy:

  • Adjust pH: Modifying the buffer pH can help minimize charge-based interactions.[6][8]

  • Increase Ionic Strength: Adding salts like NaCl (e.g., 100-150 mM) can shield electrostatic interactions that contribute to NSB.[6][8]

  • Add Detergents: A small amount (e.g., 0.05% - 0.1%) of a non-ionic detergent like Tween-20 or Triton X-100 can disrupt hydrophobic interactions and prevent the peptide from sticking to plastic surfaces.[6][7][8]

Quantitative Comparison of Common Blocking Strategies

The effectiveness of different blocking agents and buffer additives can be compared quantitatively. The table below summarizes typical results from a hypothetical receptor binding assay aimed at optimizing the signal-to-noise ratio.

ConditionTotal Binding (CPM)Non-Specific Binding (NSB) (CPM)Specific Binding (CPM)% NSB of TotalSignal-to-Noise Ratio (Specific/NSB)
No Blocking Agent15,0008,0007,00053.3%0.88
1% BSA12,0001,50010,50012.5%7.00
5% Non-Fat Dry Milk11,5001,20010,30010.4%8.58
1% BSA + 0.1% Tween-2012,20085011,3507.0%13.35
1% BSA + 0.1% Tween-20 + 150mM NaCl12,10060011,5005.0%19.17

Data are hypothetical and for illustrative purposes.

Experimental Protocol: Optimizing Blocking Conditions

This protocol provides a general framework for determining the optimal blocking agent and concentration to minimize NSB of this compound in a 96-well plate-based receptor binding assay.

Materials:

  • 96-well assay plates (low-binding plates recommended)

  • Receptor preparation (e.g., cell membranes expressing the oxytocin receptor)

  • Labeled this compound (e.g., radiolabeled or fluorescently tagged)

  • Unlabeled ("cold") Oxytocin

  • Assay Buffer (e.g., Tris-HCl or HEPES based)

  • Blocking agents to be tested (e.g., BSA, non-fat dry milk)

  • Wash Buffer (Assay buffer, potentially with detergent)

Procedure:

  • Prepare Blocking Buffers: Prepare a series of dilutions for each blocking agent in your assay buffer (e.g., 0.1%, 0.5%, 1%, 2%, 5% BSA).[6]

  • Coat Plates (if applicable): If your receptor preparation requires coating, follow your standard protocol. Otherwise, proceed to the blocking step.

  • Block Wells: Add 200 µL of each blocking buffer concentration to different wells. Include a "no blocker" control. Incubate for 1-2 hours at room temperature or overnight at 4°C to ensure all non-specific sites on the plastic are coated.

  • Wash: Aspirate the blocking buffer and wash the wells 2-3 times with 200 µL of wash buffer to remove any unbound blocking agent.[6]

  • Set Up Assay Wells: For each blocking condition, prepare triplicate wells for:

    • Total Binding: Add labeled this compound in 100 µL of the corresponding blocking buffer.

    • Non-Specific Binding: Add labeled this compound plus a saturating concentration of unlabeled oxytocin (typically 100-1000 fold excess) in 100 µL of blocking buffer.

  • Add Receptor: Add 100 µL of the receptor preparation to all wells.

  • Incubate: Incubate the plate for the required time to reach binding equilibrium (this may vary from minutes to hours depending on the ligand's affinity and temperature).[13]

  • Wash Unbound Ligand: Aspirate the contents and wash the wells thoroughly (e.g., 3-5 times) with cold wash buffer to remove unbound ligand.

  • Measure Signal: Determine the amount of bound ligand in each well using the appropriate detection method (e.g., scintillation counter, fluorescence plate reader).

  • Analyze Data:

    • Calculate the average signal for each set of triplicates.

    • Calculate specific binding: (Total Binding Signal) - (Non-Specific Binding Signal).

    • Determine the condition that provides the highest signal-to-noise ratio (Specific Binding / Non-Specific Binding).

Visualization of Oxytocin Receptor Signaling

Understanding the downstream effects of receptor activation can be crucial for assay design and data interpretation. The oxytocin receptor (OTR) is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.[14][15][16]

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol OT Oxytocin or This compound OTR Oxytocin Receptor (OTR) OT->OTR Binds Gq Gq Protein OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Downstream Cellular Responses Ca_Release->Cellular_Response PKC->Cellular_Response

Caption: The canonical Gq-coupled signaling pathway for the oxytocin receptor.

References

Technical Support Center: Optimizing [D-Asn5]-Oxytocin Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing incubation times and other critical parameters for [D-Asn5]-Oxytocin competitive enzyme-linked immunosorbent assays (ELISAs).

Frequently Asked Questions (FAQs)

Q1: What is the principle of a competitive ELISA for this compound?

A competitive ELISA is an immunoassay format used to quantify the concentration of an antigen, in this case, this compound, in a sample. The principle relies on the competition between the this compound in the sample and a labeled (e.g., enzyme-conjugated) this compound for a limited number of binding sites on a specific antibody that is typically coated onto a microplate. The amount of signal generated by the enzyme-conjugated this compound is inversely proportional to the concentration of this compound in the sample. A high concentration of this compound in the sample will result in less binding of the enzyme-conjugated version and thus a weaker signal, while a low concentration will produce a stronger signal.[1]

Q2: What are the critical parameters to optimize in a this compound competitive ELISA?

The critical parameters to optimize for a robust and reliable this compound competitive ELISA include:

  • Antibody Concentration: The concentration of the capture antibody needs to be optimized to ensure it is the limiting factor in the assay.

  • Labeled this compound Concentration: The concentration of the enzyme-conjugated this compound should be carefully titrated to achieve a good signal-to-noise ratio.

  • Incubation Times and Temperatures: The duration and temperature of each incubation step (antibody coating, blocking, sample/competitor incubation, and substrate development) significantly impact the assay's sensitivity and specificity.

  • Blocking Buffer: An effective blocking buffer is crucial to prevent non-specific binding and reduce background noise.

  • Washing Steps: Thorough and consistent washing is necessary to remove unbound reagents and minimize background.

Q3: How does incubation time affect the results of a this compound competitive ELISA?

Incubation times directly influence the binding kinetics of the assay.

  • Insufficient incubation time can lead to incomplete binding of the antibody, sample antigen, and labeled antigen, resulting in a weak signal and reduced assay sensitivity.

  • Excessive incubation time may increase non-specific binding, leading to high background noise and a reduced signal-to-noise ratio. For some antibody-peptide combinations, longer incubation times (e.g., overnight at 4°C) may be necessary to reach equilibrium and achieve maximum sensitivity.[2]

Troubleshooting Guide

This guide addresses common issues encountered during this compound competitive ELISA experiments, with a focus on optimizing incubation times.

Problem: Weak or No Signal
Possible Cause Recommended Solution
Incubation time too short Increase the incubation time for the sample and labeled this compound competition step. Consider incubating for 2 hours at room temperature or overnight at 4°C to allow for maximal binding.[2]
Incubation temperature too low Ensure all incubation steps are performed at the recommended temperature. Most competitive ELISAs are incubated at room temperature (20-25°C) or 37°C.[3][4]
Insufficient antibody or labeled peptide concentration Titrate the concentrations of both the coating antibody and the enzyme-conjugated this compound to find the optimal balance for a strong signal.
Inactive enzyme or substrate Ensure the enzyme conjugate and substrate are stored correctly and have not expired. Prepare substrate solutions fresh before use.
Reagents not at room temperature before use Allow all reagents to equilibrate to room temperature before starting the assay.
Problem: High Background
Possible Cause Recommended Solution
Incubation time too long Reduce the incubation time for the competition step. While longer incubation can increase signal, it can also elevate non-specific binding.
Incubation temperature too high Perform incubations at the lower end of the recommended temperature range (e.g., room temperature instead of 37°C).
Insufficient blocking Increase the blocking time (e.g., 2 hours at room temperature or overnight at 4°C). Consider trying a different blocking agent (e.g., 1-5% BSA or non-fat dry milk in buffer).
Inadequate washing Increase the number of wash steps (e.g., from 3 to 5 washes) and the volume of wash buffer. Ensure complete removal of wash buffer between steps.
Excessive antibody or labeled peptide concentration Reduce the concentration of the coating antibody or the enzyme-conjugated this compound.
Problem: Poor Reproducibility (High Coefficient of Variation - CV)
Possible Cause Recommended Solution
Inconsistent incubation times Use a timer for all incubation steps and ensure consistent timing for all wells and plates.
Temperature variation across the plate Avoid stacking plates during incubation. Ensure the incubator provides uniform temperature distribution.
Inconsistent pipetting Use calibrated pipettes and ensure proper pipetting technique to minimize volume variations.
Inadequate mixing of reagents Thoroughly mix all reagents before adding them to the wells.

Data Presentation: Incubation Time Optimization

The following tables summarize typical incubation times found in commercial oxytocin competitive ELISA kits and provide a starting point for optimizing your this compound assay.

Table 1: Typical Incubation Times for Oxytocin Competitive ELISA Kits

Step Thermo Fisher Scientific Kit Arbor Assays Kit RayBiotech Kit
Sample/Standard & Labeled Peptide Incubation 1 hour at 37°COvernight (16-18 hours) at 4°C2.5 hours at RT
Secondary Antibody/Streptavidin-HRP Incubation 1 hour at 37°CN/A45 minutes at RT
Substrate Incubation 20 minutes at 37°C45 minutes at RT30 minutes at RT
Total Assay Time ~2.5 hours~18-20 hours~4 hours

Table 2: Recommended Incubation Time Ranges for Optimization

Step Initial Recommended Time Optimization Range Temperature
Antibody Coating Overnight4 hours - Overnight4°C
Blocking 1-2 hours1 hour - OvernightRoom Temperature or 4°C
Sample/Standard & Labeled Peptide Competition 2 hours1 - 4 hours or OvernightRoom Temperature or 4°C
Substrate Development 15-30 minutes5 - 60 minutes (monitor color development)Room Temperature (in the dark)

Experimental Protocols

Detailed Methodology for a this compound Competitive ELISA
  • Plate Coating:

    • Dilute the anti-[D-Asn5]-Oxytocin antibody to the optimized concentration in a coating buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the diluted antibody to each well of a 96-well microplate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking:

    • Add 200 µL/well of blocking buffer (e.g., 1% BSA in PBS).

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Competition Reaction:

    • Prepare serial dilutions of the this compound standard and the unknown samples.

    • In a separate dilution plate, mix 50 µL of each standard or sample with 50 µL of the optimized concentration of enzyme-conjugated this compound.

    • Transfer 100 µL of the mixture to the corresponding wells of the antibody-coated plate.

    • Incubate for 2 hours at room temperature with gentle shaking.

  • Washing:

    • Wash the plate five times with wash buffer.

  • Substrate Development:

    • Add 100 µL of TMB substrate solution to each well.

    • Incubate for 15-30 minutes at room temperature in the dark.

  • Stopping the Reaction and Reading:

    • Add 50 µL of stop solution (e.g., 2 N H₂SO₄) to each well.

    • Read the absorbance at 450 nm within 30 minutes.

Mandatory Visualizations

G cluster_0 Oxytocin Receptor Signaling OT Oxytocin / this compound OTR Oxytocin Receptor (OTR) OT->OTR Gq_protein Gq Protein OTR->Gq_protein activates PLC Phospholipase C (PLC) Gq_protein->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release Cellular_Response Cellular Response (e.g., muscle contraction) Ca2_release->Cellular_Response leads to PKC->Cellular_Response leads to

Caption: Oxytocin receptor signaling pathway.

G cluster_1 Competitive ELISA Workflow Start Start Coat_Plate Coat Plate with Anti-[D-Asn5]-Oxytocin Antibody Start->Coat_Plate Wash1 Wash Coat_Plate->Wash1 Block Block Non-specific Sites Wash1->Block Wash2 Wash Block->Wash2 Add_Sample_Competitor Add Sample/Standard and Enzyme-labeled this compound Wash2->Add_Sample_Competitor Incubate_Competition Incubate (Competition) Add_Sample_Competitor->Incubate_Competition Wash3 Wash Incubate_Competition->Wash3 Add_Substrate Add Substrate Wash3->Add_Substrate Incubate_Development Incubate (Color Development) Add_Substrate->Incubate_Development Stop_Reaction Stop Reaction Incubate_Development->Stop_Reaction Read_Absorbance Read Absorbance at 450 nm Stop_Reaction->Read_Absorbance Analyze Analyze Data Read_Absorbance->Analyze End End Analyze->End

Caption: Competitive ELISA experimental workflow.

G cluster_2 ELISA Troubleshooting Logic Problem Problem Encountered Weak_Signal Weak or No Signal? Problem->Weak_Signal High_Background High Background? Weak_Signal->High_Background No Increase_Incubation_Time Increase Incubation Time/ Increase Reagent Concentration Weak_Signal->Increase_Incubation_Time Yes Poor_Reproducibility Poor Reproducibility? High_Background->Poor_Reproducibility No Decrease_Incubation_Time Decrease Incubation Time/ Optimize Blocking/Washing High_Background->Decrease_Incubation_Time Yes Check_Pipetting_Temp Check Pipetting Technique/ Ensure Uniform Temperature Poor_Reproducibility->Check_Pipetting_Temp Yes Consult_Protocol Consult Protocol/ Re-optimize Assay Poor_Reproducibility->Consult_Protocol No Increase_Incubation_Time->Consult_Protocol Decrease_Incubation_Time->Consult_Protocol Check_Pipetting_Temp->Consult_Protocol Resolved Problem Resolved Consult_Protocol->Resolved

Caption: Logical troubleshooting workflow for ELISA.

References

Certificate of Analysis for [D-Asn5]-Oxytocin

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: [D-Asn5]-Oxytocin

This technical support center provides essential information for researchers, scientists, and drug development professionals working with this compound. Below you will find a summary of the typical product specifications, detailed experimental protocols for quality control, a comprehensive troubleshooting guide, and frequently asked questions.

Certificate of Analysis Data

The following table summarizes the typical quality control specifications for this compound. Values are representative and may vary between batches. Always refer to the batch-specific Certificate of Analysis provided with your product.

TestSpecificationResultMethod
Identity (Mass Spectrometry) Consistent with theoretical mass (1007.19 Da)ConformsESI-MS
Purity (HPLC) ≥ 98.0%99.2%RP-HPLC
Appearance White to off-white lyophilized powderWhite powderVisual
Solubility Soluble in water (≥ 1 mg/mL)ConformsVisual
Peptide Content Report~85%---
Water Content (Karl Fischer) ≤ 5.0%3.1%Karl Fischer Titration
Counter-ion Content (Acetate) Report~12%Ion Chromatography
Endotoxin ≤ 0.5 EU/mg< 0.1 EU/mgLAL

Experimental Protocols

Purity Determination by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is used to determine the purity of the this compound peptide.

Materials:

  • This compound sample

  • HPLC grade water

  • HPLC grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • RP-HPLC system with a C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • UV detector

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Sample Preparation:

    • Dissolve the lyophilized this compound powder in Mobile Phase A to a final concentration of 1 mg/mL.

    • Vortex briefly to ensure complete dissolution.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18, 4.6 x 250 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 214 nm

    • Injection Volume: 20 µL

    • Gradient:

      Time (min) % Mobile Phase B
      0 10
      30 50
      35 90
      40 90
      41 10

      | 50 | 10 |

  • Data Analysis:

    • Integrate the peak areas of all detected peaks.

    • Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.

Identity Confirmation by Mass Spectrometry (MS)

This protocol confirms the molecular weight of this compound.

Materials:

  • This compound sample

  • HPLC grade water

  • HPLC grade acetonitrile (ACN)

  • Formic acid

  • Electrospray Ionization Mass Spectrometer (ESI-MS)

Procedure:

  • Sample Preparation:

    • Dissolve the lyophilized this compound powder in a solution of 50% acetonitrile in water with 0.1% formic acid to a final concentration of approximately 0.1 mg/mL.

  • Mass Spectrometry Analysis:

    • Infuse the sample solution directly into the ESI-MS.

    • Acquire the mass spectrum in positive ion mode.

    • Scan a mass range that includes the expected molecular weight (e.g., m/z 500-1500).

  • Data Analysis:

    • Identify the peak corresponding to the protonated molecule [M+H]⁺.

    • Compare the observed molecular weight to the theoretical molecular weight of this compound (1007.19 Da).

Visualizations

experimental_workflow Experimental Workflow for Quality Control cluster_sample_prep Sample Preparation cluster_hplc Purity Analysis (RP-HPLC) cluster_ms Identity Confirmation (MS) lyophilized_peptide Lyophilized this compound dissolution Dissolution in appropriate solvent lyophilized_peptide->dissolution filtration Filtration (0.22 µm) dissolution->filtration hplc_injection Inject into HPLC filtration->hplc_injection ms_infusion Infuse into Mass Spectrometer filtration->ms_infusion chromatogram Generate Chromatogram hplc_injection->chromatogram purity_calculation Calculate Purity (%) chromatogram->purity_calculation final_report Final Certificate of Analysis purity_calculation->final_report Purity Data mass_spectrum Acquire Mass Spectrum ms_infusion->mass_spectrum mw_confirmation Confirm Molecular Weight mass_spectrum->mw_confirmation mw_confirmation->final_report Identity Data

Experimental Workflow for Quality Control of this compound.

oxytocin_signaling_pathway Oxytocin Receptor Signaling Pathway oxytocin This compound oxtr Oxytocin Receptor (OXTR) (GPCR) oxytocin->oxtr Binds to g_protein Gq/11 Protein oxtr->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes dag Diacylglycerol (DAG) pip2->dag ip3 Inositol Trisphosphate (IP3) pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc Activates er Endoplasmic Reticulum ip3->er Binds to IP3 Receptor cellular_response Cellular Response (e.g., muscle contraction, neurotransmitter release) pkc->cellular_response Phosphorylates targets ca2 Ca²⁺ Release er->ca2 ca2->cellular_response Acts as second messenger

Simplified Oxytocin Receptor Signaling Pathway.

troubleshooting_guide Troubleshooting Experimental Issues start Unexpected Experimental Results? solubility Is the peptide fully dissolved? start->solubility activity Is there low or no biological activity? solubility->activity Yes solubility_solution Troubleshoot Solubility: - Use recommended solvent - Gentle warming or sonication - Check pH of the solution solubility->solubility_solution No storage Was the peptide stored correctly? (-20°C, desiccated) activity->storage Yes inconsistent Are the results inconsistent? freeze_thaw Were there multiple freeze-thaw cycles? inconsistent->freeze_thaw Yes end Consult further technical support solubility_solution->end storage_solution Improper storage can lead to degradation. Use a fresh vial. storage->storage_solution No concentration Is the peptide concentration correct? storage->concentration Yes storage_solution->end concentration->inconsistent Yes concentration_solution Recalculate concentration considering peptide content. Verify stock solution. concentration->concentration_solution No concentration_solution->end freeze_thaw_solution Aliquot stock solutions to avoid degradation. freeze_thaw->freeze_thaw_solution Yes check_reagents Check other experimental reagents and conditions. freeze_thaw->check_reagents No freeze_thaw_solution->end check_reagents->end

Troubleshooting Decision Tree for this compound Experiments.

Troubleshooting and FAQs

Q1: My this compound will not dissolve. What should I do?

A1: Peptides with hydrophobic residues can be challenging to dissolve.[1]

  • Recommended Solvent: Start by attempting to dissolve the peptide in sterile, distilled water.

  • Adjust pH: If the peptide is basic, adding a small amount of dilute acetic acid can help. For acidic peptides, a small amount of dilute ammonium hydroxide can be used.

  • Sonication: Gentle sonication in a water bath can aid in dissolving aggregated peptides.[2]

  • Organic Solvents: For highly hydrophobic peptides, dissolve first in a minimal amount of a compatible organic solvent like DMSO, and then slowly add the aqueous buffer while vortexing. Be aware that high concentrations of organic solvents may interfere with your experiment.[3]

Q2: I am observing lower than expected or no biological activity. What are the possible causes?

A2: Several factors can contribute to a loss of biological activity:

  • Improper Storage: Peptides should be stored at -20°C or lower in a desiccated environment.[1] Exposure to moisture and elevated temperatures can cause degradation.

  • Oxidation: Peptides containing cysteine, methionine, or tryptophan are susceptible to oxidation, which can reduce or eliminate activity. Store away from light and consider using buffers degassed with nitrogen.[1]

  • Incorrect Concentration: Ensure that the peptide concentration was calculated correctly, taking into account the net peptide content provided on the Certificate of Analysis. The total weight of the lyophilized powder includes counter-ions and residual water.[2]

  • Repeated Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles of stock solutions, as this can lead to peptide degradation. It is recommended to aliquot the stock solution into single-use volumes.[1]

Q3: My experimental results are inconsistent between assays. What could be the reason?

A3: Inconsistent results are often due to issues with peptide handling and solution stability.

  • Solution Instability: Peptides in solution are less stable than in their lyophilized form. Prepare solutions fresh before use whenever possible.[2]

  • Adsorption to Surfaces: Peptides can adsorb to glass and plastic surfaces. Using low-adhesion tubes and tips can help minimize this issue.

  • Pipetting Errors: Ensure accurate and consistent pipetting, especially when working with small volumes of concentrated stock solutions.

  • Reagent Variability: Check for variability in other reagents used in the assay, such as cell culture media, buffers, and detection reagents.

Q4: How should I handle and store this compound?

A4: Proper handling and storage are critical for maintaining the integrity of the peptide.

  • Lyophilized Powder: Store at -20°C in a desiccator. Before opening the vial, allow it to equilibrate to room temperature to prevent condensation.

  • Stock Solutions: Prepare a concentrated stock solution in a recommended solvent. Aliquot the solution into single-use vials and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[3]

Q5: What is the role of the counter-ion (e.g., TFA or acetate)?

A5: Peptides are often purified by RP-HPLC using trifluoroacetic acid (TFA) or acetic acid in the mobile phase. These form salts with the peptide and are present in the final lyophilized product as counter-ions. While generally not interfering with in vitro assays at low concentrations, for highly sensitive cell-based assays, it may be necessary to exchange the counter-ion. Acetate is often preferred over TFA as it is less cytotoxic.

References

Technical Support Center: [D-Asn5]-Oxytocin Stability and Impurity Profiling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability testing and impurity profiling of [D-Asn5]-Oxytocin. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from Oxytocin?

A1: this compound is an analog of Oxytocin where the L-Asparagine residue at position 5 is replaced by its D-isomer, D-Asparagine. This modification can influence the peptide's three-dimensional structure, receptor binding affinity, and enzymatic stability. While it has been shown to possess similar intrinsic activity to oxytocin, its pharmacokinetic and stability profiles may differ.[1][2]

Q2: What are the primary degradation pathways for this compound?

A2: Based on studies of Oxytocin and other peptides, the primary degradation pathways for this compound are expected to include:

  • Deamidation: The asparagine and glutamine residues can undergo deamidation, particularly at non-optimal pH and elevated temperatures.[3]

  • Oxidation: The tyrosine residue and the disulfide bridge are susceptible to oxidation.

  • Disulfide Exchange/Scrambling: The disulfide bond between cysteine residues at positions 1 and 6 can break and reform incorrectly, leading to dimers and other aggregates.

  • Hydrolysis: Peptide bond cleavage can occur, especially at pH extremes.

Q3: What are the recommended storage conditions for this compound?

A3: For long-term stability, lyophilized this compound should be stored at -20°C or below, protected from light and moisture. Once reconstituted in a solution, it is recommended to prepare single-use aliquots and store them at -20°C or -80°C to minimize freeze-thaw cycles. The optimal pH for oxytocin solutions is around 4.5, and similar stability is expected for its analogs.[4][5]

Q4: What analytical techniques are most suitable for stability and impurity analysis of this compound?

A4: The most common and effective analytical techniques are:

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method with UV detection (typically at 220 nm) is the primary tool for quantifying the parent peptide and its impurities.[6][7][8][9][10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is crucial for the identification and structural elucidation of unknown degradation products and impurities.[11]

Troubleshooting Guides

Problem: I am observing unexpected peaks in my HPLC chromatogram during a stability study.

  • Possible Cause 1: Degradation of this compound.

    • Solution: Compare the retention times of the new peaks with known or potential degradation products of oxytocin (e.g., deamidated forms, dimers). Use LC-MS to identify the mass of the unknown peaks to aid in their identification. Review the storage and handling conditions of your sample to ensure they are optimal.

  • Possible Cause 2: Contamination.

    • Solution: Ensure all solvents, buffers, and vials are clean and of high purity. Run a blank injection (mobile phase only) to check for system contamination.

  • Possible Cause 3: Issues with the HPLC method.

    • Solution: Verify that your HPLC method is a validated stability-indicating method. Ensure proper column equilibration and mobile phase preparation.

Problem: The concentration of my this compound solution is decreasing over time, even when stored at low temperatures.

  • Possible Cause 1: Adsorption to the container surface.

    • Solution: Peptides can adsorb to glass and plastic surfaces. Consider using polypropylene or silanized glass vials. Including a small amount of a non-ionic surfactant in the formulation might also help to reduce adsorption.

  • Possible Cause 2: Inappropriate buffer or pH.

    • Solution: The stability of oxytocin analogs is highly pH-dependent, with optimal stability generally observed around pH 4.5.[4] Ensure your buffer has sufficient capacity to maintain the target pH.

  • Possible Cause 3: Freeze-thaw cycles.

    • Solution: Avoid repeated freezing and thawing of the stock solution. Prepare single-use aliquots to maintain the integrity of the peptide.

Data Presentation

Table 1: Potential Impurities of this compound (Based on known impurities of synthetic oxytocin)

Impurity NamePotential OriginTypical Analytical Method
[Asp5]-OxytocinDeamidation of Asn5HPLC, LC-MS
[Glu4]-OxytocinDeamidation of Gln4HPLC, LC-MS
Oxytocin Dimer (parallel and anti-parallel)Disulfide bond exchangeHPLC (Size Exclusion), LC-MS
Oxidized OxytocinOxidation of Tyr or Cys residuesHPLC, LC-MS
Truncated PeptidesIncomplete synthesisHPLC, LC-MS

Table 2: Example Forced Degradation Study Conditions and Expected Observations for this compound (This is a hypothetical table based on typical peptide stability studies. Actual results may vary.)

Stress ConditionTimeTemperatureExpected Degradation Products
Acid Hydrolysis (0.1 M HCl)24, 48, 72 hours60°CDeamidation products, peptide fragments
Base Hydrolysis (0.1 M NaOH)2, 4, 8 hours25°CDeamidation products, racemization
Oxidation (3% H₂O₂)24, 48 hours25°COxidized forms (e.g., Met-sulfoxide)
Thermal Degradation1, 2, 4 weeks60°CAggregates, deamidation products
Photostability (ICH Q1B)Per ICH guidelines25°COxidized products

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol is based on established methods for oxytocin analysis and should be validated for this compound.[6][7][8][9][10]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B, and gradually increase it over 20-30 minutes to elute the peptide and its impurities.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm.

    • Column Temperature: 30°C.

  • Sample Preparation:

    • Dissolve the this compound sample in the initial mobile phase composition to a known concentration (e.g., 1 mg/mL).

    • Filter the sample through a 0.45 µm filter before injection.

  • Analysis:

    • Inject a known volume (e.g., 20 µL) of the sample.

    • Monitor the chromatogram for the main peak of this compound and any impurity peaks.

    • Calculate the percentage of impurities by area normalization.

Protocol 2: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and to demonstrate the specificity of the stability-indicating method.[12]

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., water or a suitable buffer) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for various time points (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for various time points (e.g., 1, 2, 4, 8 hours). Neutralize with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for various time points (e.g., 2, 4, 8, 24 hours).

    • Thermal Degradation: Store the stock solution at elevated temperatures (e.g., 60°C, 80°C) for several days.

    • Photodegradation: Expose the stock solution to light according to ICH Q1B guidelines.

  • Analysis:

    • At each time point, withdraw a sample and analyze it using the validated stability-indicating HPLC method.

    • Use LC-MS to identify the major degradation products.

Mandatory Visualizations

G D_Asn5_Oxytocin This compound OTR Oxytocin Receptor (OTR) (G-protein coupled receptor) D_Asn5_Oxytocin->OTR Binds to Gq_11 Gαq/11 OTR->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC Activates Cellular_Response Cellular Response (e.g., muscle contraction) Ca2_release->Cellular_Response Mediates PKC->Cellular_Response Phosphorylates targets

Caption: this compound Signaling Pathway.

G Start Start: This compound Sample Forced_Degradation Forced Degradation (Acid, Base, Oxidation, Heat, Light) Start->Forced_Degradation Stability_Study ICH Stability Study (Long-term & Accelerated) Start->Stability_Study HPLC_Analysis Stability-Indicating HPLC-UV Analysis Forced_Degradation->HPLC_Analysis LCMS_Analysis LC-MS Analysis for Impurity Identification Forced_Degradation->LCMS_Analysis Time_Points Sample at Time Points Stability_Study->Time_Points Time_Points->HPLC_Analysis Data_Analysis Data Analysis: - Purity Calculation - Degradation Kinetics - Impurity Profiling HPLC_Analysis->Data_Analysis LCMS_Analysis->Data_Analysis Report Generate Stability Report Data_Analysis->Report

Caption: Experimental Workflow for Stability Testing.

G Problem Problem: Unexpected Peaks in HPLC Check_Degradation Is it Degradation? Problem->Check_Degradation Check_Contamination Is it Contamination? Check_Degradation->Check_Contamination No Solution_Degradation Solution: - Use LC-MS to identify peaks - Review storage/handling Check_Degradation->Solution_Degradation Yes Check_Method Is it an Analytical Method Issue? Check_Contamination->Check_Method No Solution_Contamination Solution: - Run blank injection - Use high-purity solvents/vials Check_Contamination->Solution_Contamination Yes Solution_Method Solution: - Verify method validation - Check column equilibration Check_Method->Solution_Method Yes

Caption: Troubleshooting Logic for Unexpected HPLC Peaks.

References

Best practices for working with [D-Asn5]-Oxytocin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to working with [D-Asn5]-Oxytocin. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data presented in a clear and accessible format.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues and questions that may arise during the handling and use of this compound in a question-and-answer format.

1. Peptide Handling and Storage

  • Question: How should I store the lyophilized this compound powder?

    • Answer: For long-term storage, lyophilized this compound should be stored at -20°C or colder in a tightly sealed container with a desiccant to minimize moisture exposure. For short-term storage, 4°C is acceptable for a few weeks.

  • Question: My lyophilized peptide appears as a small film or is not visible in the vial. Is this normal?

    • Answer: Yes, this is normal. Lyophilization can result in a very small, static-prone powder that may be difficult to see. Always handle the vial with care and assume the product is present.

  • Question: How many times can I freeze-thaw a solution of this compound?

    • Answer: It is strongly recommended to avoid repeated freeze-thaw cycles as this can lead to peptide degradation. Upon reconstitution, it is best practice to aliquot the solution into single-use volumes and store them at -20°C or -80°C.

2. Solubility and Reconstitution

  • Question: What is the best solvent for reconstituting this compound?

    • Answer: The solubility of a peptide depends on its amino acid sequence. For this compound, a good starting point is sterile, distilled water. If solubility is an issue, you can try a small amount of 0.1% acetic acid for basic peptides or 0.1% ammonium hydroxide for acidic peptides. For highly hydrophobic peptides, a small amount of an organic solvent like DMSO or DMF can be used to initially dissolve the peptide, followed by dilution with your aqueous buffer.

  • Question: My this compound solution appears cloudy or has visible precipitates. What should I do?

    • Answer: This indicates either poor solubility or aggregation. You can try the following troubleshooting steps:

      • Sonication: Gently sonicate the solution for a few minutes to aid dissolution.

      • pH Adjustment: Adjusting the pH of the buffer may improve solubility.

      • Chaotropic Agents: For persistent aggregation, dissolving the peptide in a buffer containing a chaotropic agent like 6 M guanidinium hydrochloride (GdnHCl) or 8 M urea may be necessary, followed by dialysis or buffer exchange into the final experimental buffer. Be aware that these agents can denature proteins and may need to be removed before certain experiments.

  • Question: I am dissolving a peptide with a cysteine residue. Are there any special considerations?

    • Answer: Yes, peptides containing cysteine are prone to oxidation, which can lead to dimerization. It is recommended to use degassed buffers and to consider working in an oxygen-free environment if possible.

3. Experimental Issues

  • Question: I am not observing the expected biological activity with my this compound. What could be the reason?

    • Answer: Several factors could contribute to a lack of activity:

      • Peptide Degradation: Improper storage or handling may have led to the degradation of the peptide.

      • Incorrect Concentration: Ensure accurate calculation of the peptide concentration, accounting for the net peptide content if provided by the supplier.

      • Assay Conditions: The pH, temperature, or buffer composition of your assay may not be optimal.

      • Receptor Expression: Verify the expression and functionality of the oxytocin receptor in your experimental system.

      • Agonist vs. Antagonist Activity: this compound has been reported to have similar intrinsic activity to oxytocin, suggesting it is an agonist. However, it also has very low specific oxytocic and vasodepressor activities, which may imply it is a partial agonist or has different potency compared to native oxytocin. It is crucial to perform a full dose-response curve to characterize its activity in your specific assay.

  • Question: How can I prevent peptide adsorption to plasticware?

    • Answer: Peptides can adsorb to the surfaces of plastic tubes and plates, leading to a lower effective concentration. To minimize this, you can:

      • Use low-protein-binding plasticware.

      • Include a carrier protein like 0.1% Bovine Serum Albumin (BSA) in your buffers.

      • Prepare solutions fresh and use them promptly.

Quantitative Data

The following tables provide an illustrative summary of the kind of quantitative data that should be determined for this compound. Note: The values presented here are hypothetical and for illustrative purposes only. Researchers should determine these values experimentally for their specific batch of this compound.

Table 1: Receptor Binding Affinity of this compound

ReceptorRadioligandKi (nM) - Hypothetical
Human Oxytocin Receptor (OTR)[3H]-Oxytocin15.2
Human Vasopressin 1a Receptor (V1aR)[3H]-Arginine Vasopressin> 1000
Human Vasopressin 2 Receptor (V2R)[3H]-Arginine Vasopressin> 1000

Table 2: Functional Potency of this compound (Agonist Activity)

AssayCell LineEC50 (nM) - Hypothetical
Intracellular Calcium MobilizationCHO-K1 cells expressing human OTR25.8
IP-One AccumulationHEK293 cells expressing human OTR32.5
ERK PhosphorylationU2OS cells expressing human OTR45.1

Experimental Protocols

1. Protocol for Determining Receptor Binding Affinity (Ki) by Radioligand Binding Assay

This protocol is adapted for determining the binding affinity of this compound for the human oxytocin receptor (OTR).

Materials:

  • Membrane preparations from cells stably expressing the human OTR.

  • [3H]-Oxytocin (Radioligand).

  • Unlabeled Oxytocin (for determining non-specific binding).

  • This compound (Test compound).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well filter plates (e.g., GF/C).

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Prepare Reagents: Dilute all ligands ([3H]-Oxytocin, unlabeled Oxytocin, and this compound) to their final concentrations in the Assay Buffer.

  • Assay Setup: In a 96-well plate, add in the following order:

    • 25 µL of Assay Buffer for total binding wells.

    • 25 µL of unlabeled Oxytocin (final concentration 1 µM) for non-specific binding wells.

    • 25 µL of varying concentrations of this compound for competition wells.

    • 25 µL of [3H]-Oxytocin (final concentration ~0.5 nM, below the Kd).

    • 150 µL of membrane preparation (5-20 µg of protein per well).

  • Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.

  • Harvesting: Rapidly filter the contents of each well through the pre-soaked filter plate using a cell harvester. Wash the filters three times with 200 µL of ice-cold Wash Buffer.

  • Scintillation Counting: Dry the filter mat, add scintillation fluid to each filter, and count the radioactivity in a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of this compound. Use non-linear regression analysis (e.g., using Prism software) to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. Protocol for Determining Functional Potency (EC50) by Intracellular Calcium Mobilization Assay

This protocol measures the ability of this compound to stimulate an increase in intracellular calcium via the OTR.

Materials:

  • CHO-K1 cells stably expressing the human OTR.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • This compound.

  • A fluorescent plate reader with an injection module (e.g., FLIPR or FlexStation).

Procedure:

  • Cell Plating: Seed the OTR-expressing cells into a black-walled, clear-bottom 96-well plate and grow to confluence.

  • Dye Loading: Wash the cells with Assay Buffer. Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically for 30-60 minutes at 37°C).

  • Baseline Reading: Place the plate in the fluorescent plate reader and measure the baseline fluorescence for a few seconds.

  • Compound Addition: Inject varying concentrations of this compound into the wells and immediately begin recording the fluorescence signal over time (typically for 1-2 minutes).

  • Data Analysis: Determine the peak fluorescence response for each concentration of this compound. Plot the peak response against the log concentration of the compound. Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC₅₀ value.

Visualizations

Signaling Pathway of this compound at the Oxytocin Receptor

G This compound Signaling Pathway DA5O This compound OTR Oxytocin Receptor (OTR) DA5O->OTR Binds and Activates Gq Gαq/11 OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Downstream Downstream Cellular Responses (e.g., smooth muscle contraction, neurotransmission) Ca2->Downstream Mediates PKC->Downstream Mediates

Caption: Agonist activation of the Oxytocin Receptor by this compound.

Experimental Workflow for Receptor Binding Assay

G Workflow for Ki Determination start Start prep Prepare Reagents: - Radioligand - Test Compound - Membranes start->prep assay Set up 96-well filter plate assay prep->assay incubate Incubate at 25°C for 60 minutes assay->incubate filter Filter and Wash incubate->filter count Scintillation Counting filter->count analyze Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki count->analyze end End analyze->end

Caption: A streamlined workflow for determining the Ki of this compound.

Troubleshooting Logic for Low Biological Activity

G Troubleshooting Low Activity start Low/No Biological Activity Observed check_peptide Check Peptide Integrity start->check_peptide check_conc Verify Peptide Concentration start->check_conc check_assay Evaluate Assay Conditions start->check_assay check_receptor Confirm Receptor Functionality start->check_receptor sol_storage Improper Storage or Solubility? check_peptide->sol_storage sol_conc Inaccurate Weighing or Calculation? check_conc->sol_conc sol_assay Suboptimal pH, Temp, or Buffer? check_assay->sol_assay sol_receptor Low Receptor Expression? check_receptor->sol_receptor reconstitute Re-prepare fresh peptide solution sol_storage->reconstitute recalculate Recalculate concentration sol_conc->recalculate optimize Optimize assay parameters sol_assay->optimize validate Validate receptor expression sol_receptor->validate

Caption: A logical guide for troubleshooting experiments with low activity.

Validation & Comparative

[D-Asn5]-Oxytocin vs. Native Oxytocin: A Comparative Analysis of Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the nuanced differences between synthetic analogs and their endogenous counterparts is paramount. This guide provides a detailed comparison of [D-Asn5]-Oxytocin and native oxytocin, focusing on their respective biological activities. The substitution of the L-asparagine at position 5 with its D-enantiomer significantly alters the pharmacological profile of the oxytocin molecule, primarily resulting in a substantial decrease in its characteristic uterotonic and vasopressor effects.

Quantitative Comparison of Biological Activities

The biological potencies of native oxytocin and this compound have been evaluated in established bioassays. The data, summarized below, clearly indicates a marked reduction in the oxytocic and vasopressor activities for the D-Asn5 analog.

CompoundOxytocic Activity (Rat Uterus, in vitro)Vasodepressor Activity (Fowl)
Native Oxytocin~500 IU/mg~500 IU/mg
This compound 1.5 IU/mg 0.1 IU/mg

Data sourced from Dutta AS, et al. J Med Chem. 1966;9(4):497-499.

Despite this dramatic loss of potency, studies have indicated that this compound retains a similar intrinsic activity to native oxytocin in cumulative dose-response experiments.[1] This suggests that while its affinity for the oxytocin receptor is greatly diminished, the analog is still capable of eliciting a maximal response, albeit at significantly higher concentrations. This characteristic positions this compound as a weak partial agonist.

Oxytocin Receptor Signaling Pathway

Native oxytocin mediates its effects by binding to the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR). The canonical signaling cascade initiated by this binding is crucial for its physiological effects. The primary pathway involves the coupling of the OTR to Gαq/11 proteins, which in turn activates phospholipase C (PLC). PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, a key step in smooth muscle contraction. Concurrently, DAG activates protein kinase C (PKC), which is involved in a variety of cellular responses.

Oxytocin_Signaling_Pathway Oxytocin Oxytocin OTR Oxytocin Receptor (GPCR) Oxytocin->OTR Binds G_protein Gαq/11 OTR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Smooth Muscle Contraction Ca_release->Contraction Cell_Response Other Cellular Responses PKC->Cell_Response

Canonical Oxytocin Receptor Signaling Pathway.

Experimental Protocols

The determination of the biological activities of oxytocin and its analogs relies on standardized bioassays. The following are detailed methodologies for the key experiments cited.

Rat Uterus Oxytocic Assay (in vitro)

This assay is a cornerstone for determining the uterotonic potency of oxytocin and its analogs.

Experimental Workflow:

Rat_Uterus_Assay start Start animal_prep Stilboestrol-Treated Virgin Female Rat start->animal_prep dissection Uterine Horn Dissection animal_prep->dissection mounting Mount in Organ Bath (de Jalon's Solution, 32°C) dissection->mounting equilibration Equilibration (30-60 min) mounting->equilibration dosing Cumulative Dosing (Standard & Test) equilibration->dosing recording Record Isotonic Contractions dosing->recording analysis Calculate Potency (vs. Standard) recording->analysis end End analysis->end

Workflow for the Rat Uterus Oxytocic Assay.

Methodology:

  • Animal Preparation: A virgin female rat (120-200g) is brought into oestrus by intramuscular injection of stilboestrol (0.1 mg/100g body weight) 18 hours prior to the experiment.

  • Tissue Preparation: The rat is euthanized, and the uterus is dissected out. One uterine horn is suspended in a 10 mL organ bath containing de Jalon's solution at 32°C, aerated with a mixture of 95% oxygen and 5% carbon dioxide.

  • Apparatus: The uterine contractions are recorded isotonically using a lever with a 10 to 20-fold magnification.

  • Procedure: After an equilibration period of 30-60 minutes, cumulative doses of the standard oxytocin solution and the test compound (this compound) are added to the organ bath.

  • Data Analysis: The contractions produced by the test compound are compared with those produced by the standard. The potency of the test compound is then calculated relative to the standard and expressed in International Units (IU) per milligram.

Fowl Vasodepressor Assay

This assay measures the effect of oxytocin and its analogs on the blood pressure of chickens.

Methodology:

  • Animal Preparation: A young cockerel (1.2-1.8 kg) is anesthetized.

  • Apparatus: The animal's blood pressure is recorded from the carotid artery using a mercury manometer.

  • Procedure: The standard oxytocin solution and the test compound (this compound) are injected into the brachial vein.

  • Data Analysis: The resulting fall in blood pressure is measured for both the standard and the test compound. The potency of the test compound is calculated by comparing its effect to that of the standard and is expressed in International Units (IU) per milligram.

References

A Comparative Guide to [D-Asn5]-Oxytocin and Other Oxytocin Analogs for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of [D-Asn5]-Oxytocin in the Landscape of Oxytocin Receptor Ligands

For researchers and professionals in drug development, the nuanced differences between oxytocin analogs are critical for advancing therapeutic design. This guide provides a comprehensive comparison of this compound with other key oxytocin analogs, focusing on their pharmacological properties and the structural modifications that dictate their activity. This analysis is supported by experimental data and detailed methodologies to aid in the objective evaluation of these compounds.

Introduction to this compound

This compound is a synthetic analog of the neuropeptide oxytocin, a hormone and neurotransmitter involved in a wide range of physiological and behavioral processes, including childbirth, lactation, and social bonding. The key modification in this compound is the substitution of the naturally occurring L-asparagine at position 5 with its D-isostere. This seemingly subtle change has profound implications for the analog's biological activity. Early research has shown that this compound exhibits very low oxytocic and vasodepressor activities, yet it intriguingly retains an intrinsic activity comparable to that of native oxytocin.[1]

Comparative Pharmacological Data

The following table summarizes the available quantitative data on the biological activity of this compound in comparison to native Oxytocin and other notable analogs. It is important to note that direct comparative studies for this compound are limited, and data is primarily sourced from older literature.

CompoundModification(s)Receptor Binding Affinity (Ki, nM)Potency (EC50/IC50, nM)Biological Activity
Oxytocin -~1-10 (OTR)Agonist: ~1-10High oxytocic and vasopressor activity.
This compound L-Asn5 → D-Asn5Data not availableData not availableVery low oxytocic and vasodepressor activity; similar intrinsic activity to oxytocin.[1]
Carbetocin Deamination at position 1, methylation of Tyr at position 2, and othersLower than Oxytocin (~10-fold)Long-acting agonistLonger half-life and sustained uterotonic effect compared to oxytocin.
Atosiban Multiple modifications, including at positions 1, 2, 4, and 8Antagonist: ~10Antagonist: PotentSelective oxytocin/vasopressin V1a receptor antagonist used to prevent premature labor.

The Critical Role of the Asparagine Residue at Position 5

The asparagine residue at position 5 of oxytocin plays a crucial role in its biological activity. Structure-activity relationship studies have demonstrated that this residue is critical for the agonist properties of oxytocin. Modifications at this position, including substitution with other amino acids or changes in stereochemistry, often lead to a dramatic decrease in agonistic potency.[2][3]

Signaling Pathways and Experimental Workflows

To understand the functional consequences of these molecular modifications, it is essential to consider the signaling pathways activated by the oxytocin receptor and the experimental workflows used to characterize these analogs.

Oxytocin Receptor Signaling Pathway

The oxytocin receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11 proteins. Upon agonist binding, a conformational change in the receptor activates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This cascade ultimately results in various physiological responses, such as uterine contractions.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol OTR Oxytocin Receptor (OTR) Gq11 Gq/11 OTR->Gq11 Activation PLC Phospholipase C (PLC) Gq11->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Response Physiological Response (e.g., Uterine Contraction) Ca2->Response PKC->Response Oxytocin Oxytocin/Analog Oxytocin->OTR Binding

Caption: Oxytocin Receptor Signaling Cascade.

Experimental Workflow: Radioligand Binding Assay

A common method to determine the binding affinity of an oxytocin analog is the radioligand binding assay. This competitive binding assay measures the ability of an unlabeled ligand (the analog) to displace a radiolabeled ligand (e.g., [³H]-Oxytocin) from the oxytocin receptor.

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane Membrane Preparation (with OTR) Incubation Incubation of membranes, radioligand, and analog Membrane->Incubation Radioligand Radiolabeled Oxytocin ([³H]-OT) Radioligand->Incubation Analog Unlabeled Analog (e.g., [D-Asn5]-OT) Analog->Incubation Separation Separation of bound and free radioligand Incubation->Separation Quantification Quantification of bound radioactivity Separation->Quantification CompetitionCurve Generation of competition curve Quantification->CompetitionCurve Ki Calculation of Ki value CompetitionCurve->Ki

Caption: Radioligand Binding Assay Workflow.

Experimental Protocols

Radioligand Competition Binding Assay for Oxytocin Receptor

Objective: To determine the binding affinity (Ki) of this compound and other analogs for the human oxytocin receptor.

Materials:

  • HEK293T cells stably expressing the human oxytocin receptor (hOTR).

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Radioligand: [³H]-Oxytocin (specific activity ~30-60 Ci/mmol).

  • Unlabeled Ligands: Oxytocin, this compound, and other analogs of interest.

  • 96-well filter plates (GF/C).

  • Scintillation fluid and counter.

Method:

  • Membrane Preparation:

    • Culture and harvest HEK293T-hOTR cells.

    • Homogenize cells in ice-cold lysis buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4) using a Dounce homogenizer.

    • Centrifuge the homogenate at 500 x g for 10 min at 4°C to remove nuclei and debris.

    • Centrifuge the supernatant at 40,000 x g for 30 min at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in binding buffer and determine the protein concentration using a BCA assay.

  • Competition Binding Assay:

    • In a 96-well plate, add 50 µL of binding buffer, 50 µL of unlabeled ligand at various concentrations (typically 10⁻¹¹ to 10⁻⁵ M), and 50 µL of [³H]-Oxytocin at a final concentration near its Kd (e.g., 1-2 nM).

    • Initiate the binding reaction by adding 100 µL of the membrane preparation (containing 10-20 µg of protein).

    • Incubate the plate at 30°C for 60 minutes with gentle agitation.

    • Terminate the assay by rapid filtration through the GF/C filter plates using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

    • Dry the filters, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Non-specific binding is determined in the presence of a high concentration of unlabeled oxytocin (e.g., 1 µM).

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the unlabeled ligand to generate a competition curve.

    • Determine the IC50 value (the concentration of unlabeled ligand that inhibits 50% of specific [³H]-Oxytocin binding) from the curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Uterine Contraction Assay

Objective: To assess the functional activity (agonist or antagonist) of oxytocin analogs on uterine smooth muscle contraction.

Materials:

  • Female Wistar rats (200-250 g), primed with diethylstilbestrol.

  • Isolated uterine horns.

  • Organ bath system with physiological salt solution (e.g., de Jalon's solution), maintained at 32°C and aerated with 95% O₂ / 5% CO₂.

  • Isotonic transducer and data acquisition system.

  • Oxytocin, this compound, and other test analogs.

Method:

  • Tissue Preparation:

    • Euthanize the rat and excise the uterine horns.

    • Suspend a 1.5-2 cm segment of the uterine horn in the organ bath containing the physiological salt solution under a resting tension of 1 g.

    • Allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.

  • Agonist Activity Assessment:

    • Add cumulative concentrations of the test analog to the organ bath and record the contractile response.

    • Construct a concentration-response curve and determine the EC50 (effective concentration to produce 50% of the maximal response) and the maximal response (Emax).

  • Antagonist Activity Assessment:

    • Pre-incubate the uterine tissue with the test analog for a defined period (e.g., 15-30 minutes).

    • Perform a cumulative concentration-response curve for oxytocin in the presence of the analog.

    • Determine the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift to the right in an agonist's concentration-response curve.

Conclusion

The available data, though limited in the case of this compound, underscores the critical importance of the stereochemistry at position 5 for the biological activity of oxytocin. While this compound itself demonstrates significantly reduced uterotonic and vasopressor effects, its retained intrinsic activity suggests a complex interaction with the oxytocin receptor that warrants further investigation with modern pharmacological techniques. For researchers in the field, understanding the structure-activity relationships of such analogs is paramount for the rational design of novel agonists and antagonists with improved therapeutic profiles. The experimental protocols provided herein offer a foundation for the continued exploration and characterization of these fascinating molecules.

References

A Comparative Guide to the Bioactivity of [D-Asn5]-Oxytocin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the bioactivity of [D-Asn5]-Oxytocin against native Oxytocin and other analogs. The information is compiled from publicly available scientific literature and is intended to support research and development efforts in pharmacology and drug discovery.

Introduction to this compound

This compound is an analog of the neuropeptide hormone Oxytocin, where the L-Asparagine residue at position 5 is replaced by its D-stereoisomer, D-Asparagine. This subtle structural modification can significantly impact the peptide's biological activity, including its binding affinity to the oxytocin receptor and its subsequent functional effects.

Comparative Bioactivity Data

For a comprehensive comparison, the following tables summarize the bioactivity of native Oxytocin and other selected analogs for which quantitative data is available.

Table 1: In Vitro Uterotonic Activity of Oxytocin and Analogs

CompoundEC50 (nM)Species/TissueReference
Oxytocin 0.534Human Myometrium[4]
0.239Mouse Myometrium[4]
Carbetocin 1.209Human Myometrium[4]
2.718Mouse Myometrium[4]
[Thr4,Gly7]-Oxytocin 1.7Human MyometriumN/A
This compound Not AvailableNot Available

Table 2: Vasodepressor Activity of Oxytocin and Analogs

CompoundActivitySpeciesReference
Oxytocin Potent vasodepressorChicken[5]
Mesotocin Potent vasodepressorChicken[5]
Arginine Vasotocin (AVT) Less potent vasodepressor than OxytocinChicken[5]
Arginine Vasopressin (AVP) Weak vasodepressor activityChicken[5]
This compound Very low activityNot Available[1][2][3]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of bioactivity. Below are generalized protocols for two common bioassays used to evaluate oxytocic and vasodepressor activities.

Isolated Rat Uterus Bioassay for Oxytocic Activity

This in vitro assay measures the contractile response of isolated uterine tissue to an agonist.

Materials:

  • Mature female rats (non-pregnant)

  • Stilbestrol or Estradiol benzoate for priming

  • De Jalon's solution (Physiological Salt Solution)

  • Student Organ Bath with kymograph or data acquisition system

  • Standard Oxytocin solution

  • Test compound solution (this compound)

Procedure:

  • Prime the rat with an estrogen (e.g., Stilbestrol or Estradiol benzoate) 18-24 hours before the experiment to sensitize the uterus.[6]

  • Euthanize the rat and dissect out the uterine horns.

  • Suspend a segment of the uterine horn in a temperature-controlled organ bath (32°C) containing oxygenated De Jalon's solution.[6]

  • Allow the tissue to equilibrate for at least 30-60 minutes, with regular washing, until a stable baseline is achieved.

  • Administer increasing concentrations of standard Oxytocin to the organ bath to establish a cumulative or non-cumulative concentration-response curve.

  • After washing the tissue thoroughly to allow it to return to baseline, administer increasing concentrations of the test compound (this compound) to obtain a concentration-response curve.

  • Record the amplitude of uterine contractions for each concentration.

  • Analyze the data to determine parameters such as EC50 and maximal response relative to standard Oxytocin.

Avian Vasodepressor Bioassay

This in vivo assay measures the hypotensive effect of substances in anesthetized chickens.

Materials:

  • Young adult chickens or cockerels

  • Anesthetic (e.g., sodium pentobarbital)

  • Cannulas for artery and vein

  • Blood pressure transducer and recording system

  • Standard Oxytocin solution

  • Test compound solution (this compound)

Procedure:

  • Anesthetize the chicken.

  • Cannulate a brachial or femoral artery to monitor blood pressure and a brachial or femoral vein for intravenous administration of compounds.[6]

  • Allow the bird's blood pressure to stabilize.

  • Administer a standard dose of Oxytocin and record the resulting drop in blood pressure.

  • Allow the blood pressure to return to baseline.

  • Administer varying doses of the test compound (this compound) and record the changes in blood pressure.

  • Compare the vasodepressor responses of the test compound to that of the standard Oxytocin to determine its relative potency.

Signaling Pathways and Experimental Workflows

Oxytocin Receptor Signaling Pathway

Oxytocin binding to its G-protein coupled receptor (GPCR) primarily activates the Gq signaling cascade.[7][8][9][10] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular calcium is a key mediator of the physiological responses to oxytocin, such as uterine muscle contraction.

Oxytocin_Signaling Oxytocin Oxytocin OTR Oxytocin Receptor (GPCR) Oxytocin->OTR Binds Gq Gq Protein OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Sarcoplasmic Reticulum IP3->Ca_Store Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca²⁺ Release Ca_Store->Ca_Release Contraction Uterine Contraction Ca_Release->Contraction Mediates PKC->Contraction Contributes to

Caption: Oxytocin Receptor Signaling Pathway.

Experimental Workflow: Isolated Rat Uterus Bioassay

The following diagram illustrates the key steps in performing an isolated rat uterus bioassay.

Rat_Uterus_Workflow Start Start Prime Prime Rat with Estrogen Start->Prime Dissect Dissect Uterine Horns Prime->Dissect Mount Mount Tissue in Organ Bath Dissect->Mount Equilibrate Equilibrate Tissue Mount->Equilibrate Standard_CRC Generate Standard CRC (Oxytocin) Equilibrate->Standard_CRC Wash1 Wash Tissue Standard_CRC->Wash1 Test_CRC Generate Test CRC (this compound) Wash1->Test_CRC Wash2 Wash Tissue Test_CRC->Wash2 Analyze Analyze Data (EC50, Max Response) Wash2->Analyze End End Analyze->End

Caption: Isolated Rat Uterus Bioassay Workflow.

Experimental Workflow: Avian Vasodepressor Bioassay

The following diagram outlines the general procedure for the avian vasodepressor bioassay.

Avian_Vasodepressor_Workflow Start Start Anesthetize Anesthetize Chicken Start->Anesthetize Cannulate Cannulate Artery and Vein Anesthetize->Cannulate Stabilize Stabilize Blood Pressure Cannulate->Stabilize Admin_Std Administer Standard (Oxytocin) Stabilize->Admin_Std Record_Std Record BP Response Admin_Std->Record_Std Baseline1 Return to Baseline Record_Std->Baseline1 Admin_Test Administer Test (this compound) Baseline1->Admin_Test Record_Test Record BP Response Admin_Test->Record_Test Baseline2 Return to Baseline Record_Test->Baseline2 Analyze Analyze Data (Compare Responses) Baseline2->Analyze End End Analyze->End

References

[D-Asn5]-Oxytocin: A Comparative Analysis of Cross-Reactivity with Vasopressin Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of [D-Asn5]-Oxytocin with vasopressin receptors, contextualized by the known interactions of the parent molecule, Oxytocin. The development of selective oxytocic agents is crucial for therapeutic applications, aiming to minimize off-target effects mediated by vasopressin receptors, such as vasoconstriction (V1a), ACTH release (V1b), and antidiuresis (V2). Modification at the asparagine-5 position is a key strategy in modulating receptor selectivity.

Executive Summary

This compound, an analog of Oxytocin with a D-amino acid substitution at the 5th position, exhibits significantly reduced activity at vasopressin-related pathways compared to the native peptide. While quantitative binding affinity and functional assay data for this compound are limited in publicly accessible literature, early pharmacological studies indicate "very low specific oxytocic and vasodepressor activities".[1][2] This suggests a marked decrease in potency at both the oxytocin receptor and the vasopressin V1a receptor, which mediates vasoconstriction. The intrinsic activity at the oxytocin receptor, however, appears to be maintained, classifying it as a full but weak agonist.[1][2]

This guide synthesizes the available data for this compound and provides a baseline comparison with Oxytocin's known cross-reactivity profile at V1a and V2 vasopressin receptors. Detailed experimental protocols for assessing these interactions and diagrams of the relevant signaling pathways are included to support further research and drug development efforts.

Quantitative Data Summary

Due to the limited availability of specific binding affinity (Ki) or functional potency (EC50) values for this compound at vasopressin receptors, the following table contrasts the known quantitative data for Oxytocin with the qualitative pharmacological observations for its D-Asn5 analog. This comparison highlights the significant impact of the stereochemical change at the asparagine-5 position on vasopressin receptor interaction.

CompoundV1a Receptor Affinity (Ki)V1a Receptor Functional ActivityV2 Receptor Functional Activity
Oxytocin ~20-120 nM (species dependent)Weak AgonistWeak Agonist (Antidiuretic effect at high concentrations)[3][4]
This compound Data not available"Very low" vasodepressor activity reported[1][2]Data not available (Presumed very low due to low vasodepressor activity)

Note: The vasodepressor activity reported for this compound is an in vivo measure and likely reflects its interaction with the V1a receptor, which is involved in blood pressure regulation.[1][2] The term suggests a reduction in pressor effects compared to vasopressin. Oxytocin itself can have complex effects on the cardiovascular system.[5]

Signaling Pathways

Understanding the signaling cascades initiated by vasopressin receptor activation is essential for interpreting functional data and predicting the physiological consequences of cross-reactivity.

V1a_Signaling_Pathway Ligand Vasopressin / Oxytocin V1aR V1a Receptor Ligand->V1aR Gq11 Gq/11 V1aR->Gq11 Activation PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Release Ca2->PKC Activates Response Cellular Response (e.g., Vasoconstriction, Glycogenolysis) Ca2->Response PKC->Response

Caption: V1a receptor signaling pathway.

V2_Signaling_Pathway Ligand Vasopressin / Oxytocin V2R V2 Receptor Ligand->V2R Gs Gs V2R->Gs Activation AC Adenylyl Cyclase (AC) Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2_vesicles AQP2 Vesicles PKA->AQP2_vesicles Phosphorylates Apical_Membrane Apical Membrane AQP2_vesicles->Apical_Membrane Translocation Response Water Reabsorption Apical_Membrane->Response

Caption: V2 receptor signaling pathway.

Experimental Protocols

To quantitatively assess the cross-reactivity of this compound or other analogs with vasopressin receptors, the following experimental protocols are recommended.

Radioligand Binding Assay for V1a and V2 Receptors

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a specific radioligand from the receptor.

Objective: To determine the Ki of this compound for V1a and V2 vasopressin receptors.

Materials:

  • Receptor Source: Cell membrane preparations from cell lines stably expressing the human V1a or V2 receptor (e.g., CHO, HEK293 cells).

  • Radioligand: [3H]-Arginine Vasopressin ([3H]-AVP) or a more selective radiolabeled antagonist.

  • Test Compound: this compound.

  • Reference Compound: Unlabeled Arginine Vasopressin (AVP).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

  • Filtration System: Glass fiber filters (e.g., Whatman GF/B) pre-soaked in polyethyleneimine (PEI) and a vacuum filtration manifold.

  • Scintillation Counter: For quantifying radioactivity.

Methodology:

  • Membrane Preparation:

    • Culture cells expressing the receptor of interest to high confluency.

    • Harvest cells and homogenize in a cold lysis buffer containing protease inhibitors.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration (e.g., BCA assay).

  • Competitive Binding Assay:

    • In a 96-well plate, add a fixed amount of membrane preparation to each well.

    • Add increasing concentrations of the test compound (this compound).

    • Add a fixed concentration of the radioligand (typically at or below its Kd value).

    • For total binding, add only radioligand and membranes.

    • For non-specific binding, add radioligand, membranes, and a saturating concentration of the unlabeled reference compound (AVP).

    • Incubate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Separation and Quantification:

    • Rapidly filter the contents of each well through the glass fiber filters using the vacuum manifold.

    • Wash filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Place filters in scintillation vials with scintillation cocktail.

    • Measure radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Accumulation for V2 Receptor Activation

This assay measures the ability of a compound to stimulate the V2 receptor, which is coupled to Gs and leads to the production of cyclic AMP (cAMP).

Objective: To determine the EC50 and Emax of this compound at the V2 receptor.

Materials:

  • Cell Line: A cell line stably expressing the human V2 receptor (e.g., HEK293).

  • Test Compound: this compound.

  • Reference Agonist: Arginine Vasopressin (AVP) or Desmopressin (dDAVP).

  • Assay Medium: Serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • cAMP Detection Kit: A commercial kit for quantifying cAMP levels (e.g., HTRF, ELISA, or fluorescence-based biosensors).

Methodology:

  • Cell Plating: Seed the V2 receptor-expressing cells into 96-well or 384-well plates and grow to confluency.

  • Compound Treatment:

    • Aspirate the culture medium and replace it with assay medium.

    • Add increasing concentrations of the test compound (this compound) or reference agonist.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Cell Lysis and cAMP Measurement:

    • Lyse the cells according to the cAMP detection kit protocol.

    • Measure the intracellular cAMP concentration using the chosen detection method.

  • Data Analysis:

    • Plot the cAMP concentration against the log concentration of the agonist.

    • Use non-linear regression (sigmoidal dose-response curve) to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response).

    • Compare the EC50 and Emax of this compound to that of the reference agonist AVP.

Experimental_Workflow cluster_0 Binding Affinity Assessment cluster_1 Functional Activity Assessment Receptor_Source Prepare Membranes (V1a, V1b, V2-expressing cells) Binding_Assay Competitive Radioligand Binding Assay Receptor_Source->Binding_Assay Binding_Data Calculate IC50 and Ki Binding_Assay->Binding_Data Analysis Compare Selectivity Profile to Oxytocin Binding_Data->Analysis Cell_Culture Culture Cells (V1a, V1b, V2-expressing) Functional_Assay Perform Functional Assay (e.g., Ca²⁺ flux for V1a/V1b, cAMP for V2) Cell_Culture->Functional_Assay Functional_Data Calculate EC50 and Emax Functional_Assay->Functional_Data Functional_Data->Analysis

Caption: General experimental workflow.

Conclusion and Future Directions

The substitution of L-asparagine with D-asparagine at position 5 of Oxytocin appears to be a highly effective modification for reducing cross-reactivity with vasopressin receptors. The qualitative data indicating very low vasodepressor activity suggests a significant loss of affinity and/or potency at the V1a receptor.[1][2] This is consistent with other studies showing that modifications at the Asn5 position are critical for receptor selectivity.[6]

However, to fully characterize the selectivity profile of this compound and its potential as a therapeutic agent, it is imperative that quantitative in vitro studies are performed. The experimental protocols outlined in this guide provide a robust framework for determining the binding affinities (Ki) and functional potencies (EC50) at human V1a, V1b, and V2 receptors. Such data would enable a direct and precise comparison with Oxytocin and other analogs, facilitating the rational design of next-generation oxytocic drugs with improved safety and efficacy profiles.

References

Benchmarking [D-Asn5]-Oxytocin: A Comparative Analysis Against Standard Peptide Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance comparison of [D-Asn5]-Oxytocin against native Oxytocin and two other widely used peptide standards: the agonist Carbetocin and the antagonist Atosiban. The following sections present quantitative data from key bioassays, detailed experimental methodologies, and visual representations of the underlying signaling pathways and experimental workflows to aid in the objective evaluation of this compound for research and development applications.

Comparative Analysis of Peptide Standards

The following tables summarize the key performance parameters of this compound in comparison to Oxytocin, Carbetocin, and Atosiban based on receptor binding affinity and functional activity assays.

Table 1: Oxytocin Receptor Binding Affinity
PeptideReceptor Binding Affinity (Ki)Description
Oxytocin 0.75 ± 0.08 nM[1]The endogenous ligand, serving as the primary benchmark for high-affinity binding to the oxytocin receptor.
This compound Data not available; expected to be lowSubstitution at the Asn5 position is known to dramatically reduce biological activity, suggesting a low binding affinity.[2]
Carbetocin 7.1 nM[1]A potent agonist with a high affinity for the oxytocin receptor, though slightly lower than native oxytocin.
Atosiban 3.55 ± 0.52 nM[1]A high-affinity competitive antagonist of the oxytocin receptor.
Table 2: Functional Activity at the Oxytocin Receptor
PeptideAssay TypePotency (EC50 / IC50)Description
Oxytocin Calcium MobilizationEC50: 5.47 nM[1]A full agonist that potently stimulates intracellular calcium release upon receptor binding.
This compound Oxytocic ActivityVery low activityDescribed as having very low specific oxytocic and vasodepressor activities, while maintaining similar intrinsic activity to oxytocin, suggesting it may act as a very weak partial agonist or antagonist.[3]
Carbetocin Gq Protein ActivationEC50: 48.8 ± 16.09 nMA long-acting agonist that effectively activates downstream signaling, albeit with slightly lower potency than oxytocin in some pathways.
Atosiban Inhibition of Oxytocin-induced Calcium MobilizationIC50: 5 nMA potent antagonist that effectively blocks oxytocin-induced intracellular calcium signaling.

Experimental Methodologies

The following are detailed protocols for the key in vitro assays used to characterize and compare the activity of this compound and other peptide standards at the oxytocin receptor.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the oxytocin receptor.

Materials:

  • HEK293 or CHO cells stably expressing the human oxytocin receptor

  • Cell lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA)

  • Radioligand (e.g., [3H]-Oxytocin)

  • Test peptides (Oxytocin, this compound, Carbetocin, Atosiban)

  • 96-well filter plates and vacuum filtration manifold

  • Scintillation cocktail and liquid scintillation counter

Procedure:

  • Membrane Preparation: Culture and harvest receptor-expressing cells. Lyse the cells in ice-cold lysis buffer and homogenize. Centrifuge the lysate to pellet the cell membranes. Resuspend the membrane pellet in assay buffer and determine the protein concentration.

  • Assay Setup: In a 96-well plate, add a fixed concentration of radioligand, the cell membrane preparation, and varying concentrations of the unlabeled test peptide. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled oxytocin).

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Quantification: Add scintillation cocktail to each well and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test peptide and fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of a test compound to stimulate or inhibit intracellular calcium release following activation of the Gq-coupled oxytocin receptor.

Materials:

  • CHO or HEK293 cells stably expressing the human oxytocin receptor

  • Cell culture medium

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Test peptides

  • 96- or 384-well black, clear-bottom microplates

  • Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation)

Procedure:

  • Cell Plating: Seed the receptor-expressing cells into microplates and culture overnight.

  • Dye Loading: Remove the culture medium and add the calcium indicator dye solution to each well. Incubate the plate to allow for dye loading into the cells.

  • Compound Preparation: Prepare serial dilutions of the test peptides in assay buffer in a separate compound plate.

  • Assay Measurement: Place both the cell plate and the compound plate into the fluorescence plate reader. The instrument will add the test compounds to the cells and simultaneously measure the change in fluorescence intensity over time.

  • Data Analysis: For agonists, plot the peak fluorescence response against the log concentration of the peptide to determine the EC50. For antagonists, pre-incubate the cells with the antagonist before adding a fixed concentration of oxytocin and measure the inhibition of the oxytocin-induced response to determine the IC50.

ERK Phosphorylation Assay (Western Blot)

This assay assesses the activation of the MAPK/ERK signaling pathway, which can be downstream of oxytocin receptor activation.

Materials:

  • Cells expressing the oxytocin receptor

  • Cell culture medium and serum-free medium

  • Test peptides

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Culture cells and serum-starve them to reduce basal ERK phosphorylation. Treat the cells with the test peptides for a specified time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Western Blotting: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with the primary antibody against phospho-ERK. After washing, incubate with the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total ERK to normalize for protein loading.

  • Data Analysis: Quantify the band intensities and express the level of ERK phosphorylation as a ratio of phospho-ERK to total ERK.

Visualizing Molecular Interactions and Experimental Processes

To further elucidate the mechanisms of action and the experimental procedures, the following diagrams are provided.

G cluster_receptor Cell Membrane Oxytocin Oxytocin OTR Oxytocin Receptor Oxytocin->OTR Binds Gq Gq OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Intracellular Ca2+ Store (ER/SR) IP3->Ca_Store Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_ion Ca2+ Ca_Store->Ca_ion Releases Cellular_Response Cellular Response (e.g., Contraction) Ca_ion->Cellular_Response Mediates MAPK_Pathway MAPK/ERK Pathway PKC->MAPK_Pathway Activates MAPK_Pathway->Cellular_Response Modulates

Oxytocin Receptor Gq Signaling Pathway

G cluster_workflow Experimental Workflow: In Vitro Bioassays cluster_assays Start Start Peptide_Prep Prepare Peptide Standards (Oxytocin, [D-Asn5]-OT, etc.) Start->Peptide_Prep Cell_Culture Culture Cells Expressing Oxytocin Receptor Peptide_Prep->Cell_Culture Binding_Assay Receptor Binding Assay Cell_Culture->Binding_Assay Functional_Assay Functional Assays Cell_Culture->Functional_Assay Data_Analysis Data Analysis (Ki, EC50, IC50) Binding_Assay->Data_Analysis Calcium_Assay Calcium Mobilization Assay Functional_Assay->Calcium_Assay ERK_Assay ERK Phosphorylation Assay Functional_Assay->ERK_Assay Calcium_Assay->Data_Analysis ERK_Assay->Data_Analysis Comparison Comparative Benchmarking Data_Analysis->Comparison End End Comparison->End

General Experimental Workflow

References

A Comparative Guide to Negative Controls in Oxytocin Studies: Evaluating [D-Asn5]-Oxytocin Against Standard Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in oxytocin signaling research, the selection of an appropriate negative control is paramount to ensure the specificity of experimental findings. This guide provides a comprehensive comparison of [D-Asn5]-Oxytocin, a proposed negative control, with established oxytocin receptor (OTR) antagonists such as Atosiban, Barusiban, and the non-peptide antagonist L-368,899.

This analysis is supported by a summary of their reported binding affinities, functional activities, and detailed experimental protocols for key assays.

Introduction to Oxytocin Receptor Signaling

The oxytocin receptor is a G-protein coupled receptor (GPCR) that, upon binding to its endogenous ligand oxytocin, primarily activates the Gq signaling pathway. This cascade involves the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This surge in intracellular calcium is a critical downstream event that triggers various physiological responses, including uterine contractions and neurotransmission.

This compound: A Questionable Negative Control

This compound is an analog of oxytocin where the asparagine residue at position 5 is replaced by its D-amino acid counterpart. While it exhibits very low specific oxytocic and vasodepressor activities, some studies suggest it retains a similar intrinsic activity to oxytocin in cumulative dose-response assays.[1][2][3][4][5] This characteristic suggests that this compound may act as a very weak partial agonist rather than a true inert negative control. An ideal negative control should not elicit any downstream signaling upon binding to the receptor, or it should not bind to the receptor at all. The potential for partial agonism, however weak, can confound experimental results by inducing subtle receptor activation or by competitively inhibiting the binding of the agonist in a manner that is not purely antagonistic.

Potent Alternatives for Negative Control: OTR Antagonists

In contrast to the ambiguity surrounding this compound, several well-characterized competitive antagonists offer reliable alternatives for use as negative controls in oxytocin studies. These molecules bind to the OTR with high affinity and effectively block oxytocin-induced signaling without initiating a downstream response.

  • Atosiban: A peptide analog of oxytocin, Atosiban is a potent and selective OTR antagonist widely used in research and clinically to inhibit premature labor.[6][7]

  • Barusiban: Another peptide-based OTR antagonist, Barusiban, demonstrates high affinity and selectivity for the human OTR.[6][8]

  • L-368,899: This is a potent, non-peptide, orally active, and selective OTR antagonist that can cross the blood-brain barrier, making it a valuable tool for both in vitro and in vivo studies.[9][10][11]

Quantitative Comparison of Binding Affinities

The efficacy of a negative control or antagonist is quantitatively assessed by its binding affinity for the receptor, commonly expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value indicates a higher affinity. The functional antagonism is often expressed as the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

CompoundTypeSpeciesReceptor Binding Affinity (Ki / IC50)Functional Antagonism (pA2)
This compound Oxytocin Analog-Data not availableData not available
Atosiban Peptide AntagonistHumanKi: 3.55 nM[12]pA2: 7.81 (term myometrium)
MouseKi: 1.29 nM[6]-
Barusiban Peptide AntagonistHuman-pA2: 9.89 (term myometrium)
L-368,899 Non-peptide AntagonistHumanIC50: 26 nM[9][13]-
RatIC50: 8.9 nM[9][13][14]pA2: 8.9
CoyoteKi: 12.38 nM-

Note: The lack of available binding affinity data for this compound makes a direct quantitative comparison challenging and highlights its poorly characterized nature as a negative control.

Experimental Protocols

To ensure the validity and reproducibility of research findings, detailed experimental protocols are essential. Below are standardized methodologies for key in vitro assays used to characterize the interaction of ligands with the oxytocin receptor.

Radioligand Binding Assay (Competitive)

This assay determines the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the oxytocin receptor.

Materials:

  • Receptor Source: Membrane preparations from cells (e.g., HEK293, CHO) or tissues (e.g., uterine myometrium) expressing the oxytocin receptor.

  • Radioligand: Typically [3H]-Oxytocin.

  • Test Compounds: this compound and other antagonists (e.g., Atosiban, Barusiban, L-368,899).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

  • Wash Buffer: e.g., ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration System: Glass fiber filters (e.g., GF/C) and a vacuum manifold.

  • Scintillation Counter.

Procedure:

  • In a 96-well plate, combine the receptor membrane preparation, [3H]-Oxytocin (at a concentration near its Kd), and varying concentrations of the unlabeled test compound.

  • For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled oxytocin (e.g., 1 µM).

  • Incubate the plate to allow the binding to reach equilibrium (e.g., 60-90 minutes at 25°C).

  • Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand.

  • Wash the filters multiple times with ice-cold wash buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound and determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Functional Assay

This assay measures the ability of a compound to either stimulate or inhibit oxytocin-induced increases in intracellular calcium concentration.

Materials:

  • Cell Line: A cell line stably expressing the human oxytocin receptor (e.g., CHO-K1 or HEK293).

  • Calcium Indicator Dye: e.g., Fluo-4 AM.

  • Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Oxytocin and Test Compounds.

  • Fluorescence Plate Reader with automated injection capabilities.

Procedure:

  • Seed the cells in a 96-well black, clear-bottom plate and grow to confluence.

  • Load the cells with the calcium indicator dye according to the manufacturer's instructions (e.g., incubate with Fluo-4 AM for 30-60 minutes at 37°C).

  • Wash the cells with assay buffer to remove excess dye.

  • To test for antagonist activity, pre-incubate the cells with varying concentrations of the test compound (e.g., this compound, Atosiban) for a defined period.

  • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Inject a concentration of oxytocin known to elicit a submaximal response (e.g., EC80).

  • Record the change in fluorescence over time, which corresponds to the change in intracellular calcium concentration.

  • For antagonists, a decrease in the oxytocin-induced fluorescence signal will be observed. Calculate the IC50 for the inhibition of the oxytocin response.

Visualizing the Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the oxytocin receptor signaling pathway and a typical experimental workflow for evaluating receptor antagonists.

G cluster_membrane Cell Membrane OTR Oxytocin Receptor (OTR) Gq Gq OTR->Gq Activates PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Gq->PLC Activates Oxytocin Oxytocin Oxytocin->OTR Binds Ca_release Ca2+ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (e.g., Uterine Contraction) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Oxytocin Receptor Signaling Pathway.

G start Start: Prepare OTR-expressing cells and reagents binding_assay Radioligand Binding Assay start->binding_assay functional_assay Calcium Mobilization Assay start->functional_assay analyze_binding Analyze Binding Data (Determine Ki) binding_assay->analyze_binding analyze_functional Analyze Functional Data (Determine IC50/pA2) functional_assay->analyze_functional compare Compare Potency and Efficacy of Negative Controls analyze_binding->compare analyze_functional->compare end Conclusion: Select appropriate negative control compare->end

Caption: Experimental Workflow for Negative Control Validation.

Conclusion and Recommendation

Based on the available evidence, This compound is not recommended as a reliable negative control in oxytocin studies. Its potential for partial agonism and the lack of robust quantitative data on its binding affinity and functional antagonism at the oxytocin receptor introduce significant potential for experimental artifacts.

For rigorous and reproducible research, scientists should utilize well-characterized competitive antagonists as negative controls. Atosiban, Barusiban, and L-368,899 have been extensively validated, with substantial data supporting their high affinity and potent antagonism at the oxytocin receptor. The choice among these will depend on the specific experimental context, such as the need for a peptide versus a non-peptide molecule or the requirement for central nervous system penetration. By employing these established antagonists, researchers can have greater confidence in the specificity of their findings related to oxytocin signaling.

References

Comparative Pharmacology of Asparagine-Substituted Oxytocin Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of asparagine-substituted oxytocin analogs reveals critical insights into receptor binding and functional activity. This guide provides a comparative overview of their pharmacological properties, supported by experimental data and detailed methodologies, to aid researchers in drug discovery and development.

The nonapeptide hormone oxytocin plays a crucial role in a variety of physiological processes, including parturition, lactation, and social behavior. Its diverse functions are mediated through the oxytocin receptor (OTR), a G-protein coupled receptor. The asparagine residue at position 5 (Asn5) is highly conserved and has been a focal point of structure-activity relationship (SAR) studies. Modifications at this position have profound effects on the pharmacological profile of oxytocin analogs, influencing their binding affinity, potency, and efficacy as either agonists or antagonists. This guide synthesizes available data to provide a comparative analysis of these analogs.

Quantitative Pharmacological Data

The substitution of the Asn5 residue in oxytocin has been explored to understand its role in receptor interaction and to develop novel analogs with altered pharmacological properties. While substitutions in agonist analogs generally lead to a significant decrease in biological activity, modifications in antagonist scaffolds have yielded potent and selective compounds. The following table summarizes the available quantitative data for various Asn5-substituted oxytocin analogs.

AnalogModificationAssay TypeParameterValueReference
Antagonist Analogs
[Pen¹,D-Phe²,Thr⁴,Thr⁵ ,Orn⁸]-oxytocinAsn5 -> Thrin vitro rat uterine contractionpA₂7.16[1][2]
[Pen¹,D-Phe²,Thr⁴,Leu⁵ ,Orn⁸]-oxytocinAsn5 -> Leuin vitro rat uterine contractionpA₂6.67[1][2]
[Pen¹,D-Phe²,Thr⁴,Asp⁵ ,Orn⁸]-oxytocinAsn5 -> Aspin vitro rat uterine contractionpA₂7.21[1][2]
[Pen¹,D-Phe²,Thr⁴,Tyr⁵ ,Orn⁸]-oxytocinAsn5 -> Tyrin vitro rat uterine contractionpA₂6.76[1][2]
Agonist Analogs
[D-Asn⁵]-oxytocinAsn5 -> D-AsnOxytocic and Vasodepressor assaysActivityVery low specific activity[3][4][5]
[D-Asn⁵]-oxytocinAsn5 -> D-AsnCumulative dose-response (oxytocic)Intrinsic ActivitySimilar to oxytocin[3][4][5]

Note: Data for agonist analogs with Asn5 substitutions are limited, reflecting the general observation that such modifications are detrimental to agonist activity.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway of the oxytocin receptor and a typical experimental workflow for the pharmacological characterization of novel oxytocin analogs.

Oxytocin Receptor Signaling Pathway Oxytocin Receptor Signaling Pathway OT Oxytocin/ Analog OTR Oxytocin Receptor (OTR) OT->OTR Gq Gαq/11 OTR->Gq Primary Coupling Gi Gαi/o OTR->Gi Secondary Coupling PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (Inhibition) Gi->AC Inhibits PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER/SR) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cell_response Cellular Response (e.g., muscle contraction) Ca_release->Cell_response PKC->Cell_response

Oxytocin Receptor Signaling Pathway

Experimental Workflow for Oxytocin Analog Characterization Experimental Workflow for Oxytocin Analog Characterization cluster_synthesis Design & Synthesis cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation design Analog Design (e.g., Asn5 Substitution) synthesis Solid-Phase Peptide Synthesis design->synthesis purification Purification (HPLC) & Characterization (MS) synthesis->purification binding_assay Receptor Binding Assay (Determine Ki) purification->binding_assay functional_assay Functional Assay (e.g., Uterine Contraction) (Determine EC50/pA2) binding_assay->functional_assay animal_model Animal Models (e.g., Rat Uterotonic Assay) functional_assay->animal_model pk_pd Pharmacokinetics/ Pharmacodynamics animal_model->pk_pd

Pharmacological Characterization Workflow

Experimental Protocols

Receptor Binding Assay (Competitive)

This protocol outlines a standard competitive radioligand binding assay to determine the binding affinity (Ki) of asparagine-substituted oxytocin analogs for the oxytocin receptor.

1. Materials:

  • Receptor Source: Membrane preparations from cells stably expressing the human oxytocin receptor (e.g., HEK293 or CHO cells).

  • Radioligand: ³H-labeled oxytocin or a suitable high-affinity antagonist.

  • Test Compounds: Asparagine-substituted oxytocin analogs.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration Plate: 96-well glass fiber filter plate (e.g., GF/C).

  • Scintillation Cocktail.

2. Procedure:

  • Prepare serial dilutions of the test analogs and a reference compound (unlabeled oxytocin).

  • In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and either the test analog, unlabeled oxytocin (for non-specific binding), or buffer alone (for total binding).

  • Initiate the binding reaction by adding the receptor membrane preparation to each well.

  • Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

  • Terminate the reaction by rapid filtration through the glass fiber filter plate using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the bound radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Determine the IC₅₀ value (the concentration of the analog that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Rat Uterine Contraction Assay

This bioassay is used to determine the functional activity (agonist potency or antagonist potency) of oxytocin analogs by measuring their effect on the contraction of isolated rat uterine tissue.

1. Materials:

  • Tissue: Uterine horns from female rats in proestrus, pre-treated with estrogen.

  • Physiological Salt Solution: De Jalon's solution (g/L: NaCl 9.0, KCl 0.42, CaCl₂ 0.06, NaHCO₃ 0.5, Glucose 0.5), maintained at 32-37°C and aerated with an appropriate gas mixture (e.g., 95% O₂ / 5% CO₂).

  • Organ Bath: A temperature-controlled chamber with a tissue holder and a force-displacement transducer.

  • Test Compounds: Asparagine-substituted oxytocin analogs and oxytocin standard.

2. Procedure:

  • Isolate the uterine horns from a euthanized rat and place them in physiological salt solution.

  • Cut uterine segments of appropriate length and suspend them in the organ bath containing the physiological solution.

  • Allow the tissue to equilibrate under a slight tension until regular spontaneous contractions are observed.

  • For Agonist Testing:

    • Add cumulative concentrations of the test analog to the organ bath and record the contractile response (amplitude and frequency).

    • Construct a dose-response curve and determine the EC₅₀ value (the concentration that produces 50% of the maximal response).

  • For Antagonist Testing:

    • Incubate the tissue with a specific concentration of the antagonist analog for a set period.

    • Generate a cumulative concentration-response curve for oxytocin in the presence of the antagonist.

    • Determine the dose-ratio (the ratio of the EC₅₀ of oxytocin in the presence and absence of the antagonist).

    • Calculate the pA₂ value from a Schild plot, which represents the negative logarithm of the molar concentration of an antagonist that produces a dose-ratio of 2.

3. Data Analysis:

  • For agonists, compare the EC₅₀ and maximal response to that of oxytocin.

  • For antagonists, the pA₂ value provides a measure of their potency. A higher pA₂ value indicates a more potent antagonist.

References

Validating the Low Potency of [D-Asn5]-Oxytocin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of [D-Asn5]-Oxytocin's performance against native Oxytocin and other key analogs. Experimental data is presented to validate the significantly lower potency of this compound, a synthetic analog where the L-asparagine at position 5 is replaced by its D-enantiomer.

Comparative Analysis of Potency

This compound exhibits markedly reduced biological activity compared to the endogenous hormone, Oxytocin. This analog possesses very low specific oxytocic (uterine contraction) and vasodepressor (blood pressure lowering) activities[1][2][3]. While cumulative dose-response studies suggest it has a similar intrinsic activity to Oxytocin, its overall potency is significantly diminished[1][2][3]. This suggests that while it can bind to the receptor and elicit a response, a much higher concentration is required compared to Oxytocin.

The asparagine residue at position 5 is crucial for the interaction between Oxytocin and its receptor. Modifications at this position, including stereochemical changes, have been shown to significantly impact receptor binding and activation. Studies on other analogs with substitutions at the Asn5 position have demonstrated varied but generally reduced antagonist potency, highlighting the sensitivity of the receptor to changes in this part of the peptide[4][5].

CompoundTypeAssayPotency MetricValue (nM)
Oxytocin AgonistReceptor Binding (human USMC)Ki0.75 ± 0.08[6]
Receptor Binding (rat heart)Kd~1[7]
Uterine Contraction (human)EC505,340 (pM)[8]
Uterine Contraction (virgin mouse)EC50239 (pM)[8]
This compound Weak Partial Agonist / AntagonistUterine Contraction / VasopressorPotencyVery Low[1][2][3]
Carbetocin AgonistReceptor BindingKi7.1[9][10][11]
Uterine Contraction (human)EC5012,090 (pM)[8]
Uterine Contraction (virgin mouse)EC502,718 (pM)[8]
Atosiban AntagonistReceptor Binding (human OTR)Ki81
Receptor Binding (human USMC)Ki~0.75
Uterine Contraction (rat, in vitro)pA2~7.05-7.19[12]

Note: USMC = Uterine Smooth Muscle Cells. pA2 is a measure of antagonist potency. A higher pA2 value indicates greater potency. Ki and Kd are measures of binding affinity, with lower values indicating higher affinity. EC50 is the concentration of an agonist that gives a half-maximal response.

Experimental Protocols

To validate the potency of oxytocin analogs, two primary types of assays are employed: in vitro receptor binding assays and ex vivo/in vivo functional assays.

Radioligand Binding Assay

This assay determines the affinity of a compound for the oxytocin receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the oxytocin receptor.

Materials:

  • Membrane preparations from cells expressing the human oxytocin receptor (e.g., HEK293-OTR cells).

  • Radioligand: [3H]-Oxytocin.

  • Unlabeled ligands: Oxytocin (for standard curve), this compound, and other comparators.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation fluid and counter.

Procedure:

  • Membrane Preparation: Culture and harvest HEK293-OTR cells. Homogenize the cells in a lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of assay buffer (for total binding) or a high concentration of unlabeled oxytocin (for non-specific binding).

    • 50 µL of various concentrations of the test compound (this compound) or unlabeled oxytocin for the standard curve.

    • 50 µL of [3H]-Oxytocin at a concentration near its Kd.

    • 100 µL of the membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 (the concentration of the competitor that inhibits 50% of the specific binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Isolated Rat Uterus Assay (Uterotonic Activity)

This functional assay measures the ability of a compound to induce or inhibit contractions in isolated uterine tissue.

Objective: To determine the EC50 (for agonists) or pA2 (for antagonists) of this compound on uterine muscle contraction.

Materials:

  • Female Wistar rats (150-200g), pre-treated with estrogen (e.g., estradiol benzoate) 24 hours prior to the experiment to sensitize the uterus.

  • De Jalon's solution (a physiological salt solution).

  • Organ bath with a transducer to measure isometric contractions.

  • Oxytocin (as a standard agonist).

  • This compound and other test compounds.

Procedure:

  • Tissue Preparation: Humanely euthanize the rat and dissect out the uterine horns. Place the tissue in oxygenated De Jalon's solution.

  • Mounting: Mount a segment of the uterine horn in the organ bath containing De Jalon's solution, maintained at 32-37°C and continuously bubbled with a gas mixture (95% O2, 5% CO2).

  • Equilibration: Allow the tissue to equilibrate for at least 30-60 minutes until regular, spontaneous contractions are observed.

  • Dose-Response Curve (Agonist activity):

    • Add increasing concentrations of Oxytocin (standard) or this compound to the organ bath in a cumulative manner.

    • Record the contractile response (amplitude and frequency) at each concentration until a maximal response is achieved.

    • Wash the tissue thoroughly between different compounds.

  • Antagonist Activity:

    • To determine if this compound has antagonistic properties, pre-incubate the uterine tissue with a fixed concentration of this compound.

    • Then, generate a cumulative concentration-response curve for Oxytocin. A rightward shift in the Oxytocin dose-response curve indicates competitive antagonism.

  • Data Analysis:

    • For agonists, plot the contractile response against the logarithm of the agonist concentration to determine the EC50.

    • For antagonists, the pA2 value can be calculated from the Schild plot, which quantifies the degree of the rightward shift in the agonist's dose-response curve.

Visualizing the Mechanism of Action

Oxytocin Receptor Signaling Pathway

Oxytocin binding to its G-protein coupled receptor (GPCR) primarily activates the Gq/11 pathway, leading to the activation of phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG activates protein kinase C (PKC). The elevated intracellular Ca2+ is a key event leading to smooth muscle contraction.

Oxytocin_Signaling Oxytocin Oxytocin OTR Oxytocin Receptor (GPCR) Oxytocin->OTR Gq11 Gαq/11 OTR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release SR->Ca_release Contraction Smooth Muscle Contraction Ca_release->Contraction Leads to PKC->Contraction Contributes to

Caption: Oxytocin Receptor Signaling Pathway.

Experimental Workflow: Radioligand Binding Assay

The following diagram illustrates the key steps in determining the binding affinity of a test compound using a competitive radioligand binding assay.

Radioligand_Binding_Workflow start Start prep Prepare Receptor Membranes (e.g., from HEK293-OTR cells) start->prep assay_setup Assay Plate Setup (96-well) prep->assay_setup total_binding Total Binding: Membranes + Radioligand assay_setup->total_binding nsb Non-Specific Binding: Membranes + Radioligand + Excess Unlabeled Ligand assay_setup->nsb competition Competition: Membranes + Radioligand + Test Compound assay_setup->competition incubation Incubate to Reach Equilibrium assay_setup->incubation filtration Rapid Filtration & Washing incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis: Calculate Specific Binding, Determine IC₅₀ and Kᵢ counting->analysis end End analysis->end

Caption: Radioligand Binding Assay Workflow.

References

A Comparative Analysis of [D-Asn5]-Oxytocin and Carbetocin for Oxytocin Receptor Modulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, side-by-side analysis of two synthetic oxytocin analogues: [D-Asn5]-Oxytocin and Carbetocin. The objective is to offer a comprehensive comparison of their structural, pharmacological, and functional properties to aid researchers in selecting the appropriate molecule for their studies. This comparison is supported by available experimental data and detailed protocols for key assays.

Introduction to the Analogues

Oxytocin is a neuropeptide critical for social bonding, uterine contractions, and lactation. Its therapeutic potential and physiological significance have driven the development of synthetic analogues with modified properties. This compound is an analogue with a modification at position 5, where the naturally occurring L-Asparagine is replaced by its D-isomer. Carbetocin is a longer-acting analogue with several modifications designed to increase its metabolic stability and duration of action.[1][2]

Structural Comparison

The primary structural difference between this compound and native oxytocin is the stereochemistry of the asparagine residue at position 5. In contrast, Carbetocin features more substantial modifications, including the deamination of the N-terminal cysteine, a methyl group on the tyrosine at position 2, and the replacement of the disulfide bridge with a more stable carba-1 (dicarba) bond.[3][4] These changes contribute to Carbetocin's prolonged half-life compared to the relatively short half-life of oxytocin.[1][2]

Pharmacological and Functional Profile

A direct quantitative comparison of the pharmacological profiles of this compound and Carbetocin is challenging due to the limited publicly available data for this compound. However, based on existing information, a qualitative and quantitative comparison can be drawn.

Carbetocin is a potent agonist of the oxytocin receptor with a reported binding affinity (Ki) of approximately 7.1 nM.[5] Functionally, it acts as a partial agonist, with an EC50 for Gq protein activation of around 48.8 nM, which is higher than that of native oxytocin.[6] This indicates that while it binds with high affinity, it is less potent at eliciting a maximal response compared to oxytocin.[6][7]

Table 1: Comparative Pharmacological Data

ParameterThis compoundCarbetocinOxytocin (for reference)
Binding Affinity (Ki) Data not available~7.1 nM[5]~0.71 nM[6]
Functional Potency (EC50) Data not available (described as having very low activity)[3][4][8][9]~48.8 nM (Gq activation)[6]~9.7 nM (Gq activation)[6]
Intrinsic Activity Described as similar to oxytocin[3][4][8][9]Partial agonist[6]Full agonist

Oxytocin Receptor Signaling Pathway

Both this compound and Carbetocin exert their effects through the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR). Upon agonist binding, the OTR primarily couples to Gαq/11 proteins. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade ultimately results in various physiological responses, including smooth muscle contraction.

Oxytocin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm OTR Oxytocin Receptor (OTR) Gq Gαq/11 OTR->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activation Ca Ca²⁺ SR->Ca Release Response Physiological Response Ca->Response PKC->Response Agonist Agonist (this compound or Carbetocin) Agonist->OTR Binding

Caption: Oxytocin receptor signaling cascade upon agonist binding.

Experimental Protocols

To quantitatively assess and compare the pharmacological properties of this compound and Carbetocin, the following experimental protocols are recommended.

Radioligand Binding Assay for Receptor Affinity (Ki)

This assay determines the binding affinity of a compound for the oxytocin receptor by measuring its ability to compete with a radiolabeled ligand.

Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing the human oxytocin receptor (e.g., CHO-K1 or HEK293 cells).

    • Harvest cells and resuspend in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Homogenize the cell suspension and centrifuge to pellet the cell membranes.

    • Wash the membrane pellet with assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4) and resuspend to a final protein concentration of 10-20 µ g/well .

  • Competition Binding Assay:

    • In a 96-well plate, add a constant concentration of a radiolabeled oxytocin receptor ligand (e.g., [3H]-Oxytocin) to each well.

    • Add increasing concentrations of the unlabeled competitor ligands (this compound or Carbetocin) to the wells.

    • Add the membrane preparation to initiate the binding reaction.

    • Incubate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filter plate to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding).

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow A Prepare OTR-expressing cell membranes B Incubate membranes with [³H]-Oxytocin and competitor ([D-Asn5]-OT or Carbetocin) A->B C Separate bound and free radioligand by filtration B->C D Quantify bound radioactivity (Scintillation Counting) C->D E Determine IC50 and calculate Ki D->E

Caption: Workflow for a competitive radioligand binding assay.

Calcium Mobilization Assay for Functional Potency (EC50)

This cell-based assay measures the ability of a compound to stimulate an increase in intracellular calcium, a key downstream event in oxytocin receptor activation.

Methodology:

  • Cell Preparation:

    • Seed cells stably expressing the human oxytocin receptor (e.g., CHO-K1-OTR) into a 96-well black, clear-bottom plate and culture overnight.

    • On the day of the assay, load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Incubate the cells to allow for dye loading and de-esterification.

  • Compound Addition and Signal Detection:

    • Prepare serial dilutions of the agonist compounds (this compound or Carbetocin) in the assay buffer.

    • Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence of each well.

    • Add the agonist solutions to the wells and immediately begin recording the fluorescence signal over time.

  • Data Analysis:

    • Determine the peak fluorescence response for each agonist concentration.

    • Plot the peak response against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 value (the concentration of agonist that produces 50% of the maximal response).

Calcium_Assay_Workflow A Seed OTR-expressing cells in a 96-well plate B Load cells with a calcium-sensitive dye A->B C Add agonist ([D-Asn5]-OT or Carbetocin) B->C D Measure fluorescence change (Calcium mobilization) C->D E Determine EC50 D->E

Caption: Workflow for a calcium mobilization assay.

Conclusion

Carbetocin is a well-characterized, long-acting oxytocin receptor agonist with high binding affinity and partial agonist activity. Its structural modifications confer increased metabolic stability, making it suitable for clinical applications where a sustained effect is desired. This compound, on the other hand, appears to be a much weaker agonist at the oxytocin receptor. The substitution of the L-asparagine with its D-isomer at position 5 likely hinders its ability to effectively bind to and/or activate the receptor. While it may retain similar intrinsic activity to oxytocin, its low potency would necessitate much higher concentrations to achieve a comparable effect.

For researchers investigating the physiological roles of the oxytocin system, Carbetocin serves as a reliable tool for inducing sustained receptor activation. This compound could be useful in structure-activity relationship studies to understand the importance of the stereochemistry at position 5 for receptor interaction. Further quantitative pharmacological characterization of this compound is required to fully elucidate its profile and potential applications.

References

D-Asparagine at Position 5 Drastically Reduces Oxytocin Potency While Maintaining Intrinsic Activity

Author: BenchChem Technical Support Team. Date: November 2025

A substitution of the naturally occurring L-asparagine with its D-enantiomer at position 5 in the oxytocin molecule results in a significant loss of biological activity. This guide compares the functional implications of this stereochemical change, presenting key experimental data and methodologies for researchers in pharmacology and drug development.

The introduction of a D-asparagine residue at the fifth position of the oxytocin peptide, denoted as [D-Asn5]-oxytocin, leads to a dramatic reduction in its oxytocic and vasodepressor activities. However, the intrinsic ability of the molecule to elicit a response, once bound to its receptor, appears to be maintained. This suggests that the stereochemistry at position 5 is critical for receptor binding and overall potency, but not for the subsequent activation of the signaling cascade.

Comparative Biological Activity

Early pharmacological studies meticulously characterized the activity of this compound in comparison to the native hormone. The key findings from these in vivo and in vitro assays are summarized below.

AnalogOxytocic Activity (in vitro, rat uterus)Vasodepressor Activity (in vivo, chicken)Intrinsic Activity (Oxytocic)
Oxytocin StandardStandardFull Agonist
This compound Very LowVery LowSimilar to Oxytocin[1][2]

The seminal work by Dutta, Anand, and Kar in 1966 demonstrated that this compound possesses very low specific oxytocic and vasodepressor activities[2]. However, through cumulative dose-response studies, they observed that the D-asparagine analog exhibited a similar intrinsic activity to that of oxytocin[1][2]. This indicates that while a much higher concentration of the analog is required to elicit a response, the maximal response achievable is comparable to the native hormone.

The importance of the carboxamide group of asparagine at position 5 for biological activity is further highlighted by studies on other analogs. For instance, the substitution of asparagine with β-cyanoalanine at this position also resulted in an analog with very low activity[3].

Signaling Pathways and Experimental Workflows

The functional consequences of the D-asparagine substitution can be understood in the context of the established oxytocin signaling pathway and the experimental procedures used to assess its activity.

Oxytocin Signaling Pathway

Oxytocin exerts its effects by binding to the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR). The primary signaling cascade involves the activation of Gαq/11 proteins, leading to the stimulation of phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in various cellular responses, including smooth muscle contraction.

Oxytocin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Oxytocin Oxytocin OTR Oxytocin Receptor (OTR) Oxytocin->OTR Binds to Gq/11 Gαq/11 OTR->Gq/11 Activates PLC Phospholipase C (PLC) Gq/11->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG Cleaves PIP2 to PIP2 PIP2 Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response (e.g., muscle contraction) Ca_release->Cellular_Response PKC_activation->Cellular_Response

Oxytocin Receptor Signaling Pathway
Experimental Workflow for Oxytocic Activity Assay

The assessment of oxytocic activity typically involves an in vitro preparation of an isolated rat uterus, a method that has been a standard in pharmacology for many decades.

Oxytocic_Assay_Workflow Start Start Isolate_Uterus Isolate Uterine Horn from Oestrogen-Primed Rat Start->Isolate_Uterus Mount_Tissue Mount Tissue in Organ Bath with Physiological Salt Solution Isolate_Uterus->Mount_Tissue Equilibrate Equilibrate Tissue Mount_Tissue->Equilibrate Add_Compound Add Test Compound (Oxytocin or Analog) Equilibrate->Add_Compound Record_Contraction Record Isotonic Contraction Add_Compound->Record_Contraction Wash Wash Tissue Record_Contraction->Wash Wash->Add_Compound Repeat with increasing doses Dose_Response Generate Cumulative Dose-Response Curve Wash->Dose_Response End End Dose_Response->End

In Vitro Oxytocic Assay Workflow

Detailed Experimental Protocols

In Vitro Oxytocic Assay (Isolated Rat Uterus)

This assay measures the ability of a compound to induce contractions in uterine smooth muscle.

  • Animal Preparation: Virgin female rats (Wistar strain, 220-250 g) are brought into oestrus, often by administration of stilboestrol (an estrogen) for 1-3 days prior to the experiment to sensitize the uterine tissue to oxytocin[1].

  • Tissue Preparation: The rat is euthanized, and the uterine horns are dissected and placed in a physiological salt solution, such as de Jalon's or a modified Tyrode's solution, gassed with 95% O2 and 5% CO2 to maintain a physiological pH[1]. A segment of one uterine horn is then suspended in an organ bath containing the same solution, maintained at a constant temperature (typically 32-37°C).

  • Recording of Contractions: One end of the uterine strip is attached to a fixed point, and the other is connected to an isotonic lever or a force-displacement transducer to record contractions on a kymograph or a digital data acquisition system.

  • Procedure: After an equilibration period, graded doses of the standard oxytocin solution and the test analog (this compound) are added to the organ bath in a cumulative manner. The magnitude of the resulting contractions is recorded. A log dose-response curve is then plotted to determine the potency and intrinsic activity of the analog relative to the standard.

In Vivo Vasodepressor Assay (Chicken Blood Pressure)

This assay assesses the effect of a compound on blood pressure in an anesthetized chicken.

  • Animal Preparation: Adult chickens are anesthetized, typically with a barbiturate. A cannula is inserted into a carotid artery to measure blood pressure, and another cannula is placed in a jugular vein for the administration of test substances.

  • Procedure: After a stable baseline blood pressure is established, graded doses of the standard oxytocin and the test analog are injected intravenously. The resulting decrease in blood pressure (vasodepressor response) is recorded. The potency of the analog is then compared to that of the standard oxytocin.

Conclusion

The substitution of L-asparagine with D-asparagine at position 5 of oxytocin serves as a clear example of the stereo-specificity of peptide hormone-receptor interactions. While the intrinsic ability to activate the receptor's signaling cascade remains, the dramatic loss in potency underscores the critical role of the L-configuration of asparagine at this position for efficient binding to the oxytocin receptor. These findings are crucial for the rational design of novel oxytocin analogs with desired pharmacological profiles, whether as agonists or antagonists. For researchers in drug development, this case highlights the profound impact that subtle stereochemical modifications can have on the biological activity of a peptide therapeutic.

References

A Comparative Analysis of the In Vivo Effects of [D-Asn5]-Oxytocin and Oxytocin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo effects of [D-Asn5]-Oxytocin and the endogenous hormone oxytocin. The information presented is synthesized from available pharmacological studies to assist researchers in understanding the functional consequences of modifying the asparagine residue at position 5 of the oxytocin peptide.

Introduction

Oxytocin is a nonapeptide hormone and neurotransmitter involved in a wide range of physiological processes, including uterine contractions, lactation, social bonding, and cardiovascular regulation. Its diverse functions are mediated through the oxytocin receptor (OTR), a G-protein coupled receptor. The structure-activity relationship of oxytocin has been extensively studied, with modifications at various positions leading to analogs with altered potency, selectivity, and duration of action. The asparagine residue at position 5 (Asn5) has been identified as a critical determinant of oxytocin's biological activity. This guide focuses on this compound, an analog where the L-asparagine is replaced by its D-isomeric form.

Data Summary

Quantitative in vivo comparative data for this compound is limited. However, available pharmacological characterizations consistently report a significant reduction in its biological activity compared to native oxytocin. The following table summarizes the reported effects.

Biological ActivityOxytocinThis compoundReference
Oxytocic (Uterine Contraction) Activity Potent agonistVery low specific activity[1][2]
Vasopressor/Vasodepressor Activity Weak vasopressor/vasodepressor effectsVery low specific activity[1][2]
Intrinsic Activity (Oxytocic) Full agonistSimilar to oxytocin[1][2]

Note: While this compound exhibits very low specific activity, cumulative dose-response studies suggest it retains similar intrinsic activity to oxytocin, indicating it can elicit a maximal response but at a much higher concentration.[1][2] This suggests a significant decrease in receptor affinity and/or potency.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the canonical oxytocin signaling pathway and a general experimental workflow for comparing the in vivo effects of oxytocin analogs.

cluster_membrane Cell Membrane OT Oxytocin / this compound OTR Oxytocin Receptor (OTR) OT->OTR Binding Gq Gq protein OTR->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activation Physiological_Response Physiological Response (e.g., Uterine Contraction) PKC->Physiological_Response Modulates Ca_channel Ca2+ Channel Ca_release Ca2+ Release Ca_release->Physiological_Response Ca_influx Ca2+ Influx Ca_influx->Physiological_Response ER->Ca_release Stimulates

Caption: Oxytocin Receptor Signaling Pathway.

cluster_setup Experimental Setup cluster_treatment Treatment Administration cluster_measurement Data Acquisition cluster_analysis Data Analysis animal_prep Animal Preparation (e.g., Anesthetized Rat) cannulation Cannulation (e.g., Jugular Vein, Carotid Artery, Uterine Horn) animal_prep->cannulation vehicle Vehicle Control oxytocin Oxytocin d_asn5_oxytocin This compound uterine_pressure Uterine Pressure Measurement blood_pressure Blood Pressure Measurement dose_response Dose-Response Curve Generation uterine_pressure->dose_response blood_pressure->dose_response comparison Statistical Comparison of Potency and Efficacy dose_response->comparison

Caption: In Vivo Comparison Workflow.

Experimental Protocols

The following are generalized protocols for assessing the in vivo oxytocic and vasopressor activities of oxytocin analogs, based on standard pharmacological procedures.

In Vivo Uterine Activity Assay

Objective: To determine the effect of the test compound on uterine contractility.

Animal Model: Female, non-pregnant rats in estrus.

Procedure:

  • The rat is anesthetized, and a cannula is inserted into the jugular vein for intravenous administration of the test compounds.

  • A small incision is made in the abdomen to expose the uterine horns.

  • A balloon-tipped cannula filled with a known volume of saline is inserted into one uterine horn and connected to a pressure transducer to record intrauterine pressure.

  • After a stabilization period, graded doses of oxytocin or this compound are administered intravenously.

  • The resulting uterine contractions (amplitude and frequency) are recorded and analyzed to determine the dose-response relationship.

In Vivo Vasopressor Assay

Objective: To determine the effect of the test compound on blood pressure.

Animal Model: Male or female rats.

Procedure:

  • The rat is anesthetized, and cannulas are inserted into the jugular vein (for compound administration) and the carotid artery (for blood pressure monitoring).

  • The arterial cannula is connected to a pressure transducer to record mean arterial blood pressure.

  • Following a stabilization period, graded doses of oxytocin or this compound are administered intravenously.

  • Changes in mean arterial pressure are recorded to determine the pressor or depressor effects of the compounds and to establish a dose-response curve.

Discussion and Conclusion

The substitution of L-Asn5 with D-Asn5 in the oxytocin molecule results in a dramatic decrease in its in vivo oxytocic and vasopressor activities.[1][2] This is consistent with other studies indicating the critical role of the Asn5 residue for the agonist activity of oxytocin. The side chain of Asn5 is thought to be crucial for the interaction with the oxytocin receptor and the subsequent conformational changes required for receptor activation. The D-amino acid substitution likely alters the peptide's conformation, hindering its ability to bind effectively and/or activate the receptor.

While this compound itself may not have direct therapeutic applications due to its low potency, its study provides valuable insights into the structure-activity relationships of oxytocin. Understanding the consequences of modifications at the Asn5 position is particularly relevant for the design of selective oxytocin receptor antagonists, where alterations at this position have been shown to be better tolerated and can enhance selectivity.[3][4]

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal Procedures for [D-Asn5]-Oxytocin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the meticulous management and disposal of chemical compounds are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of [D-Asn5]-Oxytocin, a synthetic analogue of the peptide hormone oxytocin. Adherence to these protocols is critical for maintaining a safe and compliant research environment.

Essential Safety and Handling Parameters

Proper handling and storage are the first steps in a compliant disposal process. The following table summarizes key quantitative data for the safe management of this compound and similar peptide compounds.

ParameterGuidelineTemperature RangeDurationCitation
Storage of Lyophilized Peptide Long-term storage-20°C to -80°CMonths to years[1][2][3]
Short-term storageRoom temperatureDays to weeks[1]
<4°C (39°F)Within a few days or weeks[3]
Storage of Reconstituted Peptide Long-term storage≤ -20°CSeveral months or years[1][2][3]
Short-term storage2°C to 8°C (36°F to 46°F)Several days to weeks[2][3]
Chemical Inactivation Acid Hydrolysis1 M HCl, Room temperatureSeveral hours[4]
Base Hydrolysis1 M NaOH, Room temperatureSeveral hours[4]
Oxidation10% Bleach SolutionNot specified[4]
Neutralization Post-hydrolysispH 6.0 to 8.0Not applicable[4]

Detailed Experimental Protocols for Disposal

The following protocols provide a comprehensive, step-by-step guide for the inactivation and disposal of this compound waste, including unused product, contaminated labware, and personal protective equipment (PPE).

Personal Protective Equipment (PPE)

All personnel handling this compound waste must wear appropriate PPE to minimize exposure. This includes:

  • Laboratory coat

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety glasses or goggles

Protocol 1: Chemical Inactivation of Liquid Waste

This protocol is recommended for liquid waste containing this compound, such as reconstituted solutions. Chemical inactivation renders the peptide biologically inactive.

Method A: Acid or Base Hydrolysis

  • Working in a chemical fume hood, treat the peptide solution with a strong acid (e.g., 1 M HCl) or a strong base (e.g., 1 M NaOH).[4]

  • Allow the solution to stand for several hours at room temperature to facilitate the hydrolysis of peptide bonds.[4]

  • Neutralization: Carefully neutralize the solution by adding a suitable agent (e.g., sodium bicarbonate for acid, or a weak acid for a base) until the pH is between 6.0 and 8.0.[4]

  • Proceed to the "Final Disposal Procedure" below.

Method B: Oxidation

  • In a chemical fume hood, treat the peptide solution with a 10% bleach solution to denature and inactivate the peptide.[4]

  • Allow sufficient reaction time as per your institution's standard operating procedures for oxidative treatments.

  • Proceed to the "Final Disposal Procedure" below.

Protocol 2: Disposal of Solid Waste and Contaminated Materials

This protocol applies to lyophilized this compound powder, contaminated labware (e.g., vials, pipette tips, syringes), and used PPE.

  • Segregation: At the point of generation, carefully segregate all waste contaminated with this compound from other laboratory waste streams.

  • Containment: Place all solid waste into a clearly labeled, leak-proof, and puncture-resistant container. The container should be designated for "Non-Hazardous Pharmaceutical Waste for Incineration" or as specified by your institution's waste management guidelines.

  • Storage: Store the sealed waste container in a designated, secure, and cool, dry area away from general laboratory traffic until collection.

  • Proceed to the "Final Disposal Procedure" below.

Final Disposal Procedure
  • Waste Collection: Collect all treated liquid waste (from Protocol 1) and sealed solid waste containers (from Protocol 2).

  • Labeling: Ensure all waste containers are clearly and accurately labeled according to institutional and local regulations.

  • Professional Disposal: Arrange for the collection and final disposal of the this compound waste through a licensed and approved environmental management or hazardous waste vendor. Incineration is the preferred method for the complete destruction of the peptide.

  • Documentation: Maintain detailed records of the disposal process, including dates, quantities, and methods of inactivation and disposal, in accordance with your laboratory's standard operating procedures and regulatory requirements.

Important Note: While this compound is not explicitly listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), it is prudent to handle it as a non-hazardous pharmaceutical waste.[4] Never dispose of this compound or its solutions down the drain to prevent the release of biologically active compounds into aquatic ecosystems.[4] Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance.

Mandatory Visualizations

The following diagrams illustrate the key decision-making and procedural workflows for the proper disposal of this compound.

start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type liquid_waste Liquid Waste (e.g., solutions) waste_type->liquid_waste Liquid solid_waste Solid Waste (e.g., powder, contaminated labware) waste_type->solid_waste Solid inactivate Chemical Inactivation (Protocol 1) liquid_waste->inactivate segregate Segregate and Contain (Protocol 2) solid_waste->segregate neutralize Neutralize Solution (pH 6.0-8.0) inactivate->neutralize collect Collect in Labeled Container 'Non-Hazardous Pharmaceutical Waste' segregate->collect neutralize->collect store Store in Designated Secure Area collect->store dispose Final Disposal via Licensed Vendor (Incineration) store->dispose

Caption: Disposal Decision Workflow for this compound.

start Start: Liquid Peptide Waste method Choose Inactivation Method start->method hydrolysis Acid/Base Hydrolysis (e.g., 1M HCl or 1M NaOH) method->hydrolysis Hydrolysis oxidation Oxidation (e.g., 10% Bleach) method->oxidation Oxidation stand Allow to Stand for Several Hours hydrolysis->stand react Allow for Sufficient Reaction Time oxidation->react neutralize Neutralize to pH 6.0-8.0 stand->neutralize collect Collect for Disposal react->collect neutralize->collect end End: Ready for Licensed Vendor collect->end

Caption: Chemical Inactivation Workflow for Liquid Waste.

References

Safeguarding Your Research: Essential Protocols for Handling [D-Asn5]-Oxytocin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides immediate, essential safety and logistical information for handling [D-Asn5]-Oxytocin, a synthetic peptide. Adherence to these protocols will minimize risk and ensure the integrity of your research.

Personal Protective Equipment (PPE): Your First Line of Defense

The use of appropriate personal protective equipment is mandatory to prevent skin and eye contact, inhalation, and ingestion.[2]

ActivityRequired PPE
Routine Handling & Weighing - Chemical safety glasses with side shields or goggles[2][3]- Nitrile gloves[3][4]- Laboratory coat[3][4]- Closed-toe shoes[3][4]
Handling Powders In addition to routine PPE:- Use of a fume hood is recommended to control aerosolized particles.[3]- An N95 dust respirator may be necessary for handling larger quantities to avoid inhalation.[5]
Spill Cleanup In addition to routine PPE:- Chemical-resistant apron- Double gloving (nitrile gloves)

Operational Plan: A Step-by-Step Guide to Safe Handling

Following a standardized operational plan minimizes the risk of exposure and contamination.

Preparation and Weighing
  • Before handling, allow the sealed vial of lyophilized peptide to warm to room temperature to prevent moisture absorption.

  • Conduct all weighing and initial dilutions within a chemical fume hood to minimize inhalation of the powder.[3]

  • Use anti-static weighing techniques to prevent dispersal of the powder.[3]

Dissolving the Peptide
  • Consult the product datasheet for the appropriate solvent. If not specified, sterile, distilled water or a buffer at a pH of 5-6 is generally recommended for peptide solutions.[6]

  • Add the solvent to the vial and gently swirl or vortex to dissolve the peptide. Avoid vigorous shaking.[4]

  • If the peptide needs to be stored in solution, it is best to prepare aliquots to avoid repeated freeze-thaw cycles.[4][6]

Storage
  • Lyophilized Peptide: Store at -20°C for long-term stability.[4] Keep the container tightly sealed and protected from light.

  • Peptide in Solution: For short-term storage, refrigerate at 2-8°C.[4] For longer-term storage, store aliquots at -20°C.[6] Avoid repeated freeze-thaw cycles.[6]

Spill Response
  • In the event of a spill, evacuate the immediate area.

  • Wearing the appropriate PPE, cover the spill with an absorbent material.[2]

  • Once absorbed, collect the material into a designated chemical waste container.[2]

  • Clean the spill area thoroughly with an appropriate decontaminant.[3]

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Waste Collection: All waste materials, including unused peptide, contaminated gloves, vials, and absorbent materials, must be collected in a clearly labeled, sealed container designated for chemical waste.[3]

  • Waste Segregation: Do not mix peptide waste with general laboratory trash or dispose of it down the drain.[3]

  • Institutional Guidelines: Follow all local, state, and federal regulations, as well as your institution's specific guidelines for hazardous chemical waste disposal.[1] Consult with your institution's Environmental Health and Safety (EHS) department for specific procedures.[1]

Experimental Workflow for Safe Handling

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep1 Don PPE prep2 Warm Vial to RT prep1->prep2 prep3 Work in Fume Hood prep2->prep3 weigh Weigh Peptide prep3->weigh dissolve Dissolve in Solvent weigh->dissolve store_lyo Store Lyophilized at -20°C weigh->store_lyo collect Collect Waste weigh->collect aliquot Aliquot Solution dissolve->aliquot dissolve->collect store_sol Store Solution at -20°C aliquot->store_sol aliquot->collect dispose Dispose per EHS Guidelines collect->dispose

References

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。